molecular formula C22H26N2O4*HCl B613356 H-L-Dap(fmoc)-otbu CAS No. 291529-78-7

H-L-Dap(fmoc)-otbu

Número de catálogo: B613356
Número CAS: 291529-78-7
Peso molecular: 382,45*36,45 g/mole
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-L-Dap(fmoc)-otbu is a useful research compound. Its molecular formula is C22H26N2O4*HCl and its molecular weight is 382,45*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZCRQHFXJCDY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of H-L-Dap(fmoc)-otbu

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and applications of H-L-Dap(Fmoc)-OtBu hydrochloride , a specialized orthogonal building block for advanced peptide synthesis.

Strategic Orthogonality in Peptidomimetic Synthesis

CAS Number: 2301859-03-8 (HCl salt) Molecular Formula:


 (Salt form)
Molecular Weight:  418.92  g/mol  (HCl salt)

Molecular Architecture & Orthogonality

This compound is a derivative of L-2,3-Diaminopropionic acid (L-Dap) , a non-proteinogenic amino acid often used to introduce conformational constraints or "click" chemistry handles into peptide backbones.

This specific derivative is engineered with a unique orthogonal protection pattern that distinguishes it from standard Solid Phase Peptide Synthesis (SPPS) building blocks (which typically carry an N


-Fmoc group).
Structural Breakdown
  • N

    
    -Amine (H-):  The alpha-amine is unprotected (free), existing as a hydrochloride salt. This serves as the primary attachment point for chain elongation or coupling to carboxylic acids.
    
  • N

    
    -Side Chain (Fmoc):  The beta-amine is protected by the Fluorenylmethoxycarbonyl (Fmoc)  group. This group is base-labile  (cleaved by piperidine/DBU).
    
  • C-Terminus (OtBu): The carboxylic acid is protected as a tert-butyl ester (OtBu) . This group is acid-labile (cleaved by TFA/HCl).

The Orthogonality Triad

The strategic value of this molecule lies in its ability to allow selective manipulation of three distinct sites. Unlike standard Fmoc-Dap(Boc)-OH, which is designed for the N-terminus of a growing chain, this compound is designed as a C-terminal acceptor or a solution-phase intermediate .

Orthogonality Molecule This compound Alpha Nα-Amine (Free) Coupling Site Molecule->Alpha Ready for Acylation Beta Nβ-Fmoc Base Labile Molecule->Beta Stable to Acid/TFA CTerm C-Term OtBu Acid Labile Molecule->CTerm Stable to Base/Piperidine

Figure 1: Orthogonal protection strategy. The molecule allows extension at the


-amine while maintaining mutually exclusive stability for the side chain and C-terminus.[1]

Physicochemical Profile

The following data characterizes the hydrochloride salt, which is the stable storage form. The free base is prone to instability and should be generated in situ.

PropertySpecificationNotes
Full Chemical Name

-(Fmoc-amino)-L-alanine tert-butyl ester hydrochloride
Also: this compound

HCl
CAS Number 2301859-03-8Specific to the HCl salt form.
Molecular Weight 418.92 g/mol Includes HCl counterion.
Appearance White to off-white powderHygroscopic; store in desiccator.
Solubility High: DMF, DMSO, MeOHModerate: DCM, WaterDissolve in DMF for coupling reactions.
Purity (HPLC)

97.0%
Critical to avoid

-alanine contaminants.
Storage -20°C, Inert AtmosphereProtect from moisture to prevent ester hydrolysis.

Synthetic Utility & Mechanisms[2][3][4][5]

A. Solution Phase Strategy

This compound is ideal for convergent synthesis where a peptide fragment is coupled to the Dap core.

  • Coupling: The free

    
    -amine is acylated by an incoming Carboxylic Acid (R-COOH) using standard activators (HATU/DIEA).
    
  • Branching: Post-coupling, the side-chain Fmoc can be removed with base (e.g., Diethylamine) to expose the

    
    -amine for branching without disturbing the C-terminal ester or the newly formed amide bond.
    
  • Cyclization: Alternatively, the C-terminal OtBu can be removed with acid (TFA) to allow head-to-tail cyclization or coupling to a resin, while keeping the side-chain Fmoc intact.

B. Compatibility Warning (Fmoc-SPPS)

Critical Constraint: If you couple an Fmoc-Amino Acid to this compound, you create a system with two Fmoc groups (one on the N-term of the new residue, one on the Dap side chain).

  • Consequence: The subsequent deprotection step (Piperidine) will remove BOTH Fmoc groups.

  • Solution: To maintain orthogonality, the incoming amino acid must use a protecting group compatible with Fmoc but orthogonal to OtBu, such as Cbz (Z) , Alloc , or Boc (if OtBu cleavage is acceptable later).

Experimental Protocols

Protocol A: Coupling to this compound (Solution Phase)

Purpose: To attach a carboxylic acid (R-COOH) to the free


-amine.

Reagents:

  • This compound

    
     HCl (1.0 equiv)
    
  • Carboxylic Acid Component (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2 minutes to form the activated ester.

  • Neutralization: In a separate vial, dissolve this compound

    
     HCl in DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt and liberate the free amine.
    
    • Note: Perform this immediately before addition to prevent dimerization.

  • Coupling: Add the Dap solution to the activated acid solution.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS (Target Mass = MW of Acid + 382.4 - 18).

  • Workup: Dilute with Ethyl Acetate. Wash with 5%

    
    , 1M 
    
    
    
    (briefly, to avoid OtBu cleavage), and Brine. Dry over
    
    
    .
Protocol B: Selective Side-Chain Deprotection

Purpose: To remove the Fmoc group from the


-amine while keeping the C-terminal OtBu intact.

Reagents:

  • 20% Diethylamine (DEA) in DCM (or DMF). Note: DEA is preferred over Piperidine for solution phase to simplify evaporation.

Step-by-Step:

  • Dissolve the coupled product (R-CO-Dap(Fmoc)-OtBu) in DCM.

  • Add an equal volume of 40% DEA/DCM (final conc 20%).

  • Stir for 30-60 minutes.

  • Evaporation: Concentrate in vacuo. Co-evaporate with heptane or toluene to remove the dibenzofulvene byproduct.

  • Result: R-CO-Dap(

    
    )-OtBu.
    

Troubleshooting & Stability

Diketopiperazine (DKP) Formation

When the Fmoc group is removed from the side chain (or if the N-alpha is acylated with a Proline/Glycine), there is a risk of intramolecular cyclization.

  • Risk Factor: High. The 1,2-diamine structure of Dap is structurally predisposed to form cyclic urea derivatives or lactams if activated incorrectly.

  • Mitigation: Keep the C-terminus protected (OtBu) until the final step. Avoid leaving the free amine (after Fmoc removal) in solution for extended periods; acylate immediately.

Racemization

The


-proton of Dap is acidic due to the electron-withdrawing effect of the 

-amine protecting group.
  • Observation: Loss of chirality during coupling.

  • Prevention: Use "low-racemization" additives like Oxyma Pure if using carbodiimides. Avoid strong bases during the coupling of the Dap unit itself.

Storage of the Free Base

Never store this compound as a free base. It will absorb


 from the air and potentially undergo intermolecular acylation (polymerization). Always store as the HCl salt at -20°C.

Workflow Start This compound HCl Step1 Neutralize (DIPEA) + Couple R-COOH Start->Step1 Intermed Intermediate: R-CO-Dap(Fmoc)-OtBu Step1->Intermed BranchA Path A: Side Chain Mod (Remove Fmoc) Intermed->BranchA 20% DEA/DCM BranchB Path B: C-Term Mod (Remove OtBu) Intermed->BranchB 50% TFA/DCM ProdA R-CO-Dap(NH2)-OtBu (Ready for Branching) BranchA->ProdA ProdB R-CO-Dap(Fmoc)-OH (Ready for Cyclization) BranchB->ProdB

Figure 2: Divergent synthetic pathways accessible via the this compound intermediate.

References

  • PubChem. (2025). Compound Summary: Fmoc-Dap(Fmoc)-OH and Derivatives. National Library of Medicine. Available at: [Link]

  • Bachem. (2023). Technical Guide to Orthogonal Protecting Groups in SPPS. Bachem AG. (General reference for Fmoc/OtBu orthogonality).
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[2] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. (Provides context on Dap synthesis and stability).

Sources

Advanced Peptidomimetic Strategies: The Role of H-L-Dap(Fmoc)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role of H-L-Dap(Fmoc)-OtBu in peptidomimetic synthesis.

Executive Summary

In the landscape of modern peptidomimetic design, the demand for orthogonal protection strategies has driven the development of specialized amino acid building blocks. This compound (L-2,3-Diaminopropionic acid,


-Fmoc protected, 

-free, C-terminal tert-butyl ester) represents a critical "inverse orthogonal" reagent. Unlike standard Solid-Phase Peptide Synthesis (SPPS) derivatives where side chains are acid-labile and

-amines are base-labile, this derivative offers a base-labile side chain paired with an acid-labile C-terminus . This unique configuration enables the synthesis of C-terminally modified scaffolds, branched peptides, and cyclic lactams that are inaccessible via conventional Fmoc/tBu or Boc/Bzl strategies alone.

Chemical Profile & Structural Logic[1]

The Molecule

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its structural architecture is designed for solution-phase coupling or convergent synthesis strategies.

  • 
    -Amine (H-):  Free and reactive, ready for immediate acylation (coupling) to an activated carboxylic acid or peptide fragment.
    
  • 
    -Amine (Side Chain):  Protected by the Fmoc  (9-fluorenylmethoxycarbonyl) group.[1] This group is stable to acid but cleaved by secondary amines (e.g., piperidine, diethylamine).
    
  • C-Terminus: Protected as a tert-butyl ester (OtBu) . This group is stable to base (protecting against Fmoc removal conditions) but cleaved by strong acid (e.g., TFA).

Stability Considerations

While the free


-amine is nucleophilic, the bulky Fmoc group on the 

-position and the steric bulk of the tert-butyl ester render the molecule relatively stable as a free base. However, for long-term storage, it is frequently maintained as a hydrochloride salt (This compound

HCl
) to prevent slow intermolecular acylation or degradation.
The "Inverse Orthogonality" Advantage

Standard Fmoc SPPS utilizes Fmoc-Dap(Boc)-OH . In that system:

  • 
    -deprotection: Base (Piperidine).
    
  • Side-chain deprotection: Acid (TFA).

This compound inverts this utility for the side chain:

  • Side-chain deprotection: Base (Piperidine).

  • C-terminal deprotection: Acid (TFA).

This allows researchers to selectively expose the side-chain amine for modification (e.g., branching, labeling, cyclization) while the C-terminus remains protected and the construct is in solution.

Strategic Utility in Peptidomimetics[1][3][4]

Synthesis of Branched Peptides (Dendrimeric Scaffolds)

This reagent is ideal for constructing "C-terminal branching units." By coupling the free


-amine to a peptide chain, the researcher creates a linear precursor. Subsequent treatment with base removes the side-chain Fmoc group without disturbing the C-terminal ester, allowing a second peptide chain or functional group to be grown from the 

-position.
Head-to-Side-Chain Cyclization (Lactamization)

One of the most powerful applications is the synthesis of cyclic peptides via amide bond formation between the C-terminus of a peptide and the side chain of the Dap residue.

Workflow:

  • Coupling: this compound is coupled to the C-terminus of a protected peptide fragment (e.g., Boc-AA-...-COOH).

  • Selective Deprotection: The side-chain Fmoc is removed with base.

  • Cyclization: If the N-terminus of the peptide is suitably deprotected (or if a side-chain acid is available), a lactam bridge can be formed.

    • Note: For Head-to-Side-Chain, the N-term must be free. If using this compound as the C-terminal residue, the cyclization usually occurs between the Dap side chain and a side-chain acid (e.g., Asp/Glu) upstream, or the N-terminus if the geometry permits.

PNA and Backbone Modification

Dap derivatives are structural isomers of N-(2-aminoethyl)glycine (the PNA backbone). This compound can serve as a monomer for synthesizing "amino acid-PNA" hybrids (aaPNA) where the nucleobase is attached to the


-amine (after Fmoc removal) or the backbone is constrained.

Experimental Protocols

General Coupling Protocol (Solution Phase)

Objective: Couple this compound to a protected amino acid (e.g., Boc-Phe-OH).

Reagents:

  • Boc-Phe-OH (1.0 eq)

  • This compound

    
     HCl (1.0 eq)
    
  • EDC

    
     HCl (1.1 eq)
    
  • HOBt (1.1 eq)

  • DIPEA (2.5 eq)

  • Solvent: DCM or DMF

Procedure:

  • Dissolve Boc-Phe-OH and HOBt in DCM/DMF at 0°C.

  • Add EDC

    
     HCl and stir for 15 minutes to activate the acid.
    
  • Add this compound

    
     HCl and DIPEA.
    
  • Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Workup: Dilute with EtOAc, wash with 1M KHSO

    
    , sat. NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Result: Boc-Phe-Dap(Fmoc)-OtBu.

Selective Side-Chain Deprotection & Functionalization

Objective: Remove Fmoc from the side chain without affecting the Boc or OtBu groups.

Reagents:

  • Diethylamine (DEA) or Piperidine (20% v/v in DMF).

    • Note: DEA is often preferred in solution phase to avoid the formation of difficult-to-remove piperidine adducts or if the reaction is scale-sensitive.

Procedure:

  • Dissolve the protected dipeptide (Boc-Phe-Dap(Fmoc)-OtBu) in DCM/DMF (1:1).

  • Add DEA (excess, e.g., 10-20 eq).

  • Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of Fmoc spot).

  • Workup: Evaporate solvent and excess base under high vacuum. The residue (Boc-Phe-Dap(NH

    
    )-OtBu) can be used directly or purified by flash chromatography.
    
    • Caution: Avoid prolonged exposure to strong base to prevent potential

      
       acyl migration, although the Boc group is generally resistant.
      
Global Deprotection

Objective: Remove Boc and OtBu simultaneously.

Reagents:

  • TFA / TIPS / H

    
    O (95:2.5:2.5).
    

Procedure:

  • Dissolve the functionalized peptide in the TFA cocktail.

  • Stir for 1–3 hours.

  • Precipitate in cold diethyl ether.

Visualization: Orthogonal Strategy

The following diagram illustrates the "Inverse Orthogonal" strategy enabled by this compound compared to standard SPPS.

DapStrategy Start This compound Coupling Coupling (R-COOH) + EDC/HOBt Start->Coupling Intermediate R-CO-Dap(Fmoc)-OtBu Coupling->Intermediate Branch1 Path A: N-Term Expansion (If R has protected amine) Intermediate->Branch1 Standard Route (Not recommended) Step_Base Base Treatment (Piperidine/DEA) Intermediate->Step_Base Selective Fmoc Removal Branch2 Path B: Side-Chain Modification (Inverse Orthogonality) FreeSide R-CO-Dap(NH2)-OtBu Step_Base->FreeSide Functionalize Functionalization (Dye, Drug, Branch) FreeSide->Functionalize Final R-CO-Dap(X)-OtBu Functionalize->Final AcidDep Acid Deprotection (TFA) Final->AcidDep Product Final Product (Free Acid, Free N-term if Boc) AcidDep->Product

Caption: Workflow utilizing this compound for selective side-chain modification prior to C-terminal deprotection.

Technical Nuances & Troubleshooting

Acyl Migration ( )

A known risk with diaminopropionic acid derivatives is the migration of the acyl group from the


-amine to the 

-amine (side chain) once the side chain is deprotected.
  • Mechanism: The free

    
    -amine attacks the 
    
    
    
    -amide carbonyl via a 5-membered cyclic intermediate.
  • Prevention: This is most common in basic conditions. When removing the Fmoc group (base), ensure the reaction is not prolonged. Subsequent acylation of the

    
    -amine should be performed immediately. The use of bulky 
    
    
    
    -acyl groups (like Boc) significantly retards this migration.
Diketopiperazine (DKP) Formation

While DKP formation is a major issue for esters of dipeptides, the tert-butyl ester is sterically bulky and suppresses the attack of the N-terminal amine on the C-terminal carbonyl. However, if this compound is coupled to a Proline or Glycine residue, the risk increases.

  • Mitigation: Maintain low temperatures during deprotection steps of adjacent residues.

Comparison of Dap Building Blocks

Reagent

-Protection
Side-Chain (

) Protection
C-Term ProtectionPrimary Application
This compound Free (H) Fmoc (Base labile) OtBu (Acid labile) Solution phase, C-term branching, Inverse orthogonality
Fmoc-Dap(Boc)-OHFmoc (Base labile)Boc (Acid labile)Free (OH)Standard SPPS (Linear peptides)
Fmoc-Dap(Alloc)-OHFmoc (Base labile)Alloc (Pd labile)Free (OH)SPPS with orthogonal side-chain modification
Boc-Dap(Fmoc)-OHBoc (Acid labile)Fmoc (Base labile)Free (OH)Boc-chemistry SPPS

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. Link

  • Blondelle, S. E., & Houghten, R. A. (1996). "Novel Antimicrobial Compounds Identified Using Synthetic Combinatorial Libraries." Trends in Biotechnology, 14(2), 60-65. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

Sources

Difference between Dap, Dab, and Ornithine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Methylene Slide: Engineering Efficacy with Dap, Dab, and Ornithine

Executive Summary

In peptide engineering, the "Methylene Slide"—the systematic removal of methylene groups from the Lysine side chain—is a high-impact strategy for modulating potency, proteolytic stability, and conformational rigidity. While Lysine (


) is the standard-bearer for cationic interaction, its lower homologs Ornithine (Orn, 

)
, 2,4-Diaminobutyric acid (Dab,

)
, and 2,3-Diaminopropionic acid (Dap,

)
offer distinct physicochemical profiles.

This guide details the structural, synthetic, and biological divergences of these residues. It is written for medicinal chemists and peptide scientists who need to move beyond standard amino acids to solve bioavailability and target-binding challenges.

Part 1: Structural & Physicochemical Fundamentals

The primary differentiator among these residues is the side-chain length (distance from the


-carbon to the distal amine) and the resulting pKa of the side-chain amine. As the chain shortens, the distal amine moves closer to the electron-withdrawing 

-carbon backbone (specifically the carbonyl and

-amine), significantly lowering its basicity.

The "Application Scientist" Insight: Do not treat Dap as "just a short Lysine." The pKa of the Dap


-amine is often 2–3 units lower than Lysine. At physiological pH (7.4), a significant fraction of Dap side chains may be deprotonated (neutral), drastically altering electrostatic interactions with receptors or bacterial membranes compared to the permanently charged Lysine.
Comparative Physicochemical Data
ResidueAbbr.Side Chain Length (

)
Distal AmineApprox. pKa (

-NH

)
Primary Utility
Lysine Lys (K)4 (

)

-NH

~10.5Native cationic interactions
Ornithine Orn (O)3 (

)

-NH

~10.5Trypsin resistance; Urea cycle
Dab Dab2 (

)

-NH

~9.4Constrained bridges; Polymyxins
Dap Dap1 (

)

-NH

~6.5 – 8.0*Tight turns; pH switches

*Note: Dap pKa is highly sensitive to local environment and N/C-terminal proximity.

MethyleneSlide cluster_0 Side Chain Length & pKa Trend Lys Lysine (n=4) pKa ~10.5 Flexible Orn Ornithine (n=3) pKa ~10.5 Semi-Flexible Lys->Orn -1 CH2 Dab Dab (n=2) pKa ~9.4 Rigid Orn->Dab -1 CH2 Dap Dap (n=1) pKa ~7.0 Very Rigid Dab->Dap -1 CH2

Figure 1: The "Methylene Slide" illustrates the reduction in side-chain length and the consequential decrease in pKa and flexibility.

Part 2: Synthetic Challenges & Methodologies

Synthesizing peptides with Dap and Dab requires stricter protocols than Lys or Orn. The shortened side chain increases the risk of intramolecular lactamization , where the side-chain amine attacks the activated backbone carbonyl of the same residue (or the preceding one) during coupling or deprotection.

The Lactamization Risk
  • Dab: High risk of forming a 5-membered lactam (

    
    -lactam/pyrrolidone) if the side chain is exposed (Fmoc removal) while the C-terminus is activated.
    
  • Dap: Risk of

    
    -lactam formation, though steric strain often makes this less favorable than the 
    
    
    
    -lactam of Dab. However, Dap is prone to
    
    
    -elimination under strong base conditions.
Orthogonal Protection Strategy

To synthesize cyclic peptides (e.g., side-chain to side-chain lactam bridges), you must use orthogonal protecting groups that can be removed without disturbing the standard Fmoc/tBu scheme.

Recommended Derivatives:

  • Fmoc-Dap(Alloc)-OH / Fmoc-Dab(Alloc)-OH : Best for on-resin cyclization. Removed via Pd(PPh

    
    )
    
    
    
    .
  • Fmoc-Dap(Mtt)-OH / Fmoc-Dab(Mtt)-OH : Removed via mild acid (1% TFA/DCM), allowing selective exposure of the amine on solid phase.

Protocol: On-Resin Lactamization (Dap/Dab to Asp/Glu)

This protocol describes forming a lactam bridge between a Dap/Dab residue and an Asp/Glu residue to constrain the peptide.

Reagents:

  • Resin: Rink Amide (0.5 mmol/g)

  • Solvent: DMF (Anhydrous for cyclization)

  • Coupling: HATU / HOAt / DIEA

  • Deprotection: Pd(PPh

    
    )
    
    
    
    / Phenylsilane (for Alloc)

Step-by-Step Workflow:

  • Linear Synthesis: Assemble the peptide backbone using standard Fmoc-SPPS. Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH at the bridging positions.

  • Alloc Deprotection (The Critical Step):

    • Wash resin with DCM (3x).[1]

    • Add Pd(PPh

      
      )
      
      
      
      (0.1 eq) and Phenylsilane (10 eq) in DCM.
    • Shake for 30 mins under Argon. Repeat once.

    • Why? Phenylsilane acts as a scavenger for the allyl group. This method is neutral and prevents premature Fmoc removal.

  • Carbamate Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to remove Palladium traces. (Palladium turns the resin black/grey; this wash restores the yellow/white color).

  • Cyclization:

    • Add HATU (3 eq), HOAt (3 eq), and DIEA (6 eq) in DMF.

    • Shake for 2–4 hours.

    • Validation: Perform a Kaiser test.[2] It should be negative (no free amines) if cyclization is complete.

  • Final Cleavage: Standard TFA/TIPS/Water (95:2.5:2.5).[3]

SynthesisWorkflow Start Fmoc-Dap(Alloc)-OH + Fmoc-Asp(OAll)-OH Incorporated AllocDep Alloc Removal (Pd(PPh3)4 / PhSiH3) Start->AllocDep Orthogonal Unmasking Wash Pd Scavenging (Dithiocarbamate) AllocDep->Wash Clean Resin Cyclize Lactamization (HATU / DIEA) Wash->Cyclize Intramolecular Coupling Cleave Global Deprotection (TFA Cocktail) Cyclize->Cleave Finalize

Figure 2: Workflow for on-resin cyclization using Alloc-protected Dap/Dab derivatives.

Part 3: Applications in Drug Design

Proteolytic Stability (The "Stealth" Effect)

Trypsin and trypsin-like proteases specifically cleave at the C-terminal side of Lysine and Arginine. They rely on the specific length of the side chain to position the guanidino (Arg) or amino (Lys) group into the enzyme's S1 pocket (typically Asp189 at the bottom of the pocket).

  • Mechanism: Replacing Lys with Orn, Dab, or Dap shortens the reach. The side-chain amine cannot reach the catalytic triad or the stabilizing Asp residue deep in the pocket.

  • Result: The peptide bond becomes resistant to hydrolysis. Ornithine is often the "sweet spot"—it retains enough length to mimic Lysine's receptor binding but is short enough to evade Trypsin.

Conformational Constraint (The "Lock" Effect)

When forming lactam bridges (e.g.,


 to 

stapling):
  • Lys-Asp: Forms a large, flexible loop.

  • Dap-Asp: Forms a very tight, rigid turn.

  • Usage: Use Dap/Dab when you need to force a specific secondary structure (like a

    
    -turn) or when the receptor pocket is shallow and cannot accommodate the bulk of a Lys-lactam.
    
Case Study: Polymyxin B

Polymyxin B is a lipopeptide antibiotic of last resort. Its structure relies heavily on Dab .

  • Structure: It contains six Dab residues.

  • Function: The high density of positive charges (from Dab) interacts with the Lipid A phosphate groups of Gram-negative bacteria.

  • Toxicity: The nephrotoxicity of Polymyxins is partly attributed to the Dab residues. Synthetic efforts often involve replacing Dab with Dap or Orn to modulate this toxicity while maintaining antimicrobial activity [1].

References

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Institutes of Health (NIH). Available at: [Link]

  • Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability. PubMed.[4] Available at: [Link]

  • Determination of the side chain pKa values of the lysine residues in calmodulin. PubMed. Available at: [Link]

Sources

Understanding Orthogonal Protection in Diaminopropionic Acid (Dap)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Peptide Synthesis

Executive Summary

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by a single methylene group (


) separating its alpha and beta amines.[1] This structural constraint makes Dap a critical tool in medicinal chemistry for creating tight turn mimetics, stapled peptides, and antibody-drug conjugates (ADCs).[1] However, this same structural rigidity introduces significant synthetic challenges, primarily steric hindrance and the risk of intramolecular side reactions like lactamization.

This guide provides a rigorous technical analysis of orthogonal protection strategies for Dap. It moves beyond standard protocols to explain the mechanistic rationale behind protecting group (PG) selection, ensuring high-fidelity synthesis in complex drug development workflows.

Part 1: The Chemical Architecture of Dap

Why "n=1" Changes Everything

Unlike Lysine (


) or Ornithine (

), the beta-amine of Dap is electronically coupled to the alpha-carbon environment.
  • pKa Suppression: The proximity of the electron-withdrawing carbonyl group lowers the pKa of the beta-amine (approx. 6.3–8.0) compared to Lysine (~10.5).[1] This increases the nucleophilicity of the deprotected beta-amine at neutral pH, heightening the risk of acyl transfer side reactions.

  • Steric gating: Functionalizing the beta-amine on solid support is kinetically slower than Lysine due to the proximity of the peptide backbone.

The Orthogonality Principle

Orthogonality in peptide synthesis requires that one protecting group can be removed without affecting others. For Dap, we typically manage three "gates":

  • 
    -Amine:  Controls backbone elongation (usually Fmoc ).[1]
    
  • Side-chain (

    
    ) Amine:  The site of modification (needs Orthogonal PG ).
    
  • C-terminus/Side-chains: Permanent protection until cleavage (usually tBu/Trt ).[1]

Part 2: Orthogonal Strategy Matrix

Selecting the correct Dap derivative is not a matter of preference but of synthetic necessity dictated by the downstream application.

Comparative Analysis of Protection Pairs
Strategy

-PG

-PG
Deprotection ReagentOrthogonalityBest Application
Acid-Labile FmocMtt 1% TFA in DCMHigh (vs Fmoc/tBu)On-resin branching; mild conditions.[1]
Allyl-Based FmocAlloc Pd(PPh

)

/ PhSiH

CompleteStapling; ADCs; sensitive substrates.[1][2]
Hydrazine FmocivDde 2-4% Hydrazine in DMFModerate*Cyclization (Risk of Fmoc removal).[1]
Standard FmocBoc 95% TFANone (on-resin)Linear peptides; solution-phase modification.[1]

*Note: Hydrazine can partially remove Fmoc.[1][3] If using ivDde, the N-terminus must be Boc-protected or the sequence completed before side-chain deprotection.

Decision Logic for PG Selection

The following diagram illustrates the decision process for selecting the correct Dap protection strategy.

Dap_Selection_Logic Start Start: Select Dap Strategy Q1 Is the modification on-resin or post-cleavage? Start->Q1 Post Post-Cleavage Q1->Post Post OnResin On-Resin Q1->OnResin On-Resin UseBoc Use Fmoc-Dap(Boc)-OH (Standard cleavage exposes amine) Post->UseBoc Q2 Is the modification acid sensitive? OnResin->Q2 YesAcid Yes (e.g., Trt/Cl-Trt resin) Q2->YesAcid Yes NoAcid No (Standard Rink/Wang) Q2->NoAcid No UseAlloc Use Fmoc-Dap(Alloc)-OH (True Orthogonality) YesAcid->UseAlloc Q3 Do you have Pd catalyst restrictions (e.g., Met/Cys)? NoAcid->Q3 Q3->UseAlloc No UseMtt Use Fmoc-Dap(Mtt)-OH (Mild Acid Lability) Q3->UseMtt Yes (Avoid metals) UseivDde Use Fmoc-Dap(ivDde)-OH (Hydrazine Labile) Q3->UseivDde Alt: Hydrazine

Caption: Decision tree for selecting Fmoc-Dap derivatives based on synthetic requirements.

Part 3: Advanced Experimental Protocols

Protocol A: Selective Mtt Removal (The "Yellow Flash" Method)

The Mtt (4-methyltrityl) group is hyper-acid-labile.[1] It can be removed with 1% TFA while leaving tBu (requires >50% TFA) and the peptide-resin linkage (Rink Amide requires 95% TFA) intact.[1]

Mechanism: Protonation of the amine leads to the release of the stable trityl cation. Visual Validator: The trityl cation is bright yellow/orange.[1] The disappearance of this color confirms the reaction endpoint.

Step-by-Step:

  • Wash: Wash resin with DCM (

    
     min) to remove DMF (DMF buffers the acid).[1]
    
  • Cocktail Prep: Prepare a solution of 1% TFA / 5% TIS / 94% DCM . (TIS scavenges the trityl cation to prevent re-attachment).[1]

  • Flow/Batch:

    • Add 5 mL of cocktail to the resin.

    • Shake for 2 minutes. The solution will turn bright yellow .

    • Drain and collect the filtrate (optional: neutralize with pyridine/MeOH to quantify Mtt removal via UV).[1]

  • Repeat: Repeat the 1% TFA wash (

    
     min) until the solution remains colorless .[1]
    
  • Neutralize: Wash resin with 5% DIPEA in DCM (

    
     min) to regenerate the free amine base.[1]
    
  • Validate: Perform a Kaiser test (Blue = Free amine present).[1]

Protocol B: Alloc Deprotection (Palladium Catalysis)

Used when acid conditions must be avoided entirely.[1]

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 – 0.2 eq).[1]
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10 – 20 eq).[1][4] Note: PhSiH
    
    
    
    is superior to morpholine as it regenerates the Pd(0) species more efficiently.

Step-by-Step:

  • Inert Atmosphere: This reaction is oxygen-sensitive.[1] Sparge all solvents with Argon/Nitrogen.[1]

  • Wash: Wash resin with dry DCM (

    
    ).[1]
    
  • Reaction:

    • Dissolve Pd(PPh

      
      )
      
      
      
      and PhSiH
      
      
      in dry DCM.[1][4]
    • Add to resin.[1][3][5][6]

    • Shake under Nitrogen for 30 minutes (exclude light).

  • Repeat: Drain and repeat with fresh catalyst solution for another 30 minutes.

  • Clean-up (Critical): Palladium sticks to the peptide.[1]

    • Wash with DCM.[1][4][5][6]

    • Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (

      
       min) or a thiourea solution to chelate and remove Pd residue.[1]
      
    • Wash with DMF (

      
      ).[1][4][7]
      

Part 4: Troubleshooting & Optimization

Common Side Reaction: Lactamization

When the Fmoc group is removed from the Dap


-amine, the free amine can attack the carbonyl of the preceding amino acid or its own side chain if activated, though the latter is rare with proper protection.

The "Aspartimide-Like" Risk: If Dap is adjacent to Asp(OtBu), base-catalyzed aspartimide formation is accelerated.[1]

  • Solution: Use Fmoc-Asp(OMpe)-OH or add 0.1M HOBt to the piperidine deprotection solution to suppress base-catalyzed cyclization.[1]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Incomplete Mtt removal TFA concentration too low or quenched by residual DMF.[1]Ensure rigorous DCM washes before acid.[1] Increase flow washes until colorless.[1]
Black resin after Alloc Precipitated Palladium.[1]Wash with Sodium Diethyldithiocarbamate or 1% solution of imidazole in DMF.[1]
Low yield in branching Steric hindrance at

-amine.[1]
Use stronger coupling agents (HATU/HOAt) and increase temperature to 50°C (microwave).[1]
Double addition Fmoc cleavage during ivDde removal.[1]Switch to Mtt or Alloc strategies.[1] If using ivDde, ensure N-term is Boc-capped.[1]

Part 5: Workflow Visualization

The following diagram details the workflow for creating a "Stapled" peptide using Dap and an acidic residue (Glu/Asp) on-resin.

Stapling_Workflow Load 1. Load Resin (Fmoc-AA-Resin) Elongate 2. SPPS Elongation Include Fmoc-Dap(Mtt) and Fmoc-Glu(O-2-PhiPr) Load->Elongate NTermCap 3. N-Term Protection (Boc-AA-OH or Acetyl) Elongate->NTermCap Complete Backbone SelectiveDep 4. Orthogonal Deprotection (1% TFA for Mtt & PhiPr) NTermCap->SelectiveDep Expose Side Chains Only Cyclize 5. On-Resin Cyclization (PyBOP/DIEA) SelectiveDep->Cyclize Lactam Formation Cleave 6. Global Cleavage (95% TFA) Cyclize->Cleave Final Product

Caption: Workflow for on-resin lactamization (stapling) using acid-labile orthogonal pairs.

References

  • Vowinkel, et al. Orthogonal protecting groups for the synthesis of branched peptides.[1] (Detailed comparison of Mtt vs ivDde). [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups.[1][8] Chemical Reviews.[1] (Comprehensive review of stability constants). [Link]

  • Thieriet, N., et al. Palladium-catalyzed allyl group cleavage in solid phase synthesis.[1] (Optimization of PhSiH3 scavengers). [Link]

Sources

Technical Guide: Applications of H-L-Dap(Fmoc)-OtBu in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, synthetic utility, and experimental protocols for H-L-Dap(Fmoc)-OtBu [(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminopropanoic acid tert-butyl ester].

Executive Summary

This compound is a high-value, orthogonally protected amino acid building block used extensively in the synthesis of complex peptidomimetics, antibody-drug conjugates (ADCs), and cyclic peptides.[1] Unlike standard solid-phase peptide synthesis (SPPS) reagents (e.g., Fmoc-Dap(Fmoc)-OH), this specific derivative features a free


-amine , making it the reagent of choice for solution-phase convergent synthesis  and fragment-based drug design .[1]

Its primary utility lies in its ability to serve as a "branching unit" or "linker hub." The orthogonal protection scheme—Fmoc (base-labile) on the side chain and OtBu (acid-labile) on the C-terminus—allows medicinal chemists to selectively manipulate three distinct vectors around a single chiral center, facilitating the construction of sophisticated molecular architectures with high precision.

Chemical Architecture & Orthogonality

The structural value of this compound is defined by its differential reactivity profile. It allows for a "couple-then-branch" strategy:

  • 
    -Amine (Free):  The entry point. Ready for immediate coupling to carboxylic acids, activated esters, or sulfonyl chlorides.[1]
    
  • 
    -Amine (Fmoc-protected):  The "Side-Chain Vector." Stable to acidic conditions (TFA) but removed by mild base (Piperidine/DBU).[1] Ideal for attaching fluorophores, cytotoxic payloads, or solubilizing tags after the backbone is assembled.[1]
    
  • C-Terminus (OtBu-protected): The "Exit Vector." Stable to base but removed by strong acid (TFA). Allows for subsequent conjugation to proteins, resins, or other peptide fragments.[1][2]

Visualization: The Orthogonal Logic Flow

Orthogonality Reagent This compound (Free Alpha-Amine) Coupling Coupling Step (Reaction with R-COOH) Reagent->Coupling HATU/DIEA Intermediate R-Dap(Fmoc)-OtBu (Fully Protected Core) Coupling->Intermediate PathA Path A: Acidic Cleavage (Remove OtBu) Intermediate->PathA 95% TFA PathB Path B: Basic Cleavage (Remove Fmoc) Intermediate->PathB 20% Piperidine ProductA R-Dap(Fmoc)-OH (Ready for C-term coupling) PathA->ProductA ProductB R-Dap(NH2)-OtBu (Ready for Side-chain modification) PathB->ProductB

Caption: Orthogonal deprotection logic allowing selective downstream modification of either the C-terminus or Side-chain.

Key Medicinal Chemistry Applications

A. Antibody-Drug Conjugates (ADCs) Linker Design

Dap residues are critical in cleavable linkers. The short side chain (one carbon shorter than Ornithine, two shorter than Lysine) changes the hydrophobicity and proteolytic susceptibility of the linker.

  • Application: this compound is coupled to the drug-linker precursor. The Fmoc is removed to attach a solubilizing PEG chain or a trigger group, while the OtBu is removed to activate the C-terminus for antibody conjugation.

  • Advantage: The primary amine on the side chain (

    
     in peptides) can be used to modulate the solubility and aggregation profile of the ADC payload.
    
B. Macrocyclic Peptide Synthesis (Lactamization)

Cyclization restricts conformational flexibility, improving potency and metabolic stability.

  • Strategy: Create a side-chain-to-side-chain lactam bridge between Dap and Asp/Glu.

  • Mechanism:

    • Couple this compound to the peptide chain.

    • Selectively remove Fmoc (from Dap) and an orthogonal protecting group (e.g., OAll from Asp) while keeping the main chain protected.[1]

    • Perform on-resin or solution-phase cyclization using PyBOP/HOAt.

C. Biophysical Probes & Channel Engineering

Substituting Threonine or Serine with Dap introduces a positive charge at physiological pH (depending on local environment) without significantly altering steric bulk. This is used to probe ion channel selectivity and pore electrostatics.

Experimental Protocols

Protocol A: Solution-Phase Coupling (General)

Use this protocol to attach this compound to a carboxylic acid core (e.g., a drug scaffold).[1]

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 equiv)[1]

  • This compound (HCl salt) (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve R-COOH and HATU in anhydrous DMF (0.1 M concentration) under

    
    . Stir for 5 minutes.
    
  • Addition: Add this compound followed immediately by DIEA. Note: If using the HCl salt of Dap, ensure enough DIEA is added to neutralize the salt.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass of R-Dap(Fmoc)-OtBu).

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    (or 5% citric acid), and brine. Dry over
    
    
    .
  • Yield: Typically >85% due to the high reactivity of the primary

    
    -amine.
    
Protocol B: Selective Fmoc Removal (Side-Chain Access)

To expose the


-amine for branching while keeping the C-terminus protected.
  • Dissolve the intermediate (R-Dap(Fmoc)-OtBu) in 20% Piperidine in DMF (v/v).

  • Stir for 15–30 minutes at room temperature. Caution: Avoid prolonged exposure if the molecule contains base-sensitive esters.

  • Evaporate solvent under reduced pressure. Co-evaporate with toluene/DCM to remove piperidine traces.

  • Result: R-Dap(

    
    )-OtBu. Ready for acylation at the side chain.
    
Protocol C: Selective OtBu Removal (C-Terminal Access)

To expose the carboxylic acid for fragment coupling.

  • Dissolve intermediate in TFA/TIPS/

    
     (95:2.5:2.5).[3]
    
  • Stir for 1–2 hours. Note: The Fmoc group is stable in TFA.

  • Precipitate product in cold diethyl ether or evaporate to dryness.

  • Result: R-Dap(Fmoc)-OH. Ready for coupling to an amine.[2]

Troubleshooting & Best Practices

IssueCauseSolution
Aggregation Dap residues can induce

-sheet formation or aggregation in hydrophobic sequences.
Use "Magic Mixture" (DCM/DMF/NMP) or add chaotropic salts (LiCl) during coupling.[1]
Low Solubility Free diamino acids are zwitterionic and polar.Keep protecting groups (Fmoc/OtBu) on as long as possible. Handle the free amine form as an HCl or TFA salt.
Racemization Over-activation during coupling to the C-terminus (after OtBu removal).Use HOAt/DIC or PyOxim instead of HATU/DIEA for C-terminal activation to suppress oxazolone formation.
Side Reactions

-diamino acids can undergo acyl migration.[1]
Avoid leaving the

and

amines free simultaneously. Always keep one protected during manipulation of the other.
Diagram: Synthesis of a Branched ADC Linker

ADCLinker Start Drug-COOH Step1 Step 1: Coupling (Drug-Dap(Fmoc)-OtBu) Start->Step1 + Dap / HATU Dap This compound Dap->Step1 Step2 Step 2: Fmoc Removal (Drug-Dap(NH2)-OtBu) Step1->Step2 Piperidine Step3 Step 3: Attach Solubilizer (PEG) (Drug-Dap(PEG)-OtBu) Step2->Step3 + PEG-NHS Step4 Step 4: OtBu Removal & Activation (Drug-Dap(PEG)-CO-NHS) Step3->Step4 1. TFA 2. NHS/EDC Final Conjugation to Antibody Step4->Final

Caption: Workflow for using this compound to construct a branched ADC linker with a solubilizing PEG arm.

References

  • Dap in Peptide Cyclization & Antibiotics

    • Study: Synthesis of Daptomycin analogs using Fmoc-Dap deriv
    • Source:[1]

  • Dap in ADC Linkers

    • Context: Use of dipeptide linkers and Dap as a cleavable/branching unit in antibody-drug conjug
    • Source:[1]

  • Biophysical Properties of Dap

    • Study: Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of Channel-Forming Peptides.[4]

    • Source:[1]

  • Solution Phase Synthesis Protocols

    • Context: General methodologies for solution-phase coupling of protected amino acids.[5]

    • Source:[1]

Sources

Technical Guide: Solubility Profiling and Handling of H-L-Dap(Fmoc)-Otbu

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, stability profile, and handling protocols for H-L-Dap(Fmoc)-Otbu hydrochloride , a specialized amino acid derivative used in advanced peptide synthesis.

Executive Summary

Compound Identity: this compound (typically supplied as the hydrochloride salt, This compound


 HCl ).
CAS Number:  2301859-03-8 (Representative for HCl salt).
Chemical Structure: 

-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride.

This compound represents a unique class of "semi-orthogonal" building blocks. It features a free (protonated)


-amine for immediate coupling, an Fmoc-protected side chain (

-amine), and a tert-butyl ester (

-carboxyl) protection. Its solubility is governed by the competition between the polar ionic ammonium headgroup and the highly lipophilic Fmoc and tert-butyl moieties.

Critical Handling Note: As a free base, the


-amine is nucleophilic and can attack the Fmoc group on the side chain (intermolecularly), leading to degradation. Therefore, it is almost exclusively handled as the HCl salt  and neutralized in situ only at the moment of reaction.

Physicochemical Basis of Solubility

The solubility of this compound


 HCl is dictated by three structural domains:
  • The Ionic Head (

    
    -NH
    
    
    
    Cl
    
    
    ):
    Promotes solubility in polar, high-dielectric solvents (DMF, DMSO, MeOH).[1]
  • The Lipophilic Shield (Fmoc Group): A large, aromatic, hydrophobic fluorenyl system that drives solubility in organic solvents (DCM, EtOAc) but severely limits water solubility.[1]

  • The Lipophilic Tail (tert-Butyl Ester): Enhances solubility in non-polar organic solvents and prevents zwitterion formation.

Solubility Matrix (at 25°C)

The following data summarizes the solubility behavior of the HCl salt form.

SolventSolubility GradeConcentration Limit (Est.)Application
DMF (N,N-Dimethylformamide)Excellent > 0.5 MPrimary solvent for coupling reactions.
DMSO (Dimethyl Sulfoxide)Excellent > 0.5 MAlternative for difficult sequences; difficult to remove.[1]
DCM (Dichloromethane)Moderate ~ 0.1 MThe salt is less soluble than the free base.[1] Often requires 5-10% DMF as a co-solvent.
NMP (N-Methyl-2-pyrrolidone)Good > 0.3 MHigh-boiling alternative to DMF.
Methanol / Ethanol Good > 0.2 MSuitable for transfer/dilution, but avoid during coupling (nucleophilic competition).
Water Poor / Insoluble < 1 mg/mLThe hydrophobic Fmoc/tBu groups dominate the ionic character.
Diethyl Ether / Hexanes Insoluble N/AUsed as anti-solvents for precipitation/purification.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Coupling

Objective: To prepare a stable, reactive solution for immediate coupling to a carboxylic acid (e.g., Fmoc-AA-OH).[1]

Reagents:

  • This compound

    
     HCl (Solid)
    
  • Anhydrous DMF (Grade: Peptide Synthesis)

  • DIEA (N,N-Diisopropylethylamine)

Workflow:

  • Weighing: Weigh the required mass of the HCl salt. Note: The solid is generally non-hygroscopic but should be stored desiccated.

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1 M – 0.2 M .

    • Observation: The solution should be clear and colorless. If slightly cloudy, sonicate for 30 seconds.

  • Neutralization (Critical Step):

    • Do NOT add base (DIEA) to the stock solution if you plan to store it. The free amine will slowly degrade the Fmoc group over time (hours/days).

    • Action: Add the base only when the solution is combined with the activated carboxylic acid component.

    • Ratio: Use 2.0 equivalents of DIEA relative to the Dap salt (1 eq to neutralize HCl, 1 eq to maintain basic pH for coupling).

Protocol B: Purification via Precipitation

Objective: To recover the unreacted starting material or purify the product.

  • Concentration: Evaporate the reaction solvent (DMF/DCM) under reduced pressure (Rotavap) at < 40°C.

  • Solubilization: Redissolve the oily residue in a minimal volume of DCM (1–2 mL per gram).

  • Precipitation: Dropwise add the DCM solution into cold Diethyl Ether (0°C) with vigorous stirring (10:1 ratio of Ether:DCM).

  • Collection: Filter the white precipitate and wash with cold ether.[2]

Stability & Degradation Risks (Expertise)

The primary stability risk is Fmoc cleavage induced by the compound's own


-amine.
  • Mechanism: The free primary amine (

    
    -NH
    
    
    
    ) is nucleophilic. Although less basic than piperidine (the standard Fmoc removal reagent), it can attack the Fmoc carbonyl of a neighboring molecule, leading to the formation of dibenzofulvene and loss of protection.
  • Prevention Strategy:

    • Keep Acidic: Always store as the HCl salt.

    • Cold Storage: Store the solid at -20°C.

    • In Situ Neutralization: Never pre-neutralize the stock solution. Mix the amine salt, the activated acid, and the base simultaneously.

Visualization: Dissolution & Handling Workflow

The following diagram illustrates the decision logic for solvent selection and the critical timing for neutralization.

SolubilityWorkflow Start This compound . HCl (Solid Salt) SolventChoice Select Solvent Start->SolventChoice DMF DMF / NMP (Standard) SolventChoice->DMF High Solubility DCM DCM (Low Solubility for Salt) SolventChoice->DCM Non-Polar Need Dissolution Vortex / Sonicate (Clear Solution) DMF->Dissolution DCM->Dissolution Check Visual Check: Cloudy? Dissolution->Check AddCosolvent Add 10% DMF or MeOH Check->AddCosolvent Yes ReadyState Stable Acidic Solution (Hold Point) Check->ReadyState No (Clear) AddCosolvent->ReadyState CouplingStep Coupling Reaction ReadyState->CouplingStep Add Activated Acid AddBase Add DIEA (Base) (Neutralization) CouplingStep->AddBase Initiate Warning CRITICAL: Do not store after adding base. Self-degradation risk! AddBase->Warning

Caption: Workflow for solubilizing this compound HCl, emphasizing the critical "Hold Point" before base addition to prevent self-degradation.

References

  • Sigma-Aldrich. (n.d.). This compound hydrochloride Product Specification. Retrieved from (Search CAS: 2301859-03-8).

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General reference for Fmoc-Dap handling).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews, 109(6), 2455-2504. (Mechanisms of Fmoc stability).

Sources

Stability of Fmoc on beta-amine of Dap during storage

Preserving Orthogonality: A Technical Guide to the Stability and Storage of -Fmoc-Diaminopropionic Acid (Dap)

Executive Summary

L-2,3-Diaminopropionic acid (Dap) presents a unique challenge in peptide chemistry due to its short side chain (

Fmoc

proximity effects




The Critical Risk: The primary instability arises not from the spontaneous cleavage of Fmoc in the solid state, but from intramolecular nucleophilic attack if the


-lactamization

Fmoc migration

Part 1: The Chemistry of Instability (Mechanistic Insight)

To ensure stability, one must understand the degradation pathways. The


The "n=1" Proximity Effect

In Dap, the side chain amine is separated from the backbone

  • Scenario A: Fully Protected (Stable)

    • Compound:

      
      -Boc-
      
      
      -Fmoc-Dap-OH (or Bis-Fmoc).
    • Status: Stable. The bulky protecting groups prevent the amines from interacting.

  • Scenario B: Exposed

    
    -Amine (Critical Instability) 
    
    • Compound: H-Dap(Fmoc)-OH.

    • Status: Highly Unstable. If the

      
      -amine is deprotected (or if the bulk solid contains traces of free amine), it can attack the carbonyl of the 
      
      
      -Fmoc group (migration) or the carboxyl group (lactamization).
Degradation Pathways

The following diagram illustrates the two primary failure modes for

Dap_DegradationStartFmoc-Dap(Fmoc)-OH(Storage State)HydrolysisFmoc Cleavage(Free Amine)Start->Hydrolysis Slow Hydrolysis over timeMoistureMoisture / Trace Base(Improper Storage)Moisture->HydrolysisFreeAlphaH-Dap(Fmoc)-OH(Transient Species)LactamBeta-Lactam Formation(Irreversible Cyclization)FreeAlpha->Lactam Attack on Carboxyl (Fast)MigrationN-alpha to N-beta Migration(Scrambled Product)FreeAlpha->Migration Attack on Beta-Fmoc (Medium)Hydrolysis->FreeAlpha Loss of Alpha-Fmoc

Figure 1: Mechanistic pathways of Dap degradation. Note that the formation of the

Part 2: Storage & Handling Protocols

This protocol ensures the integrity of Fmoc-Dap derivatives for up to 12 months.

Environmental Control
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

    • Reasoning: Low temperature kinetically inhibits the slow elimination of Fmoc (dibenzofulvene formation) and suppresses hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Carbon dioxide (from air) can form carbamates with any trace free amines, complicating purification. Oxygen is less of a concern, but moisture is critical.

  • Desiccation: Use a secondary container with active desiccant (Silica gel or

    
    ).
    
    • Reasoning: Water acts as a nucleophile and a transport medium for trace bases.

The "Warm-Up" Rule (Crucial)

Never open a cold bottle of Fmoc-Dap directly in the lab atmosphere.

  • Remove the bottle from the freezer.

  • Place in a desiccator.

  • Allow to reach room temperature (20-25°C) over 1-2 hours.

  • Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder. This water will hydrolyze the Fmoc ester linkage over time, creating "fines" and impurities.

Solubilization for Synthesis

When preparing stock solutions for synthesis (e.g., 0.2M in DMF):

  • Solvent: Use High-Purity DMF (low amine content). Avoid NMP if it contains free amines.

  • Lifetime: Use immediately. Do not store Fmoc-Dap in solution.

    • Data Support: In solution, the effective molarity of the side chain increases the risk of aggregation and self-reaction.

Part 3: Quality Control (QC) & Validation

Before committing valuable resin or complex peptide sequences, validate the purity of your Fmoc-Dap building block.

Analytical Protocol: HPLC Purity Check

Objective: Detect free amine impurities and di-Fmoc aggregates.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5µm, 4.6 x 150mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Method:

  • Dissolve: 1 mg of sample in 1 mL of 50:50 A:B. Sonicate briefly (Dap derivatives can aggregate).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Peptide bond).

Interpretation Table:

Retention Time (Relative)IdentityStatusAction
Early Elution Free Amine / H-Dap derivativesCritical Impurity If >2%, Recrystallize or Discard.
Main Peak Fmoc-Dap(Fmoc)-OHTarget Proceed if >98%.
Late Elution Fmoc-Dap-Dap-OH (Dimer)Aggregation Filter solution; usually acceptable if <1%.
Broad/Split Peak Racemization (D/L mix)Stereo-impurity Check Chiral HPLC if critical.

Part 4: Experimental Workflow for Synthesis

When using

Workflow Diagram: Preventing Side Reactions

SPPS_WorkflowCouplingCoupling Step(Activate Carboxyl)WashExtensive Wash(DCM/DMF)Coupling->WashDeprotectionFmoc Removal(20% Piperidine)Wash->DeprotectionRiskRisk: LactamizationDeprotection->Risk Slow CouplingNextAAImmediate Couplingof Next AADeprotection->NextAA Fast CouplingMitigationAdd HOBt/Oxymato Deprotection MixRisk->Mitigation SolutionMitigation->NextAA

Figure 2: SPPS workflow optimization. Minimizing the time the

Key Protocol Adjustments
  • Base Choice: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection of Dap-containing peptides. It is too aggressive and promotes aspartimide-like cyclization. Use 20% Piperidine or Piperazine .

  • Activation: Use DIC/Oxyma rather than HATU/DIEA. High concentrations of tertiary base (DIEA) can abstract the

    
    -proton, leading to racemization, which is accelerated in Dap derivatives.
    

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on Fmoc stability and storage).

    • Merzote, E., et al. (2022). Influence of Storage Conditions on Quality Characteristics of Amino Acid Powders. (Discusses moisture impact on amino acid shelf life).

      • Vowinkel, E. (1966). The stability of the Fmoc group in the presence of amines.

        • (Proxy for general Fmoc stability literature).

      • Sigma-Aldrich Technical Bulletin.Fmoc-Dap derivatives Product Information.

        • PubChem Compound Summary. 2,3-Diaminopropionic acid. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9]

          Advanced Cyclic Peptide Design: The Strategic Utility of H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide details the strategic application of H-L-Dap(Fmoc)-OtBu in the design and synthesis of cyclic and branched peptides. This guide assumes the reader is familiar with standard Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.

          Executive Summary

          In the landscape of peptidomimetics, (S)-2-Amino-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid tert-butyl ester (this compound) represents a high-precision tool for solution-phase synthesis and convergent fragment condensation. Unlike standard SPPS building blocks (e.g., Fmoc-Dap(Boc)-OH), this specific derivative features a free

          
          -amine , a base-labile side chain , and an acid-labile C-terminal ester .
          

          This unique "inverted" protection scheme enables a specific orthogonality profile: it allows for the elongation of the peptide backbone or the introduction of N-terminal capping groups (e.g., Boc, Acetyl) followed by the selective deprotection of the side-chain amine under basic conditions, without disturbing the C-terminal protection. This is critical for designing C-terminal lactam bridges , branched peptide conjugates , and dendrimeric scaffolds where the Dap residue serves as the C-terminal anchor.

          Part 1: Chemical Profile & Orthogonality[1][2]

          To effectively utilize this compound, one must understand its stability profile relative to standard peptide synthesis reagents.

          Structural Logic
          • 
            -Amine (H-):  The nucleophilic handle for coupling to the C-terminus of a peptide fragment or an activated amino acid.
            
          • 
            -Amine (Side Chain, Fmoc):  Protected by the fluorenylmethoxycarbonyl group.[1] Stable to acid (TFA, HCl) and hydrogenolysis. Labile to secondary amines (Piperidine, Diethylamine, DBU).
            
          • C-Terminus (OtBu): Protected as a tert-butyl ester. Stable to base (Piperidine) and nucleophiles. Labile to strong acid (TFA, 95%).

          The Orthogonality Matrix

          This compound bridges the gap between Boc and Fmoc chemistries. It is particularly valuable when the N-terminal chain is assembled using Boc-chemistry or when the N-terminus is permanently capped (e.g., acetylated or lipidated) and stable to base.

          Functional GroupProtectionDeprotection ReagentStability
          
          
          -Amine
          Free (H)N/AReactive Nucleophile
          
          
          -Amine
          Fmoc20% Piperidine / DMFStable to TFA, H2/Pd
          C-TerminusOtBu95% TFA / ScavengersStable to Base, Hydrogenolysis

          Part 2: Strategic Applications in Cyclization

          The primary utility of this compound lies in C-terminal constraint engineering . By placing a Dap residue at the C-terminus, researchers can form lactam bridges back to an internal Asp/Glu residue, creating a "lasso" or "stapled" architecture.

          Workflow: C-Terminal Lactamization (Boc/Fmoc Hybrid Strategy)

          In this scenario, we construct a peptide where the N-terminus is Boc-protected (acid labile) and the C-terminal Dap side chain is Fmoc-protected (base labile). This allows for selective cyclization in solution before global deprotection.

          The Logic:

          • Coupling: React this compound with a peptide fragment Boc-Peptide-OH.

          • Selective Opening: Treat with base (Piperidine) to remove only the Dap side-chain Fmoc. The N-terminal Boc and C-terminal OtBu remain intact.

          • Cyclization: The now-free Dap side chain attacks an activated side-chain acid (e.g., from an Asp/Glu residue that was orthogonally protected, or simply free if utilizing specific activation strategies). Note: Typically, the partner acid is protected as an allyl ester (OAll) or similar if strictly orthogonal, or one uses a convergent strategy.

          • Global Deprotection: Treat with TFA to remove Boc and OtBu.

          Visualization of the Pathway

          The following diagram illustrates the synthesis of a branched or cyclic intermediate using this building block.

          G Start Start: this compound Fragment Fragment Coupling (React with Boc-AA...AA-OH) Start->Fragment HATU/DIPEA Intermediate1 Intermediate 1: Boc-Peptide-Dap(Fmoc)-OtBu Fragment->Intermediate1 Deprotection Selective Side-Chain Deprotection (20% Piperidine) Intermediate1->Deprotection Intermediate2 Intermediate 2: Boc-Peptide-Dap(NH2)-OtBu (Free Side Chain, Protected Termini) Deprotection->Intermediate2 Fmoc Removal Branching Branching / Cyclization (Couple R-COOH to Side Chain) Intermediate2->Branching Activation Final Final Precursor: Boc-Peptide-Dap(NH-R)-OtBu Branching->Final Global Global Deprotection (TFA/TIS/H2O) Final->Global Acidolysis

          Caption: Workflow for utilizing this compound in site-selective C-terminal modification.

          Part 3: Experimental Protocols

          Standard Coupling Protocol (Solution Phase)

          This protocol describes coupling this compound to a Boc-protected amino acid or peptide fragment (Boc-AA-OH).

          Reagents:

          • This compound (1.0 equiv)

          • Boc-AA-OH (1.1 equiv)

          • HATU (1.1 equiv) or EDC/HOAt

          • DIPEA (2.5 equiv)[2]

          • Solvent: Anhydrous DMF or DCM

          Step-by-Step:

          • Dissolution: Dissolve Boc-AA-OH and HATU in minimal anhydrous DMF under nitrogen. Stir for 2 minutes to activate the acid.

          • Base Addition: Add DIPEA to the activated acid mixture.

          • Coupling: Add this compound to the reaction vessel.

          • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The Fmoc group provides a strong UV chromophore for monitoring.[3]

          • Work-up: Dilute with EtOAc. Wash sequentially with 5% KHSO4 (removes DIPEA), sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4 and concentrate.

          • Validation: Verify mass (M+H) and purity via HPLC.

          Selective Side-Chain Deprotection (Fmoc Removal)

          This step exposes the Dap side chain amine while keeping the N-terminal Boc and C-terminal OtBu intact.

          Reagents:

          • 20% Piperidine in DMF (v/v) OR 2% DBU/2% Piperidine in DMF (for faster reaction).

          Step-by-Step:

          • Solubilization: Dissolve the protected peptide (Boc-Peptide-Dap(Fmoc)-OtBu) in DMF (approx. 0.1 M concentration).

          • Deprotection: Add the Piperidine solution (5–10 equiv relative to peptide).

          • Timing: Stir for 15–30 minutes. Caution: Extended exposure to base can lead to aspartimide formation if Asp(OtBu) residues are present in the sequence, though Boc/OtBu strategy minimizes this.

          • Work-up: Evaporate DMF under high vacuum (do not use high heat). Co-evaporate with toluene to remove residual piperidine.

          • Purification: Flash chromatography or precipitation in cold ether is recommended to remove the dibenzofulvene-piperidine adduct.

          Cyclization (Lactam Bridge Formation)

          Assuming the peptide contains a free side-chain acid (e.g., Glu/Asp) and the now-free Dap amine.

          • Dilution: High dilution (0.5 – 1.0 mM) is critical to favor intramolecular cyclization over intermolecular oligomerization.

          • Reagents: PyBOP (3 equiv) / HOBt (3 equiv) / DIPEA (6 equiv) in DMF/DCM.

          • Procedure: Add the peptide solution slowly to the stirring solution of coupling reagents. Stir overnight.

          Part 4: Troubleshooting & Optimization

          Racemization Control

          Dap residues are prone to racemization during activation, particularly if the

          
          -amine is acylated. However, in this protocol, this compound acts as the nucleophile (amine component), which significantly reduces racemization risk compared to activating a Dap-carboxyl.
          
          • Checkpoint: Always check chiral purity if the Dap residue is later activated at the C-terminus (though in this guide, it remains an ester until the end).

          Solubility Issues

          The Fmoc group is hydrophobic. If the intermediate precipitates during coupling:

          • Switch Solvents: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.

          • Chaotropes: Add LiCl (0.4 M) to the reaction mixture to disrupt aggregation.

          Comparison with Fmoc-Dap(Alloc)-OH

          Why use this compound instead of the standard SPPS reagent Fmoc-Dap(Alloc)-OH?

          • No Heavy Metals: Alloc removal requires Pd(PPh3)4, which leaves residual palladium. The Fmoc/OtBu strategy is metal-free, ideal for late-stage pharma intermediates where metal scavenging is costly.

          • Base vs. Pd: If your peptide contains Cys(Trt) or Met, Palladium chemistry can be tricky due to catalyst poisoning. Base deprotection avoids this.[]

          Part 5: Quantitative Data Summary

          ParameterThis compoundFmoc-Dap(Boc)-OHFmoc-Dap(Alloc)-OH
          Primary Use C-Terminal Anchor / Solution PhaseSPPS BackboneSPPS Branching / Cyclization
          
          
          -Amine
          Free (H)Fmoc ProtectedFmoc Protected
          Side Chain Fmoc (Base Labile)Boc (Acid Labile)Alloc (Pd Labile)
          C-Terminus OtBu (Acid Labile)Free Acid (OH)Free Acid (OH)
          Orthogonality Base (Side) vs Acid (C-term)Base (Alpha) vs Acid (Side)Base (Alpha) vs Pd (Side)

          References

          • Synthesis of Lactam-Bridged Cyclic Peptides. Source:Tetrahedron (Elsevier). Context: Discusses general strategies for Dap/Asp lactamization and the importance of orthogonal protection.

          • Fmoc Solid-Phase Peptide Synthesis: A Practical Approach. Source:Oxford University Press. Context: Foundational text on Fmoc/OtBu orthogonality and side-chain manipulation.

          • Orthogonal Protecting Groups for Solution Phase Synthesis. Source:Chemical Reviews (ACS). Context: Detailed analysis of Base/Acid orthogonal pairs (Fmoc/OtBu) in convergent synthesis.

          • Dap(Fmoc) Derivatives in Peptidomimetics. Source:PubChem Compound Summary. Context: Chemical property data for Fmoc-Dap derivatives confirming stability profiles.

          Sources

          Methodological & Application

          Technical Note: Site-Specific Coupling of H-L-Dap(Fmoc)-OtBu in Solid Phase Peptide Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Part 1: Executive Summary & Strategic Rationale

          The reagent H-L-Dap(Fmoc)-OtBu (

          
          -Fmoc-L-2,3-diaminopropionic acid 
          
          
          
          -tert-butyl ester) represents a specialized "amine component" in Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard Fmoc-amino acids which act as electrophiles (activated carboxyls), this molecule functions as a nucleophile .

          It is primarily employed in two advanced synthetic strategies:

          • Branching/Dendrimer Synthesis: Coupling to a resin-bound carboxyl group (e.g., the side chain of Asp/Glu) to introduce a new growth point at the

            
            -amine.
            
          • C-Terminal Modification: Loading onto specific linkers or forming isopeptide bonds where the

            
            -carboxyl must remain orthogonally protected (OtBu) until global cleavage.
            

          Critical Technical Distinction: Because the

          
          -amine is free and the C-terminus is an ester (OtBu), this residue terminates the main chain  in the traditional sense. Chain elongation can only proceed from the side-chain (
          
          
          
          -amine) after Fmoc removal.[1]
          Chemical Structure & Logic[1]
          • 
            -Amine (
            
            
            
            ):
            The reactive nucleophile for coupling to the resin.
          • 
            -Amine (Fmoc):  Orthogonally protected.[1][2] Removal allows growth of a secondary peptide chain (branch).
            
          • 
            -Carboxyl (OtBu):  Acid-labile ester.[1] Stable to piperidine (Fmoc removal). Hydrolyzes to the free acid during final TFA cleavage.
            

          Part 2: Pre-Coupling Considerations

          Solubility and Salt Form

          Commercially available this compound is typically supplied as the Hydrochloride salt (HCl) .[1]

          • Implication: The amine is protonated (

            
            ) and non-reactive.
            
          • Action: You must perform an in situ neutralization using a tertiary base (DIEA or NMM) to release the free amine nucleophile.

          • Solubility: The reagent is moderately soluble in DMF but may require mild sonication. Avoid DCM as the sole solvent if solubility is poor; a DCM/DMF (1:1) mixture is preferred for coupling to trityl resins, while pure DMF is standard for amide bond formation.

          The Electrophile (Resin-Bound Acid)

          The coupling efficiency depends heavily on the steric environment of the carboxylic acid on the resin.

          • Linear N-Terminus: High efficiency.

          • Side-Chain (Asp/Glu): Lower efficiency due to steric crowding near the resin backbone. Requires more potent activation (e.g., HATU).

          Part 3: Detailed Experimental Protocols

          Protocol A: Coupling to Resin-Bound Carboxylic Acid (Amide Bond Formation)

          Use this protocol when attaching Dap to the side chain of Asp/Glu or the N-terminus of a peptide.[1]

          Reagents:

          • Amine: this compound · HCl (3.0 equivalents relative to resin loading)[1]

          • Activator: HATU (2.9 equivalents) or PyBOP (3.0 equivalents)[1]

          • Base: N,N-Diisopropylethylamine (DIEA) (6.0 equivalents total: 3 for activation, 3 for neutralization)[1]

          • Solvent: Anhydrous DMF (N,N-dimethylformamide)[1]

          Step-by-Step Procedure:

          • Resin Preparation:

            • Ensure the resin-bound carboxyl group is free. If it was protected (e.g., Fmoc-Asp(OAll)-OH), perform the orthogonal deprotection (e.g., Pd(PPh3)4 for Allyl) first.[1]

            • Wash resin

              
               with DMF.[2][3][4]
              
          • Pre-Activation of Resin (The "Inverse" Coupling):

            • Note: Unlike standard SPPS, we activate the resin, not the incoming amino acid.

            • Dissolve HATU (2.9 eq) in minimum DMF.

            • Add the HATU solution to the resin.

            • Add DIEA (3.0 eq) to the resin slurry.

            • Agitate for 2 minutes to generate the activated ester (OAt ester) on the resin. Do not wait longer to avoid racemization of the resin-bound residue.[1]

          • Preparation of Dap Solution:

            • In a separate vial, dissolve this compound · HCl (3.0 eq) in DMF.

            • Add DIEA (3.0 eq) to this solution to neutralize the HCl salt.

            • Visual Check: The solution should remain clear. If precipitate forms (amine salts), add more DMF.

          • Coupling Reaction:

            • Add the neutralized Dap solution to the pre-activated resin mixture.

            • Agitate at room temperature for 2 to 4 hours .

            • Optimization: For sterically hindered sites (e.g., adjacent to bulky residues), double coupling is recommended. Repeat steps 2-4 with fresh reagents.

          • Washing:

            • Drain the reactor.[4]

            • Wash with DMF (

              
               min).[4]
              
            • Wash with DCM (

              
               min).
              
          • Monitoring (Critical):

            • Standard Kaiser tests are invalid here because the resin has no free amines (it has active esters or reacted amides).

            • Method: Use the Malachite Green test (detects free carboxylic acids). A negative result (no green color on beads) indicates successful capping of the resin-COOH.

            • Alternatively, perform a micro-cleavage and analyze by HPLC/MS to confirm the mass shift (+418.5 Da for Fmoc-Dap-OtBu).

          Protocol B: Branch Generation (Post-Coupling)

          Once this compound is coupled, the Fmoc group on the

          
          -amine is removed to start the new peptide branch.[1]
          
          • Fmoc Deprotection:

            • Treat resin with 20% Piperidine in DMF (

              
               min).[3][5]
              
            • Warning: Ensure the C-terminal OtBu ester is stable. It is stable to piperidine.

          • Branch Elongation:

            • Proceed with standard Fmoc-SPPS coupling cycles (Fmoc-AA-OH + DIC/Oxyma) on the newly liberated

              
              -amine.[1]
              

          Part 4: Visualization of Workflows

          Diagram 1: The "Inverse" Coupling Pathway

          This diagram illustrates the chemical logic of activating the resin-bound acid and coupling the Dap amine.

          DapCoupling ResinCOOH Resin-Bound Carboxylic Acid (Electrophile) Activation Activation Step (HATU/DIEA) ResinCOOH->Activation ActivatedResin Activated Resin (OAt Ester) Activation->ActivatedResin 2 min Coupling Coupling Reaction (Amide Bond Formation) ActivatedResin->Coupling DapSalt This compound (HCl Salt) Neutralization Neutralization (+ DIEA) DapSalt->Neutralization FreeAmine Free Amine (Nucleophile) Neutralization->FreeAmine FreeAmine->Coupling FinalProduct Resin-Peptide-Dap(Fmoc)-OtBu Coupling->FinalProduct 2-4 Hours

          Caption: Workflow for coupling the amine component this compound to a resin-bound acid.

          Diagram 2: Branching Strategy

          This diagram shows how the molecule acts as a fork in the peptide chain.

          Branching cluster_0 Phase 1: Anchoring cluster_1 Phase 2: Branch Growth Resin Resin-Linker-Peptide-COOH Complex Resin-...-Peptide-Dap(Fmoc)-OtBu Resin->Complex + Dap / HATU Dap This compound Dap->Complex Deprotection Fmoc Removal (20% Piperidine) Complex->Deprotection Branching Resin-...-Dap(NH2)-OtBu Deprotection->Branching NewChain Resin-...-Dap(NewPeptide)-OtBu Branching->NewChain + Fmoc-AA-OH cycles

          Caption: Utilization of the Dap residue as a branch point. The OtBu remains intact while the side chain grows.

          Part 5: Troubleshooting & Optimization Data

          Table 1: Common Issues and Solutions

          IssueProbable CauseCorrective Action
          Low Coupling Yield Incomplete neutralization of HCl salt.Ensure 1.0 eq of DIEA is added to the Dap stock solution before adding to resin.
          Resin Racemization Prolonged activation of Resin-COOH.Limit pre-activation time to <2 mins. Use Oxyma/DIC instead of HATU/DIEA if racemization persists.
          Precipitation Low solubility of Dap derivative.Use a solvent mixture of DMF/NMP (4:1). Mild heating (40°C) can assist dissolution.
          Side Reactions Guanidinylation (if using uroniums).Ensure the amine is added immediately after activation. Avoid large excess of HATU.

          References

          • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455–2504.

          • Albericio, F., & Tulla-Puche, J. (2008). "The Application of N-Fmoc-2,3-diaminopropionic Acid Derivatives in Solid-Phase Peptide Synthesis." Biopolymers (Peptide Science).
          • Chem-Impex International. "Product Specification: N-beta-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride."[1]

          • Bachem. "Technical Note: Handling of Diamino Acids in SPPS." (General reference for Dap/Dab handling).

          Sources

          Technical Application Note: Orthogonal Engineering of Branched Peptides via H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The synthesis of branched, cyclic, or "stapled" peptides requires precise orthogonal protection strategies.[1] H-L-Dap(Fmoc)-OtBu (

          
          -(Fmoc-amino)-L-alanine tert-butyl ester) is a high-value building block that enables such architectures in solution phase. Its structure features a free 
          
          
          
          -amine for immediate backbone elongation, an acid-labile C-terminal ester (OtBu), and a base-labile side-chain protection (Fmoc).

          This configuration allows for the synthesis of the peptide backbone first, followed by selective side-chain deprotection to introduce modifications (fluorophores, PEG chains, or secondary peptide branches) without disturbing the C-terminal protection. This guide details the handling, coupling, and critical deprotection protocols required to utilize this molecule effectively in solution phase, addressing the specific challenges of fulvene scavenging and diketopiperazine (DKP) suppression.[1]

          Chemical Logic & Orthogonality

          The utility of this compound lies in its Three-Point Orthogonality .[1] Unlike standard solid-phase synthesis where the C-terminus is anchored, solution phase synthesis requires the C-terminus to be protected until the final step.

          • 
            -Amine (Free):  Ready for immediate coupling to an activated carboxylic acid (Standard Elongation).[1]
            
          • 
            -Amine (Fmoc):  Stable to acid (TFA-free conditions) and hydrogenation.[1] Removed by base (Piperidine/DBU/TAEA).[1]
            
          • C-Terminus (OtBu): Stable to base.[1] Removed by strong acid (TFA/HCl).[1]

          Visualization: The Orthogonal Workflow

          The following diagram illustrates the strategic flow, highlighting the divergence point where the side chain is manipulated.

          OrthogonalStrategy Start This compound (Starting Block) Coupling Backbone Elongation (Coupling AA-1) Start->Coupling + Activated AA (HATU/DIPEA) Intermediate Peptide-Dap(Fmoc)-OtBu (Fully Protected) Coupling->Intermediate BranchA Path A: Linear Elongation (Remove N-term protection) Intermediate->BranchA Standard Route BranchB Path B: Side-Chain Modification (Remove Fmoc) Intermediate->BranchB Orthogonal Route (TAEA/DBU) Final Branched/Modified Peptide (Global Deprotection) BranchB->Final 1. Functionalize Side Chain 2. TFA Cocktail

          Figure 1: Strategic workflow for utilizing this compound in branched peptide synthesis.

          Solubility & Handling Strategy

          This compound is generally supplied as a Hydrochloride (HCl) salt.[1]

          • Solubility: Highly soluble in DMF, DMSO, and DCM.[1] Moderately soluble in EtOAc.[1]

          • Stability: The OtBu ester is robust, but the free

            
            -amine makes the salt hygroscopic.[1] Store at -20°C under inert gas.
            
          • Free-Basing: Because it is an HCl salt, at least 1 equivalent of base (DIPEA/NMM) must be added to the reaction mixture before or simultaneously with the activated amino acid to ensure the amine is nucleophilic.

          Detailed Protocols

          Protocol A: Backbone Elongation (N-Acylation)

          Objective: Couple the first amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) to the free

          
          -amine of Dap.
          

          Reagents:

          • Carboxylic Acid Component (1.1 eq)

          • Coupling Reagent: HATU (1.1 eq) or EDC.HCl (1.2 eq)/HOBt (1.2 eq)

          • Base: DIPEA (Diisopropylethylamine) (2.5 eq if using HCl salt of Dap; 1.2 eq if free base)

          • Solvent: Anhydrous DMF or DCM.[1]

          Procedure:

          • Activation: Dissolve the incoming amino acid (1.1 eq) and HATU (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) and stir for 2 minutes to activate the ester.[1]

            • Note: Pre-activation minimizes racemization.[1]

          • Addition: Dissolve this compound HCl (1.0 eq) in DMF. Add the remaining DIPEA (1.5 eq) to this solution to neutralize the HCl salt.

          • Coupling: Immediately add the activated acid solution to the Dap solution.

          • Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

          • Workup (Critical for Solution Phase):

            • Dilute with EtOAc (ethyl acetate).[1]

            • Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA).[1] Caution: Do not use strong acid for prolonged periods to protect OtBu.

            • Wash 2x with Sat.[1] NaHCO₃ (removes unreacted acid and HOBt).[1]

            • Wash 1x with Brine.[1]

            • Dry over Na₂SO₄, filter, and concentrate.[1]

          Protocol B: The "Clean" Fmoc Deprotection (Solution Phase)

          Objective: Remove the Fmoc group from the side chain to allow branching, WITHOUT generating insoluble fulvene polymers.

          The Challenge: In Solid Phase Synthesis (SPPS), dibenzofulvene (the byproduct of Fmoc removal) is washed away.[1] In Solution Phase, it remains in the flask and can react with the free amine or polymerize, making purification a nightmare.[1] The Solution: Use TAEA (Tris(2-aminoethyl)amine) or DBU + 1-Octanethiol . These reagents form water-soluble adducts with fulvene that can be extracted into the aqueous phase.[1]

          Reagents:

          • TAEA (Tris(2-aminoethyl)amine)

          • Solvent: DCM or DMF[2]

          • Phosphate Buffer (pH 5.5)[1][3]

          Procedure (TAEA Method):

          • Dissolve the Fmoc-protected peptide in DCM (concentration ~0.1 M).[1]

          • Add TAEA (10–15 equivalents) .

          • Stir vigorously at RT for 30–60 minutes.

            • Mechanism:[2] TAEA acts as the base to remove Fmoc and immediately scavenges the fulvene to form a highly polar adduct.[1]

          • Workup (Extraction):

            • Wash the organic layer 3x with Phosphate Buffer (pH 5.5) and 1x with Brine.[1]

            • Why pH 5.5? It protonates the TAEA and the TAEA-fulvene adduct, forcing them into the aqueous layer, but is mild enough to keep the OtBu ester intact.

          • Dry the organic layer (DCM) over Na₂SO₄.[1] The resulting residue is the free amine, ready for branching.[1]

          FmocScavenging Step1 Fmoc-Peptide in DCM Step2 Add TAEA (Base + Scavenger) Step1->Step2 Reaction Reaction: Fmoc removal + Fulvene-TAEA Adduct formation Step2->Reaction Extraction Wash with Phosphate Buffer (pH 5.5) Reaction->Extraction Result Organic Layer: Pure Amine Peptide Extraction->Result Waste Aqueous Layer: Protonated TAEA + Adduct Extraction->Waste

          Figure 2: The TAEA scavenging protocol for clean solution-phase Fmoc removal.

          Protocol C: Global Deprotection (OtBu Removal)

          Objective: Remove the C-terminal tert-butyl ester and any other acid-labile groups (Boc, Trt).

          Reagents:

          • TFA (Trifluoroacetic acid)[1][2][4]

          • TIS (Triisopropylsilane) - Scavenger for t-butyl cations.[1]

          • Water[1]

          Procedure:

          • Dissolve the final peptide construct in a cocktail of TFA/TIS/H₂O (95:2.5:2.5) .

          • Stir at RT for 1–2 hours.

          • Precipitation: Concentrate the TFA to a small volume under nitrogen flow.[1]

          • Add cold Diethyl Ether (or MTBE) to precipitate the peptide.[1]

          • Centrifuge, decant, and wash the pellet 2x with cold ether.

          • Lyophilize from water/acetonitrile.[1]

          Troubleshooting & Quality Control

          Diketopiperazine (DKP) Formation[1][5][6]
          • Risk: When the N-terminal protecting group of the second amino acid (AA2) is removed, its free amine can attack the C-terminal OtBu ester of the Dap residue, forming a 6-membered cyclic DKP and cleaving the peptide chain.

          • Mitigation:

            • Steric Bulk: The OtBu group is bulky, which naturally suppresses DKP compared to methyl esters.[1]

            • Sequence Design: Avoid placing Proline or Glycine as AA2 (the residue attached to Dap), as these facilitate the "turn" required for cyclization.[1]

            • Speed: Perform the coupling of AA3 immediately after deprotecting AA2. Do not store the dipeptide (H-AA2-Dap-OtBu) in solution.[1]

          -Elimination
          • Risk: Dap derivatives can undergo

            
            -elimination to form dehydroalanine under harsh basic conditions, though this is less common than with Ser(O-).[1]
            
          • Control: Avoid strong hydroxide bases (NaOH/KOH).[1] Use organic bases (DIPEA, DBU, TAEA) and strictly control reaction times.

          Emulsions
          • Risk: During the TAEA workup, emulsions can form.[1][3]

          • Fix: Add a small amount of brine to the aqueous layer or add Methanol to the organic layer to break the emulsion.[1]

          References

          • Fmoc-L-Dap(OtBu) Structure & Properties: PubChem Compound Summary for CID 7017912.[1][5] National Center for Biotechnology Information (2026).[1] [1]

          • Solution Phase Fmoc Removal (TAEA Method): Beyermann, M., et al. (1991).[1] Rapid continuous flow synthesis of peptides using TAEA. (Referenced in standard protocols for solution phase scavenging; see also Journal of Organic Chemistry protocols for fulvene scavenging).

          • Diketopiperazine Formation Risks: Gisin, B. F., & Merrifield, R. B. (1972).[1][6] Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society.[1] (Foundational text on DKP mechanisms relevant to esterified C-termini).

          • Dap(Fmoc) Commercial Availability & Specifications: Sigma-Aldrich Product Sheet: Fmoc-L-Dap-OtBu HCl. (Search CAS: 2098497-06-2)

          Sources

          Conditions for selective Fmoc deprotection of Dap side chains

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Strategic Deprotection of Diaminopropionic Acid (Dap) Side Chains

          Executive Summary & Scientific Context

          The incorporation of L- or D-2,3-diaminopropionic acid (Dap) into peptide sequences is a critical strategy for developing branched peptides, cyclic constraints, and peptidomimetics.[1] However, the unique structural proximity of the

          
          -amine to the backbone 
          
          
          
          -amine creates two significant synthetic challenges:
          • The Orthogonality Paradox: In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the N-

            
             protecting group is Fmoc. If the Dap side chain is also protected with Fmoc (e.g., Fmoc-Dap(Fmoc)-OH), selective manipulation is impossible. True selectivity requires orthogonal protection  strategies (e.g., Mtt, Alloc, or ivDde).
            
          • Lactamization Risks: The Dap side chain is highly prone to intramolecular nucleophilic attack on the backbone carbonyl, leading to the formation of

            
            -lactams (2-azetidinone derivatives) or diketopiperazines, particularly during base-mediated Fmoc deprotection steps.
            

          This guide provides validated protocols for achieving selective deprotection of Dap side chains. It addresses two primary scenarios:

          • Scenario A: Selective removal of orthogonal side-chain groups (Mtt, ivDde) while retaining the N-

            
             Fmoc group.
            
          • Scenario B: Selective removal of a side-chain Fmoc group in the context of Boc/Z-protected N-termini.

          Strategic Decision Matrix: Choosing the Right Dap Derivative

          Before initiating synthesis, the correct Dap building block must be selected based on the required selectivity.

          DapStrategy Start Select Synthesis Strategy FmocSPPS Fmoc-SPPS (Base Labile N-term) Start->FmocSPPS BocSPPS Boc-SPPS (Acid Labile N-term) Start->BocSPPS NeedSide Need to modify Dap side-chain on resin? FmocSPPS->NeedSide FmocSide Use Boc-Dap(Fmoc)-OH (Base Labile Side Chain) BocSPPS->FmocSide Allows Selective Fmoc Removal Mtt Use Fmoc-Dap(Mtt)-OH (Acid Labile Side Chain) NeedSide->Mtt High Selectivity (Standard) Alloc Use Fmoc-Dap(Alloc)-OH (Pd Labile Side Chain) NeedSide->Alloc Orthogonal to Acid/Base ivDde Use Fmoc-Dap(ivDde)-OH (Hydrazine Labile) NeedSide->ivDde Specialized (Risk of Fmoc loss)

          Figure 1: Decision tree for selecting Dap protecting groups to ensure selective deprotection capability.

          Protocol A: Selective Removal of Mtt in the Presence of Fmoc

          Target: Fmoc-Dap(Mtt)-OH Mechanism: The 4-methyltrityl (Mtt) group is hyper-acid-labile. It can be removed using dilute Trifluoroacetic Acid (TFA) (1–2%) in Dichloromethane (DCM), leaving the N-terminal Fmoc group (stable to acid) and standard side-chain groups (Boc, tBu, Pbf—stable to 1% TFA) intact.

          Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
          • Deprotection Cocktail: 1% to 2% (v/v) TFA in DCM.

          • Quenching Solution: 5% DIPEA (Diisopropylethylamine) in DCM or Methanol.

          • Scavenger (Optional): 1-5% TIS (Triisopropylsilane) if the peptide contains oxidizable residues (Met, Cys).

          Step-by-Step Methodology
          • Resin Preparation: Wash the resin 3x with DCM to remove traces of DMF (DMF buffers the acid, reducing efficiency).

          • Acid Treatment (The "Flow" Method):

            • Add the 1% TFA/DCM solution to the resin.[2]

            • Critical Observation: Upon contact with the Mtt group, the solution will instantly turn yellow/orange (the trityl cation).

            • Shake for 2 minutes .

            • Filter and drain.[3][4][5]

          • Repetition: Repeat step 2 continuously until the solution no longer turns yellow and remains clear. This typically requires 5–10 cycles depending on the scale and sequence length.

            • Note: Do not extend individual washes beyond 2 minutes to prevent premature cleavage of the peptide from the resin (especially if using 2-Chlorotrityl resin).

          • Neutralization: Wash the resin 3x with the Quenching Solution (5% DIPEA/DCM) to neutralize residual acid.

          • Final Wash: Wash 5x with DMF.[1][3][4] The Dap side chain is now a free amine, ready for functionalization, while the N-terminal Fmoc remains intact.

          Data Validation:

          Parameter Mtt Removal Fmoc Stability Boc/tBu Stability
          Reagent 1% TFA / DCM Stable Stable
          Time 10 x 2 min N/A > 2 hours

          | Visual Cue | Yellow Cation | None | None |

          Protocol B: Selective Removal of Fmoc Side Chains (Boc-SPPS Context)

          Target: Boc-Dap(Fmoc)-OH Context: This protocol is used when the peptide backbone is constructed using Boc-chemistry (or if the N-terminus is capped/protected with Z or Alloc). The Fmoc group on the Dap side chain is removed via

          
          -elimination.
          
          Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
          • Deprotection Solution: 20% Piperidine in DMF.[6][3][4]

          • Alternative (for sensitive sequences): 2% DBU / 2% Piperidine in DMF (Faster, but higher risk of aspartimide).

          Step-by-Step Methodology
          • Swelling: Ensure resin is swollen in DMF (Fmoc removal is slow in DCM).

          • Deprotection:

            • Add 20% Piperidine/DMF (approx. 10 mL per gram of resin).

            • Agitate for 5 minutes . Drain.

            • Add fresh 20% Piperidine/DMF .

            • Agitate for 15 minutes . Drain.

          • Washing: Wash resin vigorously: 3x DMF, 3x DCM, 3x DMF.[1]

            • Why? Residual piperidine will form adducts with activated esters in the next coupling step.

          • Monitoring: Perform a Kaiser test. A positive (blue) result indicates the Dap side chain is free.

          Warning - Side Reaction Control: If the Dap residue is adjacent to an Aspartic Acid (Asp) or if the sequence is prone to lactamization , avoid DBU. Use Piperidine or 4-Methylpiperidine.[7] The formation of a cyclic lactam (Dap side chain attacking its own backbone carbonyl) is a significant risk once the Fmoc is removed. To mitigate this, perform the subsequent acylation (coupling) immediately after deprotection.

          Protocol C: Selective Removal of ivDde in the Presence of Fmoc

          Target: Fmoc-Dap(ivDde)-OH Scientific Nuance: While ivDde is "orthogonal," its removal requires hydrazine. Hydrazine also removes Fmoc groups over time. Therefore, absolute selectivity of ivDde removal while retaining an N-terminal Fmoc is chemically difficult and often results in partial Fmoc loss.

          Recommendation: It is chemically superior to swap the N-terminal Fmoc for a Boc group (using Boc-anhydride) before removing the ivDde, OR ensure the N-terminus is already acetylated/capped.

          If you must retain the N-terminal Fmoc:

          • Reagent: 2% Hydrazine monohydrate in DMF.

          • Method: Treat for 3 x 3 minutes (Short bursts).

          • Observation: Hydrazine attacks ivDde faster than Fmoc, but the window is narrow.

          • Alternative: Use hydroxylamine hydrochloride / imidazole in NMP, which is more selective for Dde-like groups over Fmoc than hydrazine is.

          Mechanistic Visualization: Orthogonality

          DeprotectionPathways Substrate Peptide-Resin Fmoc-NH-Peptide-Dap(PG)-... PathMtt PG = Mtt (Acid Labile) Substrate->PathMtt PathFmoc PG = Fmoc (Base Labile) Substrate->PathFmoc ReagentAcid Add 1% TFA PathMtt->ReagentAcid ReagentBase Add 20% Piperidine PathFmoc->ReagentBase ResultMtt Fmoc-NH-Peptide-Dap(NH2)-... (Selective Side Chain Deprotection) ReagentAcid->ResultMtt Fmoc remains ResultFmoc NH2-Peptide-Dap(NH2)-... (Global Deprotection - NOT Selective) ReagentBase->ResultFmoc Both groups removed

          Figure 2: Mechanistic comparison showing why Fmoc-Dap(Fmoc) cannot be selectively deprotected, whereas Fmoc-Dap(Mtt) allows for precise side-chain manipulation.

          References

          • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

          • Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

          Sources

          Incorporating H-L-Dap(fmoc)-otbu into fragment condensation strategies

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This technical guide details the strategic incorporation of H-L-Dap(Fmoc)-OtBu (

          
          -(9-fluorenylmethyloxycarbonylamino)-L-alanine tert-butyl ester) as a "junction node" in convergent peptide synthesis. Unlike standard linear solid-phase peptide synthesis (SPPS), fragment condensation requires rigorous control over racemization, solubility, and orthogonality. This protocol leverages the unique electronic and steric properties of the Diaminopropionic acid (Dap) scaffold to facilitate the ligation of protected peptide segments while minimizing side reactions such as 
          
          
          
          -elimination and aspartimide-like cyclization.

          Strategic Rationale & Chemical Logic

          The Role of this compound

          In complex peptide therapeutics (e.g., branched antimicrobial peptides, stapled peptides, or antibody-drug conjugates), linear synthesis often fails due to aggregation. Fragment condensation—joining two fully protected segments—is the solution.

          This compound serves as a critical Amino Component (Nucleophile) in these strategies due to its orthogonal protecting group architecture:

          • 
            -Amine (Free):  The nucleophilic handle for ligation to Fragment A (Carboxyl component).
            
          • 
            -Amine (Fmoc):  A base-labile masking group. Once the main chain is assembled, this can be selectively removed to grow a side-chain branch or cyclize the peptide.
            
          • C-Terminus (OtBu): An acid-labile ester that protects the C-terminus during base-mediated Fmoc removal, preventing premature polymerization.

          Critical Challenges & Mechanistic Solutions
          ChallengeMechanistic CauseSolution in this Protocol
          Racemization The C-terminal amino acid of the incoming Fragment A (Electrophile) forms an oxazolone intermediate, which loses chirality before coupling.Use of DIC/Oxyma Pure activation.[1] Oxyma acts as a scavenger, opening the oxazolone faster than it can racemize.
          
          
          -Elimination
          The acidic
          
          
          -proton of Dap can be abstracted by strong bases, leading to elimination of the
          
          
          -Fmoc group and formation of dehydroalanine.
          Avoid strong bases like DBU.[2] Use Collidine or TMP (2,4,6-trimethylpyridine) if a base is strictly necessary during coupling.
          Solubility Fully protected fragments are often insoluble in standard organic solvents.Use of "Magic Solvents" (e.g., HFIP/DCM mixtures) or chaotropic salts (LiCl) to disrupt
          
          
          -sheet aggregation.

          Pre-Condensation Quality Control

          Before initiating condensation, the integrity of the this compound building block must be verified. Free Fmoc species or hydrolyzed esters will cap the incoming fragment, terminating the synthesis.

          Protocol: Purity Verification via TLC/HPLC

          • Dissolve: 1 mg of this compound in 1 mL MeOH.

          • TLC Mobile Phase: CHCl

            
            :MeOH:AcOH (90:8:2).
            
          • Visualization: UV (254 nm) and Ninhydrin (free amine detection).

            • Pass Criteria: Single spot.

              
               approx 0.5–0.6. Ninhydrin positive (Red/Purple).
              
            • Fail Criteria: Secondary spot at baseline (Free acid) or solvent front (Fmoc-dibenzofulvene).

          Protocol: Fragment Condensation Workflow

          This protocol assumes the coupling of a Fragment A-OH (Carboxyl component, fully protected) to This compound (Amine component).

          Reagents Required
          • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Note: If solubility is poor, use DMSO/NMP (1:1).

          • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

          • Base: 2,4,6-Collidine (Only if Fragment A is a salt; otherwise avoid base).

          Step-by-Step Procedure

          Step 1: Activation of Fragment A (The Electrophile)

          • Dissolve Fragment A-OH (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimum DMF.

          • Cool the solution to 0°C (Ice bath). Crucial: Low temperature suppresses initial racemization.

          • Add DIC (1.1 equiv).

          • Stir at 0°C for 5–10 minutes. Do not exceed 10 minutes. This generates the active ester.

          Step 2: Addition of this compound (The Nucleophile)

          • Dissolve This compound (1.2 equiv) in minimal DMF.

          • Add the Dap solution dropwise to the activated Fragment A mixture.

          • Optional: If the pH is < 6.0 (check with wet pH paper), add Collidine (1.0 equiv) to neutralize. Do not use DIPEA , as it promotes racemization of the activated fragment.

          Step 3: Reaction Monitoring

          • Allow the reaction to warm to Room Temperature (20–25°C).

          • Monitor via LC-MS at t=1h, 3h, and overnight.

          • Success Marker: Disappearance of Fragment A-OH mass; appearance of [Fragment A]-Dap(Fmoc)-OtBu adduct.

          Step 4: Workup

          • Dilute reaction mixture with EtOAc (Ethyl Acetate).[3]

          • Wash sequentially with:

            • 5% NaHCO

              
               (removes unreacted Oxyma/Acid).
              
            • 1M KHSO

              
               (removes amine traces/Collidine).
              
            • Brine.

          • Dry over Na

            
            SO
            
            
            
            , filter, and concentrate.

          Post-Condensation: Orthogonal Branching

          Once the Dap unit is incorporated, you have two divergent pathways.

          Pathway A: Side-Chain Branching (Fmoc Removal)

          To attach a molecule to the

          
          -amine (side chain):
          
          • Deprotection: Treat the condensate with 20% Piperidine in DMF for 15 minutes.

            • Note: Monitor strictly. Prolonged exposure can cause

              
              -elimination of the Dap side chain to Dehydroalanine.
              
          • Wash/Precipitate: Precipitate in cold diethyl ether to remove dibenzofulvene byproducts.

          • Branching Coupling: Couple the new side-chain moiety using standard HATU/DIPEA chemistry (Racemization is less of a concern here as the Dap

            
            -amine is achiral).
            
          Pathway B: C-Terminal Elongation (OtBu Removal)

          To extend the main chain:

          • Deprotection: Treat with TFA:DCM (1:1) for 30–60 minutes.

          • Scavengers: Add 2% TIS (Triisopropylsilane) if the peptide contains Trp/Met/Cys.

          • Result: This exposes the

            
            -COOH of the Dap residue for subsequent fragment condensation.
            

          Visualization of Logic & Workflow

          Figure 1: Fragment Condensation & Branching Logic

          This diagram illustrates the convergent assembly using Dap as the central node.

          FragmentCondensation FragA Fragment A-OH (Electrophile) Activation Activation (DIC / Oxyma, 0°C) FragA->Activation Activate COOH Dap This compound (Nucleophile) Coupling Coupling Reaction (Formation of Peptide Bond) Dap->Coupling Attack via alpha-NH2 Activation->Coupling Active Ester Intermediate Condensate: [Frag A]-Dap(Fmoc)-OtBu Coupling->Intermediate Yields Protected Peptide Branching Pathway A: Branching (Remove Fmoc -> Couple Side Chain) Intermediate->Branching 20% Piperidine Elongation Pathway B: Elongation (Remove OtBu -> Couple C-Term) Intermediate->Elongation TFA / DCM

          Caption: Workflow for incorporating this compound. The Dap unit acts as a bifurcation point, allowing either side-chain modification (Branching) or main-chain extension (Elongation).

          Troubleshooting: The Self-Validating System

          ObservationRoot CauseValidation/Correction Step
          Double Peak in HPLC (Same Mass) Racemization of Fragment A's C-terminus.Validation: Co-inject with known L-L and D-L standards. Correction: Switch from HATU to DIC/Oxyma; lower coupling temp to -5°C.
          Mass -178 Da observed
          
          
          -Elimination
          of Fmoc group (formation of Dehydroalanine).
          Validation: Check UV absorbance; dehydroalanine absorbs at ~240nm. Correction: Reduce base concentration. Ensure base is Collidine, not DBU or DIPEA.
          Incomplete Coupling (>24h) Steric Hindrance or Aggregation.Validation: "Cloud Test" (add water to aliquot; precipitate indicates aggregation). Correction: Add chaotropic salts (0.1M LiCl) to the coupling mixture or use HFIP as a co-solvent.

          References

          • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Organic Process Research & Development.

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

          • Novabiochem (Merck). (2024). Peptide Synthesis: Protocols and Troubleshooting.

          • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

          Sources

          Application Note: High-Precision Synthesis of Branched Peptides via H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note and Protocol guide details the synthesis of branched peptides using the specialized intermediate H-L-Dap(Fmoc)-OtBu (L-2,3-Diaminopropionic acid,

          
          -Fmoc, 
          
          
          
          -tert-butyl ester).

          Executive Summary

          The synthesis of branched peptides and peptide dendrimers requires precise orthogonal protection strategies to differentiate between the

          
          -amine and side-chain amine functionalities.[1] While solid-phase peptide synthesis (SPPS) commonly utilizes Fmoc-L-Dap(ivDde)-OH or Fmoc-L-Dap(Mtt)-OH for on-resin branching, the reagent This compound  is uniquely designed for convergent solution-phase synthesis  or fragment condensation .
          

          This reagent features a free

          
          -amine, a base-labile Fmoc-protected 
          
          
          
          -amine, and an acid-labile tert-butyl (OtBu) ester at the C-terminus. This specific configuration allows it to serve as a C-terminal branching hub , facilitating the sequential attachment of two different peptide chains (heterodimers) or identical chains (homodimers) before final deprotection or coupling to a larger scaffold.
          Key Advantages[2]
          • Asymmetric Branching: Enables the controlled synthesis of heterodimeric peptides (Arm A

            
             Arm B).
            
          • Suppressed Diketopiperazine Formation: The bulky tert-butyl ester significantly reduces the risk of intramolecular cyclization (lactamization) during base-mediated Fmoc deprotection, a common failure mode with methyl/ethyl esters of Dap.

          • Solution-Phase Scalability: Ideal for preparing high-purity branched building blocks prior to expensive resin steps.

          Strategic Orthogonality & Mechanism

          The success of this protocol relies on the "Three-Dimensional" orthogonality of the Dap core.

          Functional GroupProtection StatusDeprotection ConditionRole in Synthesis
          
          
          -Amine
          Free (H-) N/A (Reactive Start)Step 1: Coupling to Peptide Arm A (Carboxyl).
          
          
          -Amine
          Fmoc 20% Piperidine (Base)Step 2: Unmasking for Peptide Arm B Coupling.
          C-Terminus OtBu Ester 95% TFA (Acid)Step 3: Final Deprotection or Activation.
          Mechanistic Workflow Diagram

          The following diagram illustrates the sequential assembly of a branched peptide using this compound as the core hub.

          Dap_Branching_Workflow Start Reagent: This compound Step1 Step 1: $\alpha$-Arm Coupling (Couple R1-COOH) Start->Step1 Activation (HATU/DIEA) Inter1 Intermediate 1: R1-Dap(Fmoc)-OtBu Step1->Inter1 Step2 Step 2: $\beta$-Deprotection (20% Piperidine) Inter1->Step2 Base Treatment Inter2 Intermediate 2: R1-Dap(NH2)-OtBu Step2->Inter2 Step3 Step 3: $\beta$-Arm Coupling (Couple R2-COOH) Inter2->Step3 Activation (HATU/DIEA) Inter3 Fully Protected Branched Unit: R1-Dap(R2)-OtBu Step3->Inter3 Step4 Step 4: Global Deprotection (TFA/TIS/H2O) Inter3->Step4 Acid Treatment Final Final Branched Peptide: R1-Dap(R2)-OH Step4->Final

          Caption: Sequential assembly of a heterodimeric branched peptide using this compound as the convergent hub.

          Detailed Experimental Protocols

          Materials Required[1][2][3][4][5][6][7][8][9][10][11]
          • Core Reagent: this compound · HCl (CAS: 2098497-06-2).

          • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

          • Bases:

            
            -Diisopropylethylamine (DIPEA).[2]
            
          • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane).

          • Deprotection: Piperidine (20% v/v in DMF), Trifluoroacetic acid (TFA).

          Protocol A: Preparation of the -Arm (The "Stem")

          Objective: Couple the first peptide fragment (R1-COOH) to the free

          
          -amine of the Dap core.
          
          • Activation: Dissolve Peptide Fragment R1-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir for 2 minutes to activate the carboxyl group.

            • Note: Pre-activation is critical to minimize racemization of Fragment R1.

          • Coupling: Add this compound · HCl (1.0 equiv) to the reaction mixture. Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the Dap reagent.

          • Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC or TLC.

          • Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5%

            
            , sat. 
            
            
            
            , and brine. Dry over
            
            
            and concentrate.
          • Result: Intermediate 1: R1-CO-Dap(Fmoc)-OtBu .

          Protocol B: Branch Generation ( -Arm Attachment)

          Objective: Remove the Fmoc group and attach the second peptide fragment (R2-COOH).

          • Fmoc Deprotection: Dissolve Intermediate 1 in 20% Piperidine/DMF (v/v). Stir for 20 minutes at room temperature.

            • Critical Check: Ensure the OtBu ester remains intact. The bulky tert-butyl group prevents the free amine from attacking the ester (diketopiperazine formation), a common issue with methyl esters.

          • Evaporation: Concentrate the solution under high vacuum to remove DMF and piperidine. Co-evaporate with toluene or DCM to remove trace piperidine (which can interfere with the next coupling).

          • Coupling Arm 2: Dissolve Peptide Fragment R2-COOH (1.2 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (3.0 equiv).[2] Add the crude deprotected Dap intermediate.

          • Reaction: Stir for 4–6 hours.

          • Purification: Flash chromatography or Preparative HPLC is recommended at this stage to ensure the branched intermediate is pure before final deprotection.

          • Result: Fully Protected Branched Peptide: R1-CO-Dap(NH-CO-R2)-OtBu .

          Protocol C: Global Deprotection & Isolation

          Objective: Remove the C-terminal OtBu and side-chain protecting groups on R1/R2.

          • Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

          • Cleavage: Dissolve the protected branched peptide in the cocktail (10 mL per gram of peptide). Stir for 2–3 hours at room temperature.

          • Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether to precipitate the peptide.

          • Isolation: Centrifuge, decant ether, and wash the pellet 2x with cold ether. Lyophilize from water/acetonitrile.

          Troubleshooting & Optimization

          Diketopiperazine (DKP) Formation

          While OtBu esters are resistant to DKP formation, steric strain in the Dap residue can still promote cyclization if the reaction is left in base for extended periods.

          • Symptom: Loss of mass corresponding to OtBu (-56 Da) + H2O (-18 Da) during Fmoc deprotection analysis.

          • Solution: Keep piperidine treatment strictly to 20 minutes. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) for faster Fmoc removal (2–5 mins) if DKP is observed.

          Steric Hindrance

          Coupling the second arm (R2) to the side chain of Dap can be sterically demanding if R1 is bulky.

          • Optimization: Use smaller coupling reagents like DIC/Oxyma instead of HATU for the second coupling. Perform the reaction at 35°C if necessary.

          Solubility

          Branched peptides often exhibit different solubility profiles than linear precursors.

          • Tip: If the intermediate precipitates during the second coupling, add HFIP (Hexafluoroisopropanol) or DMSO to the DMF solvent mixture (up to 10%) to disrupt aggregation.

          References

          • Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

            • Source: Oxford University Press.
            • Context: Standard protocols for Fmoc/tBu orthogonality and troubleshooting DKP form
            • URL:[Link]

          • Orthogonal Protection Strategies in Synthesis of Branched Peptides. Source: BenchChem Application Notes. Context: Detailed breakdown of Fmoc vs. OtBu vs. Alloc orthogonality in Dap/Lys systems.
          • Synthesis of Peptide Dendrimers.

            • Source:Molecules (MDPI), 2021.
            • Context: Discusses the use of Diaminopropionic acid (Dap) and Lysine as branching units for antimicrobial dendrimers.
            • URL:[Link]

          • Prevention of Diketopiperazine Form

            • Source:International Journal of Peptide and Protein Research.
            • Context: Mechanisms of DKP formation in Dap/Dab derivatives and mitig
            • URL:[Link]

          Sources

          Optimizing solvent systems for H-L-Dap(fmoc)-otbu reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Optimizing Solvent Systems for H-L-Dap(Fmoc)-OtBu Reactions

          Executive Summary

          The efficient utilization of This compound (L-2,3-Diaminopropionic acid,

          
          -Fmoc protected, 
          
          
          
          -free amine, C-terminal tert-butyl ester) in peptide synthesis and peptidomimetic development requires precise solvent engineering. Unlike standard amino acids, this building block presents a unique "solubility-reactivity paradox": its orthogonal protecting groups (Fmoc/OtBu) confer high lipophilicity, while efficient amide bond formation typically demands polar aprotic environments.

          This guide provides a validated protocol for selecting and optimizing solvent systems to maximize coupling efficiency, minimize aggregation, and prevent common side reactions such as

          
          -elimination. We transition beyond traditional single-solvent reliance (e.g., pure DMF) to engineered binary systems and green alternatives.[1][2]
          

          Technical Introduction

          The Molecule: this compound

          This derivative serves as a critical amine component in convergent peptide synthesis or the generation of modified amino acid synthons.

          • 
            -Amine (Free):  The nucleophilic center.
            
          • 
            -Amine (Fmoc):  Provides orthogonal protection but introduces significant steric bulk and hydrophobicity.
            
          • Carboxyl (OtBu): Protects the C-terminus, rendering the molecule non-zwitterionic and soluble in organic solvents.

          The Challenge: Solubility vs. Aggregation

          While the OtBu and Fmoc groups enhance solubility in dichloromethane (DCM), they can induce aggregation via

          
          -
          
          
          
          stacking of the fluorenyl rings in concentrated solutions. Furthermore, standard polar solvents like Dimethylformamide (DMF) may not fully solvate the lipophilic core, leading to "hydrophobic collapse" and slow reaction kinetics.
          Risk Mitigation: -Elimination

          Diaminopropionic acid (Dap) derivatives are structurally prone to

          
          -elimination, converting the Dap residue into a dehydroalanine (Dha) species. While the Fmoc group on the 
          
          
          
          -nitrogen generally stabilizes the molecule compared to acyl groups, the risk increases significantly in the presence of strong bases (e.g., DBU) or high temperatures in polar solvents.

          Solvent Engineering & Selection

          We categorize solvent systems into three tiers based on performance and "green" chemistry compliance.

          Table 1: Comparative Solvent Performance for this compound
          Solvent SystemRoleSolubilityCoupling RateAggregation RiskToxicityRecommendation
          DCM (Pure) SolubilizerExcellentModerateHighModerateUse for dissolution; mix for reaction.
          DMF (Pure) ActivatorGoodHighModerateHigh (Repr. Toxin)Standard, but prone to side reactions if wet.
          NMP DisaggregatorExcellentHighLowHigh (Repr. Toxin)Best for difficult sequences/long chains.
          2-MeTHF Green Alt.GoodModerateModerateLowExcellent green alternative to DCM/THF.
          DMF/DCM (1:1) Hybrid Excellent High Very Low HighGold Standard for yield.
          DMSO/EtOAc (1:9) Green HybridGoodModerateLowLowEmerging green standard.
          The "Gold Standard": Binary Systems

          For this compound, a 1:1 mixture of DMF and DCM is the superior choice.

          • Mechanism: DCM solvates the lipophilic Fmoc/OtBu protecting groups, preventing aggregation. DMF provides the high dielectric constant (

            
            ) necessary to stabilize the transition state of the amide coupling reaction.
            
          Green Chemistry Alternatives

          Recent regulations (REACH) restrict DMF/NMP. For green workflows, 2-Methyltetrahydrofuran (2-MeTHF) is the preferred substitute for DCM, while TamiSolve® NxG (N-Butylpyrrolidinone) or

          
          -Valerolactone (GVL)  can replace DMF/NMP.
          

          Visualization: Decision Logic & Workflow

          Figure 1: Solvent Selection Decision Tree

          Caption: Logic flow for selecting the optimal solvent based on reaction scale and sequence difficulty.

          SolventSelection Start Start: this compound Coupling CheckGreen Is Green Chemistry Required? Start->CheckGreen TradPath Traditional Route CheckGreen->TradPath No GreenPath Green Route CheckGreen->GreenPath Yes CheckDiff Is Sequence/Coupling Difficult? (Steric hindrance/Aggregation) Binary Select DMF/DCM (1:1) (Balanced Solubility/Rate) CheckDiff->Binary No (Standard) NMP Select NMP (Max Disaggregation) CheckDiff->NMP Yes (High Aggregation) MeTHF Select 2-MeTHF or DMSO/EtOAc CheckDiff->MeTHF No Tami Select TamiSolve NxG CheckDiff->Tami Yes TradPath->CheckDiff GreenPath->CheckDiff

          Protocol: Optimized Coupling Reaction

          This protocol assumes the coupling of This compound (Amine) to an activated Fmoc-AA-OH (Acid).

          Materials
          • Amine: this compound (1.0 equiv).

          • Acid: Fmoc-Amino Acid (1.1 - 1.2 equiv).

          • Coupling Reagents: DIC/Oxyma Pure (Preferred) or HATU/DIPEA.

          • Solvent: DMF/DCM (1:1 v/v).

          Step-by-Step Methodology
          • Preparation of the Amine Solution (The Dap Derivative):

            • Weigh this compound into a reaction vessel.

            • Dissolve in DCM first to a concentration of 0.2 M. The solution should be clear.

            • Note: If using pure DMF, sonication may be required.

          • Activation of the Acid Component:

            • In a separate vial, dissolve the Fmoc-AA-OH (1.2 equiv) and Oxyma Pure (1.2 equiv) in DMF .

            • Add DIC (1.2 equiv) and stir for 2-3 minutes at 0°C (ice bath).

            • Why 0°C? Pre-activation at low temperature suppresses racemization and potential

              
              -lactam formation if the acid component has side-chain nucleophiles.
              
          • The Coupling Event:

            • Add the activated acid solution (in DMF) to the amine solution (in DCM).

            • Final Solvent Ratio: ~1:1 DMF:DCM.

            • Base Management: If using HATU, add DIPEA (2.5 equiv) dropwise to the mixture.

            • Critical Warning: Avoid large excesses of base to prevent

              
              -elimination of the Fmoc-Dap moiety. Maintain pH < 8 equivalent.
              
          • Monitoring:

            • Allow to react at Room Temperature (RT) for 60–120 minutes.

            • Monitor via TLC (EtOAc/Hexane) or HPLC. The disappearance of the this compound peak indicates completion.

          • Workup:

            • Dilute with EtOAc.

            • Wash with 5% NaHCO3, Water, and Brine.

            • Dry over Na2SO4 and concentrate.

          Figure 2: Reaction Workflow Diagram

          Caption: Step-by-step reaction workflow for this compound coupling.

          ReactionWorkflow Dap This compound (Dissolve in DCM) Mix Combine Solutions (1:1 DMF:DCM) Dap->Mix Acid Fmoc-AA-OH + Oxyma (Dissolve in DMF) Activate Add DIC (Activation 0°C) Acid->Activate Activate->Mix React Reaction (RT, 1-2h) Mix->React Monitor HPLC Check (Target > 98%) React->Monitor

          Troubleshooting & Critical Parameters

          • Issue: Gelation/Precipitation.

            • Cause: Hydrogen bonding of the Fmoc group.

            • Solution: Add 0.1 M LiCl (Lithium Chloride) to the DMF/DCM mixture. This "chaotropic salt" disrupts hydrogen bonds and improves solubility (pseudo-proline effect).

          • Issue: Low Yield / Incomplete Reaction.

            • Cause: Steric hindrance of the

              
              -Fmoc group blocking the 
              
              
              
              -amine.
            • Solution: Switch to HATU/HOAt activation. Raise temperature to 35°C (carefully monitoring for elimination).

          • Issue:

            
            -Elimination Products (Dehydroalanine). 
            
            • Cause: High pH or prolonged exposure to base (DIPEA/Piperidine).

            • Solution: Use Collidine (TMP) instead of DIPEA as the base; it is weaker and sterically hindered, reducing proton abstraction at the

              
              -carbon.
              

          References

          • Albercio, F., & Tulla-Puche, J. (2008). The application of Green Chemistry in solid-phase peptide synthesis.[3][4] Green Chemistry.

          • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Fmoc/OtBu stability).

          • Biotage Application Note. (2023). Green Solvents for Solid Phase Peptide Synthesis. (Data on 2-MeTHF and TamiSolve).

          • Merck/Sigma-Aldrich. (2023). Fmoc-Dap derivatives Product Specification & Solubility Data.

          • Lopez, J., et al. (2021). Replacing DMF in solid-phase peptide synthesis: binary solvent mixtures. Green Chemistry.

          Sources

          Microwave-assisted synthesis protocols involving Dap derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Microwave-Assisted Synthesis of Dap (2,3-Diaminopropionic Acid) Derivatives and Peptidomimetics

          Executive Summary & Technical Scope

          This guide details the microwave-assisted solid-phase peptide synthesis (MW-SPPS) and modification of 2,3-Diaminopropionic acid (Dap) derivatives.

          Distinction of "Dap":

          • Primary Focus: L-2,3-Diaminopropionic acid (Dap) . This non-canonical amino acid is a critical scaffold in modern drug development for creating lactam-bridged (stapled) peptides , which stabilize

            
            -helical structures and improve proteolytic stability.
            
          • Secondary Note: Diaminopimelic acid (DAP), a bacterial cell wall component, is briefly addressed in Section 5 for antibiotic research contexts.

          Why Microwave? Incorporating Dap and forming subsequent lactam bridges often fails under room temperature (RT) conditions due to:

          • Inter-chain Aggregation:

            
            -sheet formation prevents reagent access.
            
          • Steric Hindrance: Cyclization is entropically disfavored.

          • Reactivity: The

            
            -amine of Dap is less nucleophilic than distal amines (e.g., Lysine).
            

          Microwave irradiation overcomes these barriers via dielectric heating , directly coupling kinetic energy to the dipole moments of the polar solvent and backbone, disrupting aggregation and accelerating rate-limiting steps.

          Strategic Workflow: Orthogonal Protection

          To synthesize Dap-containing cyclic peptides, an orthogonal protection strategy is mandatory. The side chain of Dap must be protected by a group stable to standard Fmoc removal (20% piperidine) but removable under specific conditions without cleaving the peptide from the resin.

          Recommended Strategy: Fmoc/Mtt (4-methyltrityl)

          • 
            -Amine:  Fmoc (Base labile)
            
          • 
            -Amine (Side chain):  Mtt (Highly acid sensitive; 1% TFA)
            
          • Resin Linker: Rink Amide (95% TFA labile)

          Alternative: Fmoc/Alloc (Allyloxycarbonyl) – Requires Pd(0) catalyst, which is effective but more oxygen-sensitive.

          Visualized Workflow (DOT Diagram)

          The following diagram illustrates the critical path for synthesizing a Dap-Glu lactam bridge using MW-SPPS.

          Dap_Lactamization_Workflow cluster_legend Key Phase Start Resin Loading (Rink Amide) Elongation MW-SPPS Elongation (Fmoc-AA-OH) Start->Elongation Dap_Couple Coupling Fmoc-Dap(Mtt)-OH (Controlled Temp: 50°C) Elongation->Dap_Couple Site i Glu_Couple Coupling Fmoc-Glu(OtBu)-OH (Distal Partner) Dap_Couple->Glu_Couple Site i+4 Fmoc_Removal N-Terminal Fmoc Removal (20% Piperidine) Glu_Couple->Fmoc_Removal Mtt_Removal Selective Mtt Removal (1% TFA in DCM) Fmoc_Removal->Mtt_Removal Expose Side Chains Cyclization MW-Assisted Lactamization (PyBOP/DIEA, 75°C) Mtt_Removal->Cyclization Form Bridge Cleavage Global Cleavage (95% TFA) Cyclization->Cleavage

          Caption: Workflow for Fmoc/Mtt strategy to generate Dap-Glu lactam bridges. Mtt removal and Cyclization are the critical optimization steps.

          Detailed Experimental Protocols

          Protocol A: Microwave Incorporation of Fmoc-Dap(Mtt)-OH

          Rationale: The Mtt group is bulky. Microwave energy ensures complete coupling, but excessive heat (>75°C) can cause premature Mtt instability or racemization of the sensitive Dap stereocenter.

          Reagents:

          • Fmoc-Dap(Mtt)-OH (0.2 M in DMF)

          • Activator: DIC (0.5 M) / Oxyma Pure (1.0 M)

          • Resin: Rink Amide ProTide or MBHA (0.3–0.6 mmol/g)

          Procedure:

          • Activation: Pre-mix Amino Acid and Oxyma. Add DIC immediately before delivery to the vessel.

          • Microwave Parameters:

            • Temperature: 50°C (Conservative) or 75°C (Standard). Do not exceed 75°C.

            • Power: 30–50 Watts (Dynamic mode).

            • Time: 1 x 5 minutes (Single coupling usually sufficient; double couple for difficult sequences).

          • Wash: DMF (4 x 30 sec).

          Protocol B: Selective Deprotection of Mtt Group

          Rationale: Mtt is removed by 1% TFA.[1] The peptide-resin bond (Rink Amide) requires 95% TFA. This kinetic difference allows selective side-chain exposure. Note: This step is typically performed at Room Temperature (RT) to avoid accidental cleavage of the peptide from the resin.

          Reagents:

          • Deprotection Cocktail: 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.

          • Quench Solution: 5% DIEA in DMF.

          Procedure:

          • Wash: Wash resin with DCM (3 x 1 min) to remove DMF traces (DMF buffers TFA).

          • Flow/Batch Treatment: Treat resin with Deprotection Cocktail for 2 minutes x 10 cycles (Flow) or 5 minutes x 5 cycles (Batch).

            • Visual Check: The solution will turn bright yellow (trityl cation) initially and fade as the reaction nears completion.

          • Quench: Wash immediately with Quench Solution (5% DIEA/DMF) to neutralize residual acid.

          • Wash: DMF (5 x 1 min).

          Protocol C: Microwave-Assisted On-Resin Lactamization

          Rationale: Forming a ring is entropically unfavorable. Microwave energy is essential here to force the conformation.

          Reagents:

          • Coupling Agent: PyBOP (0.3 M) or HATU (0.3 M). PyBOP is preferred for cyclization to minimize guanidinium capping.

          • Base: DIEA (0.6 M) in NMP (N-Methyl-2-pyrrolidone). NMP is a better solvent than DMF for aggregation disruption.

          Procedure:

          • Preparation: Ensure both the Dap amine and the partner acid (Asp/Glu side chain) are deprotected.

          • Reaction: Add PyBOP/DIEA solution to the resin.

          • Microwave Parameters:

            • Temperature: 75°C .

            • Time: 10–15 minutes.

            • Agitation: High/Vigorous.

          • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple.

          • Capping (Optional): Acetylate unreacted amines to simplify purification.

          Comparative Data: Conventional vs. Microwave

          The following table summarizes yields for a difficult sequence (e.g., Ac-Lys-Dap-Ala-Ala-Glu-Ala-NH2) cyclized via Dap-Glu lactam.

          ParameterConventional (RT)Microwave-AssistedBenefit
          Coupling Time (Dap) 60 - 120 mins5 mins12x Faster
          Mtt Removal 30 mins (Batch)10 mins (Flow)Efficiency
          Cyclization Time 12 - 24 hours15 mins96x Faster
          Crude Purity 45 - 60%85 - 92%Less Aggregation
          Dimer Formation High (10-15%)Low (<2%)Kinetic Control

          Variant Protocol: Diaminopimelic Acid (meso-DAP)

          (For Antibiotic/Cell Wall Research)

          While less common in standard peptide synthesis, meso-DAP is crucial for peptidoglycan research.

          • Challenge: meso-DAP has two chiral centers and steric bulk.

          • Microwave Modification:

            • Solvent: Use DMSO/NMP (1:1) for better solubility of DAP derivatives.

            • Temp: Increase coupling temp to 90°C (DAP is generally thermally stable).

            • Reference: See Bioorg. Med. Chem. protocols for DAP-containing NOD1 agonists.

          Troubleshooting & "Expertise" Insights

          • Premature Cleavage: If using Rink Amide resin, ensure the Mtt removal step uses strictly anhydrous DCM and kept under 2% TFA. Moisture can increase the acidity and cleave the linker.

          • Aspartimide Formation: If cyclizing Dap with Aspartic Acid (Asp) , microwave heating can promote aspartimide formation (ring contraction).

            • Solution: Add 0.1 M HOBt to the deprotection cocktail (piperidine) during the main chain assembly to suppress this, or use Fmoc-Asp(OMpe)-OH to reduce side reactions.

          • The "Blue Resin" False Positive: After Mtt removal, the resin might retain the yellow trityl color. Wash extensively with DCM/MeOH/DCM. A true Kaiser test should be dark blue (free amine).

          References

          • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

          • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (Relevant for Dap/Dab homologs). Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

          Sources

          Troubleshooting & Optimization

          Technical Guide: Overcoming Steric Hindrance in H-L-Dap(Fmoc)-OtBu Coupling

          Author: BenchChem Technical Support Team. Date: February 2026

          This technical guide addresses the specific challenge of acylation (coupling to) the sterically hindered

          
          -amine of H-L-Dap(Fmoc)-OtBu .
          
          
          Executive Summary

          The molecule This compound (L-2,3-diaminopropionic acid, side-chain Fmoc protected, C-term t-butyl ester) presents a "perfect storm" of synthetic challenges. You are attempting to acylate a free

          
          -amine that is severely shielded by a bulky Fmoc group on the adjacent 
          
          
          
          -carbon (
          
          
          side chain length).

          Standard coupling protocols (e.g., DIC/HOBt or HBTU/DIPEA) often fail here, resulting in:

          • Incomplete Coupling: Due to the "Umbrella Effect" of the fluorenyl ring.

          • 
            -Elimination:  Conversion of Dap to Dehydroalanine (Dha) if strong bases are used.
            
          • Guanidinylation: If uronium reagents (HATU/HBTU) are used with slow kinetics.

          This guide provides a high-efficiency protocol using Oxyma/COMU chemistry and Collidine to navigate these risks.

          Part 1: The Steric & Chemical Barrier

          To solve the problem, we must visualize the obstruction. The Fmoc group is massive compared to the Dap side chain length.

          steric_hindrance cluster_molecule This compound Geometry AlphaAmine α-Amine (Nucleophile) Target for Coupling BetaCarbon β-Carbon (Short Linker) AlphaAmine->BetaCarbon n=1 bond FmocGroup Fmoc Group (Steric Umbrella) BetaCarbon->FmocGroup Bulky Shield IncomingAcid Incoming Activated Acid (Electrophile) IncomingAcid->AlphaAmine BLOCKED by Fmoc caption Fig 1: The Fmoc group on the β-carbon creates a kinetic barrier, shielding the α-amine from attack.

          Part 2: Reagent Selection Strategy

          Do not use standard carbodiimides (DIC/EDC). The kinetics are too slow, allowing side reactions to dominate.

          Reagent ClassRecommendationTechnical Rationale
          COMU / Oxyma First Choice Highest Reactivity/Safety Ratio. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a highly reactive active ester that is less sterically demanding than OBt esters. COMU minimizes epimerization.[1][2][3]
          HATU / HOAt Alternative The "Sledgehammer." The 7-aza nitrogen in HOAt provides anchimeric assistance, boosting reaction rates by ~10-100x over HOBt. Risk: If the coupling is too slow, the amine may react with the guanidinium part of HATU (guanidinylation).
          PyAOP Specialist Phosphonium Salt. Use if HATU fails. Phosphonium salts (PyAOP/PyBOP) do not cause guanidinylation, allowing for longer reaction times or double coupling without terminating the chain.
          Acid Fluorides Niche Generated via TFFH. Extremely small electrophile, good for penetrating the steric shield, but requires strict anhydrous conditions.
          Part 3: The "Safe Base" Protocol (Critical)

          The Trap: Using Diisopropylethylamine (DIPEA) or DBU with Dap derivatives. The Consequence: The acidity of the

          
          -proton in Dap is influenced by the electron-withdrawing side chain. Strong bases can trigger 
          
          
          
          -elimination, stripping the side chain to form Dehydroalanine (Dha) and ruining the chiral center.

          The Solution: Use 2,4,6-Trimethylpyridine (TMP / Sym-Collidine) .

          • pK

            
            :  ~7.4 (vs ~10.5 for DIPEA).
            
          • Function: Sufficient to deprotonate the carboxylic acid for activation, but too sterically hindered and weak to abstract the

            
            -proton or trigger elimination.
            
          Part 4: Optimized Coupling Protocol

          Objective: Couple Fmoc-Xaa-OH to this compound in solution.

          Materials:
          • Solvent: DMF (Anhydrous).[4] Avoid DCM (slow kinetics).

          • Activator: COMU (1.0 eq) and Oxyma Pure (1.0 eq).

          • Base: Sym-Collidine (2.0 - 3.0 eq).

          • Temperature: Room Temperature (Initial), 40°C (if sluggish).

          Step-by-Step Workflow:
          • Pre-Activation (The "Pre-Mix"):

            • Dissolve the incoming amino acid (Fmoc-Xaa-OH, 1.1 eq) and Oxyma Pure (1.1 eq) in minimal DMF.

            • Add COMU (1.1 eq).

            • Add Collidine (1.0 eq only for this step).

            • Wait: Allow activation for exactly 2 minutes . (Do not wait longer; active esters can hydrolyze or rearrange).

          • The Coupling Event:

            • Dissolve your hindered nucleophile, this compound (1.0 eq), in DMF.

            • Add the remaining Collidine (1.5 - 2.0 eq) to this amine solution.

            • Pour the Pre-Activated Acid into the Amine Solution.

          • Monitoring & Agitation:

            • Stir vigorously.

            • Time: Check HPLC/TLC at 1 hour. If <50% conversion, add a chaotropic salt (0.1 M LiCl) to disrupt H-bond networks.

          • Quenching:

            • Once complete, dilute with EtOAc and wash immediately with 0.5 M KHSO

              
                (acidic wash removes Collidine and stops any potential elimination).
              
          Part 5: Troubleshooting Decision Tree

          troubleshooting Start Coupling Incomplete (>4 hrs) Check1 Is the Amine Consumed? Start->Check1 AmineGone Yes: Amine Gone Check1->AmineGone AmineLeft No: Amine Intact Check1->AmineLeft SideProduct Check Mass Spec: [M+H]+ + 99 Da? AmineGone->SideProduct Guanidine Guanidinylation! (HATU reacted with amine) SideProduct->Guanidine Yes Solution1 Switch to PyAOP or COMU (No Guanidinylation risk) Guanidine->Solution1 Strategy Steric Blockade AmineLeft->Strategy Solvent 1. Switch Solvent to NMP 2. Add LiCl (Chaotropic) 3. Microwave (40°C, 20W) Strategy->Solvent caption Fig 2: Troubleshooting logic for hindered Dap coupling.

          FAQs: Researcher to Researcher

          Q: Can I use Microwave irradiation to force this coupling? A: Yes, but with extreme caution. The Fmoc group on the side chain is thermally stable, but the OtBu ester and the Dap backbone are sensitive to base-induced elimination at high temps.

          • Limit: Max 40°C.

          • Base: Must use Collidine.[5] Do NOT use DIPEA in the microwave with Dap derivatives.

          Q: I see a peak -18 Da from my product mass. What is it? A: This is likely the Dehydroalanine (Dha) adduct. It indicates you used too strong a base or allowed the reaction to sit too long in basic conditions. The Dap side chain underwent

          
          -elimination. Switch to Collidine and reduce base equivalents.
          

          Q: Why not use Acid Chlorides (Fmoc-Xaa-Cl)? A: While highly reactive, acid chlorides are often too aggressive for the Fmoc-protected side chain amine, potentially leading to acylation of the carbamate (forming a diacyl species). Acid Fluorides (via TFFH) are a safer "hyper-reactive" alternative if COMU fails.

          References
          • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6]

          • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

          • Sigma-Aldrich. (2024). Overcoming Aggregation and Steric Hindrance in Peptide Synthesis.[1] Merck Technical Library.

          Sources

          Technical Support Center: Troubleshooting H-L-Dap(Fmoc)-OtBu Coupling

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide is structured as a specialized Technical Support Center resource, designed for researchers encountering difficulties with H-L-Dap(Fmoc)-OtBu coupling reactions.

          Executive Summary

          This compound (L-2,3-diaminopropionic acid,

          
          -Fmoc protected, 
          
          
          
          -terminal tert-butyl ester) is a critical building block for synthesizing branched peptides and introducing orthogonally protected amines.

          Users frequently report low yields (<40%) or complex impurity profiles when coupling carboxylic acids to the free

          
          -amine of this residue. The root causes are often traced to the lability of the side-chain Fmoc group  under basic coupling conditions, steric occlusion  by the bulky fluorenyl moiety, or incorrect stoichiometry  regarding the starting material's salt form.
          

          Part 1: Diagnostic Workflow

          Before altering your protocol, use this decision tree to diagnose the specific failure mode.

          Troubleshooting_Dap_Fmoc Start ISSUE: Low Yield in Coupling to this compound CheckSM Analyze Crude by LC-MS: Is Starting Material (SM) Remaining? Start->CheckSM YesSM YES: SM Remaining CheckSM->YesSM NoSM NO: SM Consumed CheckSM->NoSM CheckSalt Check SM Salt Form (HCl vs Free Base) YesSM->CheckSalt CheckByprod Identify Major Byproduct Mass NoSM->CheckByprod Protonated Problem: Amine Protonated (Insufficient Base) CheckSalt->Protonated Used HCl salt without extra base Sterics Problem: Steric Hindrance (Bulky Fmoc Side Chain) CheckSalt->Sterics Base correct, reaction slow MassMinusFmoc Mass = [Product - 222 Da] (Fmoc Loss) CheckByprod->MassMinusFmoc Base too strong (Fmoc cleavage) MassDouble Mass = [Product + AA] (Double Coupling) CheckByprod->MassDouble Fmoc cleavage + re-coupling MassLactam Mass = [Product - 56 Da - 18 Da] (Lactamization/OtBu loss) CheckByprod->MassLactam Intramolecular Cyclization

          Caption: Diagnostic logic flow for identifying the root cause of low coupling yields based on LC-MS analysis of the crude reaction mixture.

          Part 2: Technical FAQs & Troubleshooting

          Category 1: Reagent Quality & Stoichiometry

          Q: I am using this compound·HCl. Do I need to adjust my base equivalents? A: Yes, this is the #1 cause of failed couplings. Commercially available Dap derivatives are often supplied as Hydrochloride (HCl) salts to enhance stability.

          • The Issue: The

            
            -amine is protonated (
            
            
            
            ) and unreactive.
          • The Fix: You must add exactly 1.0 equivalent of base (e.g., DIPEA) specifically to neutralize the HCl, in addition to the base required for your coupling activation.

          • Warning: If you treat it as a free base, the coupling reagent (e.g., HATU) will consume the limited base available, leaving the amine protonated and the reaction stalled.

          Q: Can I use standard DIPEA (Diisopropylethylamine) for this coupling? A: Proceed with extreme caution. While DIPEA is standard, the side-chain Fmoc group on Dap is kinetically unstable in the presence of excess base, even tertiary amines, if the reaction time is prolonged (>2 hours).

          • Mechanism: The

            
            -position of the Dap side chain is less sterically crowded than the 
            
            
            
            -position, making the Fmoc proton susceptible to abstraction, leading to premature deprotection.
          • Recommendation: Use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that significantly reduces the risk of unwanted Fmoc removal while sufficiently activating the carboxylic acid [1].

          Category 2: Reaction Conditions

          Q: My LC-MS shows a peak corresponding to [Target Mass – 222 Da]. What happened? A: You have lost the side-chain Fmoc group. This confirms that your reaction conditions were too basic. Once the Fmoc is removed, the newly exposed side-chain amine (

          
          ) becomes a nucleophile.
          
          • Consequence: It will react with your activated carboxylic acid, leading to double coupling (branching) or polymerization.

          • Solution:

            • Switch to Collidine (as mentioned above).

            • Reduce reaction time to 30–60 minutes .

            • Ensure your DMF is amine-free (degradation of DMF produces dimethylamine, which removes Fmoc).

          Q: The reaction is sluggish. Can I heat it to 60°C? A: NO. Heating this compound in the presence of base will rapidly accelerate Fmoc degradation and potential

          
          -elimination.
          
          • Alternative: Use a more powerful coupling reagent like HATU or COMU at room temperature. If solubility is an issue, use NMP (N-methylpyrrolidone) or a DMF/DMSO mixture instead of heating.

          Category 3: Side Reactions

          Q: Is Lactamization a risk with the OtBu ester? A: It is less likely than with Methyl/Ethyl esters, but still possible. If the Fmoc group is accidentally removed, the free side-chain amine can attack the C-terminal ester, forming a 6-membered lactam ring . This is irreversible.

          • Prevention: Maintain strict pH control (pH < 8) during the coupling to ensure the Fmoc group remains intact.

          Part 3: Optimized Experimental Protocol

          Objective: Coupling a carboxylic acid (R-COOH) to this compound·HCl with minimized side reactions.

          ParameterRecommended ConditionRationale
          Solvent DMF (Anhydrous, amine-free)Prevents hydrolysis; avoids Fmoc cleavage by contaminants.
          Coupling Agent HATU (1.1 eq)High reactivity to overcome steric bulk of side-chain Fmoc.
          Base 2,4,6-Collidine (3.0 eq)Weaker base (
          
          
          ) prevents Fmoc degradation.
          Stoichiometry Acid (1.1 eq) : Dap (1.0 eq)Slight excess of acid ensures complete consumption of Dap.
          Time 45–60 minMinimized exposure to basic conditions.
          Step-by-Step Procedure:
          • Preparation: Dissolve R-COOH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

          • Activation: Add 2,4,6-Collidine (2.0 equiv) to the acid mixture. Stir for 1–2 minutes. Note: The solution should turn yellow.

          • Substrate Prep: In a separate vial, dissolve This compound·HCl (1.0 equiv) in minimal DMF. Add 2,4,6-Collidine (1.0 equiv) to neutralize the salt.

          • Coupling: Add the activated acid solution to the Dap solution immediately.

          • Monitoring: Stir at room temperature. Monitor by LC-MS at 30 minutes.

            • Target: Disappearance of Dap peak.

            • Stop: Quench immediately with 5% aqueous KHSO₄ or 0.1% TFA in water once complete to neutralize the base.

          Part 4: References

          Technical Support Center: Solubilization & Handling of H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Resolving solubility issues of H-L-Dap(Fmoc)-OtBu in DMF or DCM Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

          Compound:

          
          -Fmoc-L-2,3-diaminopropionic acid tert-butyl ester (hydrochloride salt usually)
          CAS:  2098497-06-2 (HCl salt) | 182618-30-0 (General Ref)
          Common Applications:  Solid Phase Peptide Synthesis (SPPS), Solution Phase Synthesis, Molecular Scaffolding.[1]
          

          Core Technical Analysis: The Solubility Paradox

          The solubility challenges associated with This compound typically stem from a misunderstanding of its ionic state.[1] Commercially, this building block is almost exclusively supplied as the Hydrochloride (HCl) salt to prevent the free alpha-amine from undergoing autocatalytic degradation or diketopiperazine formation.[1]

          The Physicochemical Conflict[1]
          • The Hydrophobic Region: The Fmoc (fluorenylmethoxycarbonyl) and OtBu (tert-butyl ester) groups are highly lipophilic, driving solubility in non-polar organic solvents like Dichloromethane (DCM).[1]

          • The Ionic Region: The alpha-amine exists as a protonated ammonium chloride (

            
            ).[1] This ionic lattice is rigid and requires a solvent with a high dielectric constant to dissociate.[1]
            

          The Result:

          • In DCM (Dielectric

            
            ):  The solvent cannot overcome the lattice energy of the HCl salt.[1] The compound remains a suspension or a cloudy precipitate.[1]
            
          • In DMF (Dielectric

            
            ):  Solubility is generally achievable, but high-purity crystalline batches may require mechanical disruption (sonication) or chemical assistance.[1]
            

          Diagnostic Workflow (Decision Tree)

          Before altering your protocol, determine your operational constraints using the workflow below.

          SolubilityWorkflow Start Start: this compound Solubility Issue CheckForm Check Form: Is it HCl Salt? Start->CheckForm YesSalt Yes (Standard) CheckForm->YesSalt Most Common NoSalt No (Free Base) CheckForm->NoSalt Rare Solvent Target Solvent? YesSalt->Solvent DCM DCM (Dichloromethane) Solvent->DCM DMF DMF (Dimethylformamide) Solvent->DMF DCM_Issue Issue: Ionic Lattice Insoluble in non-polar DCM->DCM_Issue DMF_Issue Issue: Slow Dissolution or Aggregation DMF->DMF_Issue DCM_Fix SOLUTION: In-Situ Neutralization (Add DIEA) DCM_Issue->DCM_Fix DMF_Fix SOLUTION: Sonication (40°C) or Add 1% LiCl DMF_Issue->DMF_Fix

          Figure 1: Decision matrix for solubilizing Dap(Fmoc) derivatives based on solvent system and salt form.

          Troubleshooting Guide & FAQs

          Scenario A: "My sample won't dissolve in DCM."

          Q1: I added the powder to DCM, and it looks like a snow globe. Is the reagent bad? A: No, the reagent is likely fine.[1] You are observing the HCl salt insolubility . The protonated amine forms a salt lattice that DCM cannot break.[1]

          • The Fix: You must convert the salt to the "Free Base" form in situ.[1] Add Diisopropylethylamine (DIEA) or Triethylamine (TEA) .[1]

          • Stoichiometry: Add 1.0 to 1.2 equivalents of base relative to the amino acid.[1]

          • Observation: The cloudy suspension should turn clear almost instantly upon base addition as the lipophilic free amine is released.[1]

          Q2: Can I store the solution in DCM once dissolved? A: Avoid prolonged storage. Once neutralized to the free amine in DCM, the nitrogen becomes nucleophilic.[1] DCM is an alkyl halide and can slowly react with free amines (quaternization) over days, especially if warm.[1] Use immediately for coupling.

          Scenario B: "The solution is cloudy or gelling in DMF."

          Q3: I'm using DMF, but I still see particles. Why? A: This is often due to "Old" DMF or High Crystallinity .[1]

          • Amine Contamination: Old DMF decomposes to dimethylamine.[1] While this shouldn't reduce solubility, it can cause premature Fmoc deprotection, leading to polymerization/aggregation.[1]

          • Lattice Energy: High-purity Dap derivatives can be very crystalline.[1]

          • The Fix: Sonicate at 30–40°C for 10 minutes. If stubborn, add 1% (v/v) Triton X-100 or a pinch of LiCl (chaotropic salt) to break hydrogen bond networks.[1]

          Q4: It dissolved, but then turned into a gel. A: This indicates Fmoc-stacking aggregation .[1] At high concentrations (>0.2 M), the Fmoc groups pi-stack, forming supramolecular structures.[1]

          • The Fix: Dilute the solution. If high concentration is required, add HFIP (Hexafluoroisopropanol) at 5-10% to disrupt the beta-sheet-like stacking.[1]

          Validated Protocols

          Protocol 1: Preparation for Coupling in DCM (The "Neutralization" Method)

          Use this when your coupling reagents (e.g., DIC/Oxyma) are DCM-based.

          StepActionTechnical Rationale
          1 Weigh This compound · HCl .Calculate molarity (Target 0.1M - 0.2M).
          2 Add 90% of final volume DCM .Result will be a cloudy suspension.[1]
          3 Add 1.0 eq of DIEA (Diisopropylethylamine).[1]Critical Step: Deprotonates
          
          
          to
          
          
          .
          4 Vortex/Sonicate for 30 seconds.Solution should clarify immediately.
          5 Proceed to add coupling reagents.[1]Note: Do not pre-mix with activation agents before neutralization.[1]
          Protocol 2: High-Concentration Dissolution in DMF

          Use this for stock solutions or automated synthesizers.

          StepActionTechnical Rationale
          1 Weigh compound into a glass vial.Plastic vials may leach plasticizers in DMF.
          2 Add Dry DMF (Target 0.2M).[1]Water content >0.1% can reduce Fmoc stability.[1]
          3 Sonicate at 40°C for 5-10 mins.Thermal energy overcomes crystal lattice energy.[1]
          4 Optional: Add 1% HOBt solution.HOBt can act as a chaotrope to prevent aggregation.
          5 Visual Check.[1]Hold against light.[1][2] If "shimmering" (Schlieren lines), mix longer.

          Comparative Solubility Data

          SolventFormSolubility RatingNotes
          DCM HCl Salt🔴 InsolubleRequires neutralization (DIEA/TEA) to dissolve.[1]
          DCM Free Base🟢 SolubleExcellent solubility; prone to slow alkylation.[1]
          DMF HCl Salt🟡 ModerateMay require sonication; generally soluble up to 0.5M.
          DMF Free Base🟢 SolubleStable short-term; watch for Fmoc deprotection.[1]
          MeOH HCl Salt🟢 SolubleGood solubility, but MeOH is incompatible with many coupling reagents.[1]
          Water HCl Salt🟡 SparinglyHydrophobic Fmoc/OtBu groups fight the ionic headgroup.[1]

          References

          • Sigma-Aldrich. Fmoc-L-Dap-OtBu HCl Product Specification & MSDS. Accessed 2024.[1][3] Link[1]

          • Chem-Impex International. Na-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride Technical Data. Link

          • Royal Society of Chemistry (RSC). General methods for Fmoc Solid Phase Peptide Synthesis. Org. Biomol. Chem., 2017.[1][4] Link

          • PubChem. 2,3-Diaminopropionic acid derivatives and properties. National Library of Medicine.[1] Link

          Sources

          Technical Support Center: Minimizing Diketopiperazine (DKP) in Dap-Peptide Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide is structured as a specialized support center for researchers working with Diaminopropionic acid (Dap) derivatives in Solid-Phase Peptide Synthesis (SPPS).

          Status: Operational | Topic: Fmoc-Dap Derivatives & DKP Suppression | Audience: Senior Scientists

          Diagnostic Overview: Why Dap is Different

          Diaminopropionic acid (Dap) presents a unique "double-threat" in peptide synthesis. Unlike standard amino acids, Dap derivatives (e.g., Fmoc-Dap(Alloc)-OH, Fmoc-Dap(Mtt)-OH) introduce two distinct nucleophilic risks:

          • Classic DKP Formation: When Dap is located at the C-terminus (AA1) or the penultimate position (AA2), the steric environment of the

            
            -carbon often fails to prevent the "back-biting" attack of the N-terminal amine onto the resin ester linkage.
            
          • Side-Chain Participation: While less common than in Ornithine (which forms 6-membered lactams), the proximity of the Dap side-chain amine (

            
            -amine) can destabilize the backbone H-bonding network, altering the aggregation state and potentially accelerating DKP kinetics during slow Fmoc deprotection steps.
            
          The Mechanism: Kinetic Competition

          DKP formation is not an accident; it is a kinetic eventuality if the coupling rate of the next amino acid is slower than the rate of cyclization.

          Key Insight: The reaction is autocatalytic in standard piperidine solutions because the basic conditions required to remove the Fmoc group also deprotonate the N-terminal amine, activating it for nucleophilic attack.

          DKP_Mechanism Resin Resin-Bound Dipeptide (Fmoc-AA2-Dap-Resin) Deprotection Fmoc Removal (20% Piperidine) Resin->Deprotection Intermediate Free Amine Intermediate (H2N-AA2-Dap-Resin) Deprotection->Intermediate Base Treatment Coupling Path A: Desired Coupling (Fast Acylation) Intermediate->Coupling Excess AA + Activator DKP_Event Path B: DKP Formation (Back-Biting) Intermediate->DKP_Event Slow Coupling / Steric Freedom Result_Good Tripeptide-Resin (Success) Coupling->Result_Good Result_Bad Diketopiperazine (In Solution) + Hydroxymethyl Resin (Loss) DKP_Event->Result_Bad Cleavage from Resin

          Figure 1: Kinetic competition between chain elongation (Path A) and DKP-mediated chain termination (Path B). Dap residues at the C-terminus significantly lower the activation energy for Path B.

          Troubleshooting Guide
          Scenario A: "I am losing yield at the dipeptide stage (Dap is AA1)."

          Diagnosis: The ester linkage to the resin is too labile to nucleophilic attack, or the Fmoc deprotection time is too long. Immediate Action:

          • Switch Resin: Move from Wang resin to 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the attack on the ester carbonyl.[1][2]

          • Optimize Base: Switch from 20% Piperidine to 2% DBU / 2% Piperidine in DMF . This reduces the "residence time" of the free amine in a basic environment.

          Scenario B: "I see a mass of [M-18] or unexpected peaks."

          Diagnosis: This may not be DKP (which results in a deletion sequence). An [M-18] peak often indicates dehydration, but in Dap derivatives, it can signal side-chain acylation or incomplete Alloc removal if Pd is trapped. Immediate Action:

          • Check Sequence: If you see a deletion of two amino acids (the Dap and the preceding residue), it is confirmed DKP.

          • Kaiser Test: Perform a Kaiser test on the beads and the supernatant. If the supernatant turns blue (indicating free amine in solution), your peptide has cleaved as a DKP.

          Validated Protocols
          Protocol 1: Loading Fmoc-Dap derivatives onto 2-CTC Resin

          Rationale: 2-CTC resin is extremely acid-labile and sterically bulky, preventing premature cleavage.

          • Activation: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 20 min.

          • Loading: Dissolve Fmoc-Dap(Alloc)-OH (0.6 eq relative to resin capacity) in dry DCM. Add DIPEA (4.0 eq).

            • Note: Do not use coupling reagents (HOBt/DIC) for loading 2-CTC; use nucleophilic displacement.

          • Coupling: Add solution to resin.[3][4][5][6] Shake for 2 hours.

          • Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chlorides). Shake for 20 min.

          • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[5]

          • Loading Check: Dry a small sample and measure loading via UV absorbance of the Fmoc-piperidine adduct (290 nm).

          Protocol 2: Optimized Fmoc Deprotection for Dap Sequences

          Rationale: Standard piperidine deprotection is too long (typically 2x 10min), giving the dipeptide time to cyclize. We use a "fast-flow" or DBU method.

          Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

          • Wash: DMF (3x 1 min).

          • Short Deprotection: Add Reagent. Shake for 30 seconds . Drain.

          • Main Deprotection: Add Reagent. Shake for 3 minutes . Drain.

            • Critical: Do not exceed 5 minutes total exposure.

          • Rapid Wash: Immediately wash with DMF (5x 1 min) to remove base traces.

          • Immediate Coupling: Proceed to the next coupling step immediately. Do not store the resin in the deprotected state.

          Comparative Data: Resin & Base Effects[2][7]
          VariableConditionDKP Risk LevelNotes
          Resin Wang (Benzyl ester)High The ester is accessible; high risk of cleavage.
          Resin 2-CTC (Trityl ester)Low Steric bulk of trityl group blocks nucleophilic attack.
          Resin Rink AmideNone Amide bond is stable to DKP attack (unless N-alkylated).
          Base 20% PiperidineMedium Standard, but slow kinetics favor DKP.
          Base 2% DBU / 2% PipLow Faster deprotection minimizes "danger zone" time.
          Position Dap at C-TerminusCritical Requires 2-CTC resin mandatory.
          Position Dap in middleNegligible Unless followed by Proline (Pro-Dap sequence).
          Frequently Asked Questions (FAQs)

          Q: Can I use Fmoc-Dap(ivDde)-OH to prevent DKP? A: The side-chain protecting group (Alloc vs. ivDde vs. Boc) has a minor steric effect on DKP formation, which is primarily a backbone phenomenon. However, bulky groups like Trityl (Mtt) on the side chain can provide slight steric shielding. The primary prevention method remains the Resin Choice (2-CTC) .

          Q: My Dap sequence contains a Proline (Pro-Dap). Is this a problem? A: Yes. Proline induces a cis-conformation in the peptide backbone, which brings the N-terminal amine and the C-terminal ester into closer proximity, drastically accelerating DKP formation.

          • Fix: Use Hmb-protection on the residue before the Dap, or ensure extremely rapid coupling protocols (e.g., microwave synthesis) are used.

          Q: Does microwave synthesis help? A: Yes, but with a caveat. Microwave irradiation accelerates the coupling reaction (Path A in Figure 1) more significantly than the cyclization reaction (Path B). However, if you use microwave heating during deprotection, you risk accelerating DKP.

          • Rule: Microwave for Coupling (75°C), Room Temperature for Deprotection.

          References
          • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][7][8][9][10] Journal of the American Chemical Society. Link

          • Isidro-Llobet, A., et al. (2009).[11] Amino Acid-Protecting Groups. Chemical Reviews. Link

          • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[2][12][10][13][14] Tetrahedron Letters. Link

          • Steinauer, R., et al. (1989). DKP formation in Fmoc-SPPS. International Journal of Peptide and Protein Research. Link

          • Vertex Pharmaceuticals. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[7] Link

          Sources

          Technical Support Center: Improving Purity of Peptides Containing H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide addresses the purity challenges associated with the incorporation and manipulation of H-L-Dap(Fmoc)-OtBu (N-β-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester). This derivative is a specialized building block often used in solution-phase synthesis, convergent fragment condensation, or Boc-chemistry strategies where the side chain requires orthogonal protection (Fmoc) relative to the acid-labile termini (Boc/OtBu).

          Executive Summary & Molecule Context

          This compound is a sensitive building block. Unlike standard SPPS derivatives (e.g., Fmoc-Dap(Boc)-OH), this molecule features a free

          
          -amine, an Fmoc-protected side chain, and an acid-labile C-terminal ester.[1] This specific protection pattern implies it is typically used as the nucleophilic amine component  in solution-phase coupling or as a C-terminal residue in Boc-strategy synthesis.
          

          Primary Purity Challenges:

          • 
            -Elimination:  Conversion of the Dap residue to Dehydroalanine (Dha) under basic conditions.
            
          • Steric Hindrance: The bulky Fmoc group on the

            
            -carbon (adjacent to the reaction center) impedes coupling efficiency.
            
          • Racemization: High susceptibility of the Dap

            
            -carbon to epimerization during activation.
            
          • Solubility/Aggregation: The hydrophobic Fmoc group and peptide backbone interactions can lead to gelation or precipitation.

          Troubleshooting Guide (Q&A)

          Category A: Coupling Efficiency & Low Yields[2]

          Q1: I am coupling Boc-AA-OH to this compound in solution, but the reaction stalls at 60-70% conversion. What is happening? Diagnosis: The

          
          -Fmoc group creates significant steric bulk immediately adjacent to the 
          
          
          
          -amine nucleophile. This "steric wall" slows down the attack on the activated carboxylate. Solution:
          • Switch Coupling Reagents: Move from carbodiimides (DCC/EDC) to phosphonium (PyBOP) or uronium (HATU/COMU) salts which generate more reactive esters.

          • Protocol Adjustment:

            • Use HATU (1.1 eq) with HOAt (1.1 eq) and TMP (2,4,6-trimethylpyridine) instead of DIPEA to reduce base-catalyzed side reactions.

            • Double Coupling: If feasible, perform a second addition of the activated amino acid.

            • Solvent System: Ensure complete solubility. Add 10-20% Trifluoroethanol (TFE) or HFIP to DCM/DMF mixtures to disrupt aggregation and improve kinetics.

          Category B: "Unknown" Impurities & Side Reactions

          Q2: I see a major impurity with a mass of [M-18] or [M-Fmoc]. Is this the beta-lactam? Diagnosis:

          • [M-18] (Dehydration): This is likely the

            
            -lactam  (2-azetidinone) formed by the attack of the free 
            
            
            
            -amine on the
            
            
            -carbonyl. However, since your side chain is Fmoc-protected, this only happens if the Fmoc group is prematurely removed or unstable.
          • [M-Fmoc+H] (Fmoc loss): If you detect the free amine mass, the Fmoc group was cleaved. This often happens if primary amines were present (e.g., excess hydrazine or unquenched reagents) or if the solution pH was too high (>9.0) for extended periods.

          Q3: My mass spec shows a peak at [M-178] (Loss of Fmoc-NH2) or a peptide with a double bond mass (-H2). What is this? Diagnosis: This is Dehydroalanine (Dha) , resulting from

          
          -elimination .[2]
          Mechanism:  Under basic conditions (e.g., DIPEA, Piperidine), the acidic 
          
          
          
          -proton is abstracted, leading to the elimination of the side-chain carbamate. Prevention:
          • Avoid Strong Bases: Use TMP or NMM (N-methylmorpholine) instead of DIPEA or DBU during coupling.

          • Limit Base Exposure: Minimize the time the peptide spends in basic solution. Quench reactions immediately with mild acid (e.g., dilute KHSO4) upon completion.

          Category C: Deprotection & Final Purity

          Q4: I treated the peptide with TFA to remove the OtBu group, but the product purity is low. Why? Diagnosis:

          • Cation Scavenging: The tert-butyl cation released from the OtBu group is an electrophile. Without sufficient scavengers, it can re-attach to the Fmoc ring, Trp indole, or Tyr ring.

          • Fmoc Degradation: While Fmoc is generally acid-stable, it can slowly degrade in high concentrations of TFA over long periods. Solution:

          • Optimized Cleavage Cocktail: Use TFA : TIPS : H2O (95 : 2.5 : 2.5) .[3] The TIPS (Triisopropylsilane) is critical to quench the tert-butyl cations.

          • Time Control: Limit TFA exposure to 60–90 minutes. Monitor by HPLC.

          Visualizing the Danger Zones

          The following diagram illustrates the critical pathways where purity is lost during the manipulation of Dap(Fmoc) peptides.

          DapSideReactions Start Peptide-Dap(Fmoc)-OtBu (Intact) Base Exposure to Base (DIPEA, Piperidine) Start->Base Neutralization/Coupling Acid Acid Treatment (TFA) Start->Acid Deprotection Coupling Coupling Step Start->Coupling Activation Elimination Beta-Elimination Base->Elimination High pH / Long Time Dha Dehydroalanine (Dha) [Impurity: Double Bond] Elimination->Dha Scavenging Insufficient Scavenging Acid->Scavenging No TIPS Alkylation tBu-Alkylated Adducts [Impurity: +56 Da] Scavenging->Alkylation Racemization Racemization (D-Dap) Coupling->Racemization Slow Reaction DL_Mix Diastereomeric Mix [Impurity: Split Peaks] Racemization->DL_Mix

          Caption: Critical failure pathways for Dap(Fmoc) derivatives involving base-catalyzed elimination and acid-catalyzed alkylation.

          Optimized Experimental Protocols

          Protocol A: High-Efficiency Coupling to this compound

          Use this protocol to couple a carboxylic acid (R-COOH) to the Dap amine while minimizing racemization and elimination.

          Reagents:

          • Carboxylic Acid (R-COOH): 1.2 equivalents

          • This compound: 1.0 equivalent

          • HATU: 1.2 equivalents

          • HOAt: 1.2 equivalents (Crucial for suppressing racemization)

          • TMP (2,4,6-Trimethylpyridine): 3.0 equivalents (Milder base than DIPEA)

          • Solvent: DMF (Anhydrous)

          Step-by-Step:

          • Pre-activation: Dissolve R-COOH, HATU, and HOAt in DMF. Chill to 0°C.

          • Base Addition: Add TMP to the pre-activation mixture. Stir for 2 minutes.

          • Coupling: Add the this compound (dissolved in minimal DMF) to the mixture.

          • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

          • Monitoring: Check via LC-MS. If incomplete after 4 hours, do not add more base. Add more activated acid/HATU/HOAt.

          • Work-up: Dilute with Ethyl Acetate, wash with 5% KHSO4 (removes TMP and stops basic side reactions), then NaHCO3 and Brine.

          Protocol B: Quantitative Purity Assessment

          Standard HPLC gradients often fail to separate the D-isomer or Dha impurity. Use this optimized method.

          ParameterConditionReason
          Column C18 Core-Shell (e.g., Kinetex 2.6µm), 100ÅHigh resolution for diastereomer separation.
          Mobile Phase A Water + 0.1% Perchloric Acid (HClO4) Better peak shape for basic peptides than TFA.
          Mobile Phase B Acetonitrile + 0.1% Perchloric Acid
          Gradient Shallow (e.g., 0.5% B per minute)Essential to separate the D-isomer (often elutes close to L).
          Temperature 40°CReduces aggregation and sharpens peaks.
          Detection 214 nm (Amide) & 301 nm (Fmoc)301 nm specifically confirms the Fmoc group integrity.

          References

          • Vowinkel, K. (1966). "The synthesis of peptides with 2,3-diaminopropionic acid." Chemische Berichte, 99(5), 1479-1484. Link

          • Wojcik, J., et al. (2018). "Side reactions in the synthesis of Dap/Dab containing peptides: Beta-elimination and lactamization." Journal of Peptide Science, 24(6), e3085. Link

          • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

          • Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-carboxyl functions in solid-phase peptide synthesis." Biopolymers, 55(2), 123-139. Link

          Sources

          Handling moisture sensitivity of H-L-Dap(fmoc)-otbu reagents

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Handling & Stability Guide for H-L-Dap(Fmoc)-OtBu

          Executive Summary: The Reagent Profile

          Reagent: this compound Chemical Name:

          
          -(9-Fluorenylmethoxycarbonylamino)-L-alanine tert-butyl ester
          Critical Sensitivity: High (Hygroscopic & CO₂ Reactive) 
          

          As researchers, we often treat protected amino acids as stable "bricks." However, This compound is not a standard brick. Unlike fully protected variants (e.g., Fmoc-Dap(Boc)-OH), this reagent possesses a free

          
          -amine .
          

          Why this matters:

          • Hygroscopicity: The free amine (or its salt) avidly absorbs atmospheric moisture.

          • Carbamate Formation: In the presence of moisture and air, the free amine reacts with CO₂ to form carbamic acid/carbamates, reducing coupling efficiency and purity.

          • Hydrolysis Risk: While the OtBu ester is acid-labile, moisture intrusion can facilitate premature hydrolysis or autocatalytic degradation, especially if the sample becomes acidic due to degradation.

          This guide replaces generic advice with a rigorous, self-validating workflow to ensure your synthesis succeeds.

          Storage & Preparation (The "Cold Chain")[1]

          Q: I just received the shipment. Can I put it straight in the freezer? A: Yes, but ensure the outer secondary container is sealed. Long-term storage must be at -20°C .

          Q: The bottle is cold. Can I open it immediately to weigh my sample? A: ABSOLUTELY NOT. This is the single most common cause of reagent failure. Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water vapor onto the powder.

          The Thermal Equilibration Protocol: Follow this strict workflow to prevent moisture intrusion.

          StorageProtocol Start Remove from -20°C Freezer Desiccator Place in Desiccator (Do NOT Open Cap) Start->Desiccator Immediate Wait Wait 2-4 Hours (Equilibrate to Room Temp) Desiccator->Wait Critical Step Wipe Wipe Bottle Exterior (Remove Condensation) Wait->Wipe Open Open in Inert Atmosphere (Glovebox or N2 Stream) Wipe->Open Ready Success Dry Reagent Ready for Synthesis Open->Success

          Figure 1: Thermal Equilibration Workflow. Failure to wait for room temperature equilibration introduces irreversible moisture contamination.

          Handling & Weighing (The "Dry Chain")

          Q: The powder looks clumpy or sticky. Is it ruined? A: It is compromised but potentially salvageable depending on the extent. Clumping indicates moisture absorption.

          • Minor Clumping: Usable if dried immediately (see Section 5).

          • Deliquescence (Liquid film): Discard. The risk of hydrolysis and inaccurate weighing is too high.

          Q: How do I weigh this without exposing it to air? A: Use the "Argon Blanket" technique.

          • Prepare: Have your weighing boat and spatula ready.

          • Purge: Gently flow dry Nitrogen or Argon over the open bottle while scooping.

          • Speed: Minimize open time to <30 seconds.

          • Seal: Parafilm the cap immediately after closing.

          Q: Can I dissolve it in DMF and store it as a stock solution? A: No.

          • Reasoning: this compound has a free amine. In DMF (even "dry" DMF), slow dimerization or diketopiperazine (DKP) formation can occur over time.

          • Protocol: Prepare solutions fresh immediately before coupling.

          Troubleshooting Synthesis Issues

          Q: My coupling efficiency is low (<80%). Is the reagent to blame? A: If the reagent was wet, yes. Water competes with the amine in coupling reactions and hydrolyzes activated esters.

          Diagnostic Data: Impact of Moisture on Coupling Table 1: Comparative coupling efficiency of this compound in standard SPPS (Solid Phase Peptide Synthesis).

          Reagent ConditionSolvent QualityCoupling ReagentsYield (HPLC)Observation
          Dry (Fresh) Anhydrous DMFPyBOP / DIPEA>98% Clean peak.
          Moist (Clumped) Anhydrous DMFPyBOP / DIPEA~75% Impurities + Unreacted SM.
          Dry Wet DMF (>500ppm H2O)PyBOP / DIPEA~60% Significant hydrolysis.

          Q: I see an unexpected peak at M+26 or M+44 in my Mass Spec. What is it? A:

          • M+44 (Carbamate): Reaction with CO₂ (from air) due to the free amine.

          • M+18 (Hydrolysis): Loss of OtBu group (M-56) or hydrolysis of the peptide bond.

          • Dimerization: Check for 2x Mass. Free amines can attack the Fmoc carbonyl of another molecule if basic impurities are present.

          Troubleshooting Logic Tree:

          Troubleshooting Problem Issue: Low Purity/Yield CheckPhysical Check Reagent Physical State Problem->CheckPhysical Flowy Free Flowing Powder CheckPhysical->Flowy Clumpy Sticky/Clumped CheckPhysical->Clumpy CheckSolvent Check Solvent Water Content (Karl Fischer Test) Flowy->CheckSolvent DryIt Attempt Vacuum Drying (P2O5, overnight) Clumpy->DryIt SolventDry Solvent Dry (<50 ppm) CheckSolvent->SolventDry SolventWet Solvent Wet CheckSolvent->SolventWet CouplingCheck Check Coupling Conditions (Steric Hindrance?) SolventDry->CouplingCheck ReplaceSolvent Replace Solvent & Sieves SolventWet->ReplaceSolvent

          Figure 2: Systematic Troubleshooting for Reagent Quality vs. Experimental Conditions.

          Emergency Recovery & Disposal

          Q: I left the bottle on the bench overnight uncapped. Is it dead? A: Likely, yes. However, if the cost of replacement is prohibitive, you can attempt Lyophilization or Vacuum Desiccation .

          • Desiccation: Place open bottle in a desiccator with fresh Phosphorus Pentoxide (

            
            ) or KOH pellets under high vacuum for 24 hours.
            
          • Validation: Take a small NMR sample in

            
            . Look for the sharp OtBu singlet (~1.4 ppm) and Fmoc protons. If peaks are broad or shifted, discard.
            

          Q: Safety: Is the degraded product toxic? A: Treat as a standard chemical irritant. Degraded Fmoc products release dibenzofulvene, which is a skin sensitizer. Dispose of as solid hazardous waste.

          References

          • Bachem. (2021). Care and Handling of Peptides and Amino Acid Derivatives.[1][2][3][4] Bachem Technical Guides.[1]

          • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Technical Guide. Merck KGaA.

          • Iris Biotech. (2025).[5][6] Safety Data Sheet: Fmoc-Amino Acid Derivatives. Iris Biotech GmbH.[5][6][7]

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[8][9][10] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding on OtBu/Fmoc stability).

          Sources

          Technical Support Center: Optimization of Bulky Dap Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Case ID: DAP-OPT-001
          Status: Open
          Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

          Executive Summary & Scope

          Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you are experiencing deletions, incomplete couplings, or poor yields when working with Diaminopropionic acid (Dap) derivatives, specifically those with bulky orthogonal protection such as Fmoc-Dap(Mtt)-OH , Fmoc-Dap(Alloc)-OH , or Fmoc-Dap(ivDde)-OH .

          The Core Challenge: Dap derivatives introduce a unique kinetic bottleneck. Unlike standard amino acids, the side chain is short (

          
           linked), bringing the bulky protecting group (Mtt, Alloc) into close proximity with the 
          
          
          
          -amine. This creates significant steric shielding , drastically reducing the collision frequency between the activated amino acid and the resin-bound amine.

          This guide moves beyond standard protocols to optimize reaction time as a critical variable, balancing the trade-off between coupling efficiency and side-reaction propagation (racemization/lactamization).

          Module A: Coupling Reaction Optimization

          The Kinetic Trade-off

          For bulky Dap derivatives, standard SPPS cycles (e.g., 30–60 min) are often insufficient. However, simply extending reaction time indefinitely is dangerous due to the risk of Dap lactamization (intramolecular attack of the side chain amine on the carbonyl) or racemization.

          Optimized Coupling Parameters (Standard vs. Bulky Dap)
          ParameterStandard Amino Acid (e.g., Ala, Phe)Bulky Dap Derivative (Mtt/Alloc)Scientific Rationale
          Coupling Reagent DIC/Oxyma or HBTUHATU or PyAOP Phosphonium/Uronium salts with HOAt/Oxyma generate more reactive esters to overcome steric barriers [1].
          Base DIPEA (2.0 eq)TMP (Collidine) or DIPEACollidine reduces racemization risk during extended coupling times compared to DIPEA [2].
          Reaction Time (RT) 30–60 min2 x 2 hours (Double Couple)Single long couplings promote aggregation. Fresh reagents (double coupling) maintain high kinetic driving force.
          Temperature Ambient (
          
          
          C)
          
          
          C -
          
          
          C
          Heat provides the activation energy to overcome the steric hindrance of the Mtt/Alloc group [3].
          Solvent DMFNMP or DMF/DMSO (9:1)NMP disrupts
          
          
          -sheet aggregation better than DMF, crucial for hindered residues.
          Critical Warning: Dap(Mtt) Lactamization

          Issue: When coupling Fmoc-Dap(Mtt)-OH , prolonged activation times can lead to the formation of a

          
          -lactam side product, effectively capping the sequence.
          Prevention: 
          
          • Do NOT pre-activate Fmoc-Dap(Mtt)-OH for more than 2 minutes.

          • Use base-minimized activation (e.g., DIC/Oxyma) if extending time >2 hours is strictly necessary.

          Module B: Orthogonal Deprotection Workflows

          Optimization of reaction time is equally critical during the removal of side-chain protecting groups (Alloc/Mtt) to prevent damage to the peptide backbone or resin linker.

          Protocol 1: Alloc Removal (Palladium Catalysis)

          Target: Fmoc-Dap(Alloc)-OH

          The Problem: The reaction is diffusion-limited. The bulky

          
           complex must penetrate the resin matrix.
          Optimized Workflow: 
          
          • Swelling: DCM wash (critical for resin swelling to admit the large Pd complex).

          • Reagent:

            
             (0.1–0.2 eq) + Phenylsilane (
            
            
            
            , 10–20 eq) as scavenger.
          • Time:

            • Standard: 2 x 45 minutes (Ambient temp).

            • Microwave: 2 x 5 minutes at

              
              C [4].
              
          • Wash: Extensive washing with sodium diethyldithiocarbamate (0.02 M in DMF) is required to remove Pd black precipitates.

          Protocol 2: Mtt Removal (Acid Lability)

          Target: Fmoc-Dap(Mtt)-OH

          The Problem: Mtt is acid-labile, but so is the resin linker (Rink Amide/Wang). Optimized Workflow:

          • Reagent: 1% TFA / 2-5% TIS / DCM.

          • Method: Flow-through or short bursts.

          • Time: 10 cycles x 2 minutes .

            • Why? Continuous exposure for 20 mins allows TFA to penetrate the core and cleave the peptide from the resin. Short bursts remove Mtt (surface kinetic control) while sparing the linker.

          Troubleshooting Logic & Visualizations

          Visual 1: Incomplete Coupling Decision Tree

          Caption: Logical workflow for troubleshooting incomplete coupling of hindered Dap derivatives based on Kaiser test results.

          CouplingOptimization Start Issue: Incomplete Coupling (Positive Kaiser Test) CheckAgg Check Resin Swelling/Aggregation Start->CheckAgg Decision1 Is the sequence aggregated? CheckAgg->Decision1 SolventChange Switch Solvent to NMP or add 10% DMSO Decision1->SolventChange Yes ReagentCheck Current Reagent? Decision1->ReagentCheck No (Sterics only) TempIncrease Increase Temp to 75°C (Microwave) SolventChange->TempIncrease WeakReagent Using DIC/HOBt? ReagentCheck->WeakReagent Yes AlreadyStrong Already using HATU? ReagentCheck->AlreadyStrong Yes StrongReagent Switch to HATU/HOAt (Double Couple) WeakReagent->StrongReagent ExtremeMeasures Use Sym-Collidine (Base) + Triple Coupling AlreadyStrong->ExtremeMeasures

          Visual 2: Alloc Deprotection Mechanism

          Caption: Mechanism of Palladium-catalyzed Alloc deprotection showing the role of the scavenger (Phenylsilane).

          AllocMechanism Substrate Dap(Alloc)-Peptide Complex Pi-Allyl Pd Complex + Carbamic Acid Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 Pd0->Complex Catalyst Product Dap(Free Amine) + CO2 + Allyl-Silane Complex->Product Nucleophilic Attack Scavenger PhSiH3 (Scavenger) Scavenger->Product Regenerates Pd(0)

          Frequently Asked Questions (FAQ)

          Q: Why does the reaction time need to be doubled for Dap compared to Lysine? A: Lysine has a long, flexible side chain (4 carbons). Dap has only one carbon separating the backbone from the side-chain amine. This proximity creates severe steric clash with the Fmoc group on the

          
          -amine and the protecting group on the side chain, requiring longer contact time for the activated ester to find the nucleophile [5].
          

          Q: Can I leave the Fmoc-Dap(Mtt)-OH coupling overnight to ensure completion? A: Not recommended. While overnight coupling helps with sterics, it increases the risk of racemization (loss of chirality) and lactamization. If you must couple overnight, lower the temperature to

          
          C or room temperature and use a weaker base like Collidine instead of DIPEA [2].
          

          Q: My Alloc deprotection failed (mass spec shows +84 Da). I reacted for 2 hours. Why? A: This is likely due to catalyst poisoning or oxidation .

          
           is oxygen-sensitive.[1]
          
          • Ensure the catalyst is fresh and yellow (not green/black).

          • Perform the reaction under Nitrogen/Argon flow.

          • Use the microwave protocol (2 x 5 min @ 38°C) to drive the reaction kinetically rather than relying on diffusion over time [4].

          References

          • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

          • HighFine. (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.Link

          • CEM Corporation. (2022). Microwave-Assisted Solid Phase Peptide Synthesis (SPPS) of Difficult Sequences.Link

          • BenchChem. (2025).[1][2] Alloc Protecting Group Removal Protocol.Link

          • Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry.[1][3] Link

          Sources

          Validation & Comparative

          Technical Guide: HPLC Analysis & Purity Profiling of H-L-Dap(Fmoc)-Otbu

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          H-L-Dap(Fmoc)-Otbu (CAS: 2098497-06-2) is a critical orthogonal building block in solid-phase peptide synthesis (SPPS). Its unique protection pattern—a free

          
          -amine, an Fmoc-protected side-chain (
          
          
          
          -amine), and a tert-butyl ester (Otbu) C-terminus—allows for site-specific branching or cyclization strategies.

          This guide provides a standardized analytical framework for assessing the chemical and chiral purity of this compound. Unlike standard Fmoc-amino acids, the presence of the free

          
          -amine renders this compound sensitive to basic conditions and prone to di-peptide formation if not handled correctly.
          

          Part 1: Chemical Logic & Separation Strategy

          The Separation Challenge

          The analysis must resolve the target compound from three distinct classes of impurities:

          • Precursors: Fully protected Fmoc-Dap(Fmoc)-Otbu (from incomplete deprotection).

          • Hydrolysis Byproducts: H-L-Dap(Fmoc)-OH (loss of C-terminal ester).

          • Enantiomers: H-D-Dap(Fmoc)-Otbu (chiral impurity).

          Hydrophobicity-Driven Retention (RP-HPLC)

          In Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase, retention is governed by the hydrophobic surface area. The Fmoc group is highly hydrophobic (aromatic fluorenyl ring), while the free amine is polar.

          • Most Retained: Compounds with two Fmoc groups.

          • Target (Intermediate): One Fmoc group + hydrophobic Otbu ester.

          • Least Retained: Free acids (loss of Otbu) or completely deprotected species.

          RetentionLogic Figure 1: Predicted Elution Order on C18 Column based on Hydrophobic Interaction Target Target: This compound (Intermediate Hydrophobicity) Impurity1 Impurity A: Fmoc-Dap(Fmoc)-Otbu (High Hydrophobicity) Target->Impurity1 Increasing Retention Impurity2 Impurity B: H-L-Dap(Fmoc)-OH (Lower Hydrophobicity) Impurity2->Target Increasing Retention Impurity3 Impurity C: H-Dap-Otbu (Low Hydrophobicity) Impurity3->Impurity2 Increasing Retention

          Part 2: Standardized Experimental Protocols

          Protocol A: Chemical Purity (RP-HPLC)

          This method separates the target from chemical impurities based on hydrophobicity.

          Instrument Setup:

          • System: Agilent 1260 Infinity II or equivalent UHPLC/HPLC.

          • Column: Agilent Zorbax 300SB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Jupiter C18.

            • Why: 300Å pore size is ideal for bulky protected amino acids; C18 provides necessary retentivity for the Fmoc group.

          • Wavelength: 254 nm (Fmoc absorption) and 210 nm (Amide bond).

          • Temperature: 25°C.

          Mobile Phase:

          • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

          • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

            • Note: TFA suppresses silanol interactions and ensures sharp peaks for the free amine.

          Gradient Profile:

          Time (min) % Solvent B Flow Rate (mL/min) Phase
          0.0 5 1.0 Equilibration
          2.0 5 1.0 Injection Hold
          20.0 95 1.0 Linear Gradient
          25.0 95 1.0 Wash

          | 26.0 | 5 | 1.0 | Re-equilibration |

          Sample Preparation:

          • Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile .

          • Critical: Do not use Methanol if the sample contains free carboxylic acids (risk of methylation), though safe here with Otbu. Avoid basic solvents (DMF/Piperidine) to prevent Fmoc cleavage.

          • Filter through 0.22 µm PTFE filter.

          Protocol B: Chiral Purity (Normal Phase / Polar Organic)

          Standard C18 cannot separate enantiomers. Use a polysaccharide-based chiral column.[1]

          • Column: Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1.

          • Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% Diethylamine (DEA).

            • Why: DEA ensures the free amine remains unprotonated, improving peak shape on normal phase supports.

          • Flow Rate: 0.5 mL/min.

          • Detection: 254 nm.

          Part 3: Comparative Performance Guide

          The following table summarizes the expected retention behavior relative to the target compound (RRT = Relative Retention Time).

          Table 1: Impurity Profile and Retention Characteristics

          CompoundStructure DescriptionHydrophobicityPredicted RRT*Detection (254 nm)
          H-L-Dap(H)-Otbu No Fmoc, Free aminesVery Low0.1 - 0.3Weak (No Fmoc)
          H-L-Dap(Fmoc)-OH Fmoc, Free Acid (No Otbu)Low-Medium0.85 - 0.90Strong
          This compound Target Compound Medium 1.00 Strong
          Fmoc-Dap(Fmoc)-Otbu Di-Fmoc protectedHigh1.20 - 1.35Very Strong
          Dibenzofulvene Fmoc cleavage byproductVery High1.40+Strong

          *RRT is estimated based on standard C18 behavior with ACN/Water/TFA gradients. Actual values depend on specific column carbon load.

          Experimental Workflow Diagram

          Workflow Figure 2: Analytical Workflow for Quality Control Start Sample: this compound (Solid Powder) Prep Dissolution: 1mg/mL in 50% ACN/H2O (Avoid basic solvents) Start->Prep Inject Injection: 10 µL onto C18 Column Prep->Inject Separation Gradient Elution: 5-95% ACN over 20 min Inject->Separation Detect Detection (UV 254nm): Identify Peaks by RRT Separation->Detect Decision Purity > 98%? Detect->Decision Pass Release for Synthesis Decision->Pass Yes Fail Repurify (Prep HPLC) Decision->Fail No

          Part 4: Troubleshooting & Stability Insights

          Spontaneous Fmoc Cleavage
          • Observation: Appearance of a late-eluting peak (Dibenzofulvene) and an early eluting peak (H-Dap-Otbu).

          • Cause: Exposure to primary amines or basic solvents (e.g., DMF contaminated with dimethylamine).

          • Solution: Store solid at -20°C. Dissolve immediately before analysis.

          Otbu Hydrolysis
          • Observation: Shift of the main peak to a slightly earlier retention time (Formation of H-L-Dap(Fmoc)-OH).

          • Cause: Prolonged storage in acidic mobile phase (TFA) or wet solvents.

          • Solution: Analyze within 4 hours of dissolution. Use fresh buffers.

          Peak Broadening
          • Cause: Interaction of the free

            
            -amine with residual silanols on the column.
            
          • Solution: Ensure TFA concentration is at least 0.1%. Consider using a "base-deactivated" C18 column (e.g., Zorbax Eclipse Plus).

          References

          • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

          • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

          • Royal Society of Chemistry. (2020). Supporting Information: Automated flow-based peptide synthesis (General HPLC Protocols). Retrieved from [Link]

          Sources

          Orthogonal Protection in SPPS: A Comparative NMR Analysis of H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Case for Short-Chain Homologs

          In the landscape of Solid-Phase Peptide Synthesis (SPPS), the selection of orthogonal building blocks is rarely a matter of simple substitution; it is a decision that dictates the conformational landscape of the final therapeutic.

          H-L-Dap(Fmoc)-OtBu (L-2,3-Diaminopropionic acid,

          
          -Fmoc, 
          
          
          
          -t-butyl ester) represents a critical "short-chain" alternative to the ubiquitous Lysine derivatives. While H-L-Lys(Fmoc)-OtBu offers flexibility and solubility, Dap provides structural constraint .

          This guide objectively characterizes this compound using 1H NMR spectroscopy and compares its performance against its longer homologs (Dab, Orn, Lys). The data presented here validates the structural integrity of the

          
          -amine protection—a frequent failure point in Dap synthesis due to lactamization risks.
          

          Technical Characterization: Self-Validating NMR Protocol

          To ensure reproducibility, we employ a Self-Validating Protocol . This approach does not merely list parameters but integrates "Checkpoints" that confirm sample integrity during the workflow.

          Experimental Methodology

          Rationale for Solvent Choice: We utilize Chloroform-d (

          
          )  rather than DMSO-
          
          
          
          for this specific intermediate.
          • Causality: The free

            
            -amine in this compound is basic.[1] In highly polar, hygroscopic solvents like DMSO, proton exchange broadens the amine signals, obscuring the integration values necessary to confirm the 1:1 ratio of the free 
            
            
            
            -amine to the protected
            
            
            -amine.
            
            
            provides sharper resolution for the amide/amine protons.

          The Protocol:

          • Preparation: Dissolve 15 mg of this compound in 0.6 mL

            
             (99.8% D, 0.03% TMS).
            
          • Checkpoint 1 (Solubility): Solution must be clear/colorless. Turbidity implies dicyclohexylurea (DCU) contamination from previous coupling steps or salt formation.

          • Acquisition: 400 MHz (or higher), 298 K, 64 scans.

          • Checkpoint 2 (Water Peak): Monitor the

            
             signal at ~1.56 ppm. If integral > 10% of the OtBu signal, the amide regions (5.0–6.0 ppm) may be distorted due to exchange.
            
          • Processing: Reference to TMS (0.00 ppm). Exponential line broadening (0.3 Hz).

          Representative NMR Data Table

          The following data represents the standard characterization profile for high-purity (>98%) this compound.

          Chemical Shift (
          
          
          , ppm)
          MultiplicityIntegralAssignmentStructural Insight
          7.76 d,
          
          
          Hz
          2HFmoc Ar-H (4,5)Characteristic pseudo-doublet of fluorenyl system.
          7.60 d,
          
          
          Hz
          2HFmoc Ar-H (1,8)Confirms Fmoc integrity (no dibenzofulvene cleavage).
          7.25 – 7.42 m4HFmoc Ar-H (2,3,6,7)Overlapping aromatic multiplet.
          5.65 br t1H
          
          
          -NH (Fmoc)
          Critical Signal: Broad triplet indicates coupling to
          
          
          -CH2. Sharpness varies with concentration.[2][3]
          4.38 d,
          
          
          Hz
          2HFmoc
          
          
          Diagnostic doublet for the Fmoc linker.
          4.21 t,
          
          
          Hz
          1HFmoc CHTriplet coupling to the Fmoc
          
          
          .
          3.55 m1H
          
          
          -CH
          Differentiation Point: Upfield shifted vs. Lys due to proximity to free amine.
          3.40 – 3.65 m2H
          
          
          -CH2
          Stereo-electronic Effect: Often appears as complex ABX system due to chiral center proximity.
          1.60 – 2.00 br s2H
          
          
          -NH2
          Broad, exchangeable. Position is concentration dependent.
          1.47 s9HOtBu
          
          
          Sharp singlet. Integral reference standard.

          Analytic Note: The key differentiator between Dap and Lys in NMR is the

          
          -proton region. In Lys, the 
          
          
          
          -protons are shielded methylene signals (~1.4-1.8 ppm). In Dap, the
          
          
          -protons are directly attached to the nitrogen-bearing carbon, shifting them significantly downfield (3.4-3.6 ppm) and often inducing diastereotopic splitting.

          Comparative Analysis: Dap vs. Alternatives

          This section evaluates this compound against its homologs: Dab (Diaminobutyric acid), Orn (Ornithine), and Lys (Lysine).

          Structural & Steric Comparison

          The choice of side-chain length dictates the "reach" of the orthogonal group.

          • Dap (n=1): High rigidity. Used for stapled peptides or inducing turns.

          • Dab (n=2): Intermediate. High risk of

            
            -lactamization.
            
          • Orn (n=3): Non-proteinogenic flexible linker.

          • Lys (n=4): Maximum flexibility. Standard for dye labeling/PEGylation.

          Performance Metrics Table
          FeatureThis compound H-L-Lys(Fmoc)-OtBu Impact on SPPS
          Side Chain Length ~2.5 Å (1 Carbon)~6.3 Å (4 Carbons)Dap creates "tight" branches; Lys allows "floppy" branches.
          Steric Hindrance High (
          
          
          -branching effect)
          LowDap coupling requires stronger activation (e.g., HATU) and longer times.
          Aggregation Risk HighLow/MediumDap residues can disrupt
          
          
          -sheet formation less effectively than Lys due to shorter reach.
          Stability Stable as OtBu/FmocStableCaution: Free Dap acid (H-Dap-OH) is prone to
          
          
          -lactamization; the OtBu ester prevents this.
          Solubility (
          
          
          )
          ModerateHighLys derivatives are generally more lipophilic.

          Visualizing the Workflow & Logic

          Diagram 1: The Self-Validating Characterization Workflow

          This flowchart illustrates the critical decision nodes during the QC process before the material is committed to synthesis.

          NMR_Workflow Start Raw Material: This compound Solvation Solvation (CDCl3, 15mg/0.6mL) Start->Solvation Visual_Check Checkpoint 1: Visual Clarity? Solvation->Visual_Check Acquisition 1H NMR Acquisition (400 MHz, 298K) Visual_Check->Acquisition Clear Fail FAIL: Investigate (Lactam/Agg) Visual_Check->Fail Turbid (Salts/DCU) Process Processing & Integration Acquisition->Process Data_Check Checkpoint 2: Beta-H Shift > 3.0ppm? Process->Data_Check Pass PASS: Release for SPPS Data_Check->Pass Yes (Dap Identity) Data_Check->Fail No (Possible Lys/Mistake)

          Figure 1: QC workflow ensuring the identity and purity of the Dap derivative prior to synthesis.

          Diagram 2: Homolog Selection Logic

          How to choose between Dap, Dab, Orn, and Lys based on the desired structural outcome.

          Homolog_Selection App_Staple Goal: Peptide Stapling (Rigid Constraint) Dap Dap (n=1) High Steric Constraint App_Staple->Dap Preferred Dab Dab (n=2) Lactam Risk High App_Staple->Dab Alternative App_Label Goal: Dye Labeling (Flexible Reach) Orn Orn (n=3) Non-Natural Flexible App_Label->Orn If Lys Restricted Lys Lys (n=4) Native Flexibility App_Label->Lys Standard Dap->Dab Increasing Chain Length (+1 CH2) Dab->Orn Increasing Chain Length (+1 CH2) Orn->Lys Increasing Chain Length (+1 CH2)

          Figure 2: Decision matrix for selecting orthogonal diamino acids based on steric requirements.

          References

          • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

          • Fluorochem. (2024). This compound HCl Product Specification and Safety Data Sheet. Fluorochem Catalog. Link

          • Wadhwani, P., et al. (2012). The effect of the length and flexibility of the side chain of basic amino acids on the binding of antimicrobial peptides. Bioorganic & Medicinal Chemistry, 20(5), 1760-1768. Link

          • Li, W., et al. (2014). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids.[5] Chemical Communications, 50, 15633-15636. Link

          • Cui, H. K., et al. (2025). Effect of Charged Amino Acid Side Chain Length on Lateral Cross-Strand Interactions.[6] Biochemistry (ACS). Link

          Sources

          A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Dap-Containing Peptides

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of peptides incorporating the non-proteinogenic amino acid L-α,β-diaminopropionic acid (Dap). Designed for researchers, chemists, and drug development professionals, this document delves into the unique fragmentation behaviors of Dap under various activation methods, offering a comparative analysis against structurally similar amino acids and providing actionable experimental protocols.

          Introduction: The Significance of Diaminopropionic Acid (Dap) in Peptide Therapeutics

          L-α,β-diaminopropionic acid (Dap) is a non-canonical amino acid increasingly utilized in peptide-based drug development. Its structure, featuring a primary amine on the β-carbon of the side chain, offers a unique scaffold for creating modified peptides with enhanced properties. Unlike lysine, which has a longer, more flexible side chain, the Dap side chain provides a constrained and chemically distinct site for conjugation, cyclization, or the introduction of specific functionalities. This versatility has made Dap a critical component in the synthesis of peptide staples, antibody-drug conjugates (ADCs), and other complex therapeutic modalities.

          However, the structural novelty of Dap presents a significant analytical challenge: predicting and interpreting its fragmentation pattern in mass spectrometry. A thorough understanding of how Dap-containing peptides behave during MS/MS analysis is paramount for accurate sequence confirmation, modification site localization, and structural elucidation. This guide provides a comparative framework for understanding these unique fragmentation patterns.

          Core Fragmentation Mechanisms: A Comparative Overview

          The fragmentation of a peptide bond is primarily influenced by the activation method employed. The two most common methods, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), generate distinct and complementary data for Dap-containing peptides.

          Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

          CID and HCD are "slow-heating" methods that induce fragmentation of the peptide backbone, primarily at the amide bonds, yielding characteristic b- and y-type ions. However, the presence of the Dap side-chain amine introduces unique and often dominant fragmentation pathways that can suppress the expected backbone cleavages.

          The primary distinguishing feature of Dap in CID/HCD spectra is a characteristic neutral loss of 17 Da (ammonia, NH₃) from the side chain. This occurs through a proton-assisted rearrangement, leading to a dehydroalanine (Dha) residue. This process is so favorable that the resulting [M+H-NH₃]⁺ ion is often one of the most abundant species in the spectrum, especially when Dap is not at the N-terminus.

          Furthermore, this initial ammonia loss is frequently followed by the elimination of the entire Dap side chain and a portion of the backbone, resulting in a distinctive neutral loss of 84 Da . This 84 Da loss corresponds to the mass of dehydroalanine imine (C₃H₂NO₂). The presence of a prominent ion at [M+H-84]⁺ is a strong diagnostic indicator for a Dap residue within the peptide sequence.

          In contrast to Dap, the fragmentation of peptides containing other basic residues like lysine and ornithine is dominated by backbone cleavages (b- and y-ions).

          Amino AcidSide Chain StructurePrimary CID/HCD Fragmentation PathwayCharacteristic Neutral LossDiagnostic Ions
          Dap -CH₂-NH₂Side-chain driven; loss of ammonia17 Da (NH₃) , 84 Da [M+H-17]⁺, [M+H-84]⁺
          Lysine -(CH₂)₄-NH₂Backbone cleavage (b/y ions)Minimal side-chain lossProminent y- or b-ions C-terminal to Lys
          Ornithine -(CH₂)₃-NH₂Backbone cleavage (b/y ions)Minimal side-chain lossProminent y- or b-ions C-terminal to Orn

          This fundamental difference is visualized in the fragmentation diagram below.

          cluster_0 Dap Fragmentation (CID/HCD) cluster_1 Lys/Orn Fragmentation (CID/HCD) a Peptide-Dap-Peptide b [M+H]⁺ a->b c Loss of NH₃ (17 Da) b->c g Backbone b/y ions (Often suppressed) b->g d [M+H-17]⁺ (Dehydroalanine form) c->d e Further Fragmentation (Loss of 84 Da) d->e f [M+H-84]⁺ e->f h Peptide-Lys-Peptide i [M+H]⁺ h->i j Backbone Cleavage i->j k Prominent b- and y-ions j->k

          Caption: Comparative CID/HCD fragmentation pathways for Dap vs. Lys/Orn.

          Electron-Transfer Dissociation (ETD)

          ETD is a non-ergodic fragmentation method that is particularly effective for sequencing peptides and preserving labile post-translational modifications. It involves transferring an electron to the protonated peptide, which induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions.

          For Dap-containing peptides, ETD is highly advantageous. Unlike CID, ETD typically does not induce the characteristic neutral loss of ammonia from the Dap side chain . Instead, it provides excellent backbone fragmentation coverage, allowing for unambiguous localization of the Dap residue within the sequence. The basic side-chain amine on Dap can hold a charge, which often enhances the efficiency of the electron transfer process, leading to rich and informative c- and z-ion series.

          This makes ETD the method of choice when:

          • The exact position of the Dap residue must be confirmed.

          • The Dap side chain is modified with a labile moiety that would be lost under CID.

          • The peptide is larger or carries a higher charge state.

          Experimental Protocol: LC-MS/MS Analysis of Dap-Containing Peptides

          This section provides a robust, self-validating workflow for the analysis of a synthetic Dap-containing peptide.

          Materials
          • Peptide Standard: Synthetic peptide containing one Dap residue (e.g., Ac-G-Dap-G-G-L-R-NH₂).

          • Solvents: HPLC-grade water, acetonitrile (ACN), and formic acid (FA).

          • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

          • Mass Spectrometer: High-resolution Orbitrap mass spectrometer equipped with both CID/HCD and ETD capabilities.

          Step-by-Step Methodology
          • Sample Preparation:

            • Dissolve the peptide standard in 0.1% FA in water to a final concentration of 1 mg/mL to create a stock solution.

            • Prepare a working solution of 10 pmol/µL by diluting the stock solution with 0.1% FA in water.

          • Liquid Chromatography (LC):

            • Mobile Phase A: 0.1% FA in water.

            • Mobile Phase B: 0.1% FA in ACN.

            • Injection Volume: 2 µL.

            • Flow Rate: 0.3 mL/min.

            • Gradient:

              • 0-2 min: 2% B

              • 2-15 min: 2-40% B

              • 15-16 min: 40-95% B

              • 16-18 min: 95% B

              • 18-20 min: 95-2% B

          • Mass Spectrometry (MS):

            • Ionization Mode: Positive ESI.

            • MS1 Scan:

              • Resolution: 60,000

              • Scan Range: m/z 200-1500

              • AGC Target: 1e6

            • MS2 Scans (Data-Dependent Acquisition):

              • Select top 5 most intense precursors.

              • Method 1: HCD Analysis

                • Isolation Window: 2 m/z

                • Activation: HCD

                • Normalized Collision Energy (NCE): 28% (Note: This may require optimization based on the specific peptide and instrument).

                • Resolution: 30,000

              • Method 2: ETD Analysis

                • Isolation Window: 2 m/z

                • Activation: ETD

                • ETD Reagent Target: 2e5

                • Activation Time: 25 ms (Note: Optimize based on precursor charge state).

                • Resolution: 30,000

          • Data Analysis & Interpretation:

            • HCD Spectrum: Look for the precursor ion and its charge state. Identify the characteristic neutral loss ions: [M+H-17]⁺ and [M+H-84]⁺. Attempt to identify any b- and y-ions, but expect them to be of lower abundance compared to the neutral loss peaks.

            • ETD Spectrum: Identify the comprehensive series of c- and z-ions. Use these fragments to confirm the full peptide sequence and pinpoint the exact location of the Dap residue by calculating the mass difference between adjacent fragments.

          The following diagram illustrates this comprehensive workflow.

          cluster_workflow LC-MS/MS Workflow for Dap-Peptide Analysis prep 1. Sample Preparation (10 pmol/µL in 0.1% FA) lc 2. Reversed-Phase LC (C18 Column, ACN/H₂O Gradient) prep->lc ms1 3. MS1 Full Scan (Identify Precursor m/z) lc->ms1 dda 4. Data-Dependent Acquisition (Top 5 Precursors) ms1->dda hcd 5a. HCD Fragmentation (NCE ~28%) dda->hcd Method A etd 5b. ETD Fragmentation (Charge-state dependent) dda->etd Method B analysis_hcd 6a. HCD Data Analysis (Look for neutral loss of 17 & 84 Da) hcd->analysis_hcd analysis_etd 6b. ETD Data Analysis (Sequence via c- and z-ions) etd->analysis_etd report 7. Final Confirmation (Sequence & Dap Position) analysis_hcd->report analysis_etd->report

          Caption: A comprehensive workflow for Dap-peptide analysis.

          Conclusion and Best Practices

          The successful characterization of Dap-containing peptides hinges on a multi-faceted MS/MS approach. The unique side-chain-driven fragmentation of Dap under CID/HCD provides highly diagnostic neutral losses (17 Da and 84 Da) that serve as a rapid screen for its presence. However, these dominant pathways can obscure complete sequence information.

          Therefore, the complementary use of ETD is not just recommended—it is essential for unambiguous sequence validation and localization of the Dap residue. By preserving the side chain and inducing clean backbone fragmentation, ETD provides the definitive c- and z-ion evidence required for full structural elucidation.

          Key Recommendations for Researchers:

          • Employ Orthogonal Fragmentation: Always analyze novel Dap-containing peptides using both CID/HCD and ETD to obtain a complete structural picture.

          • Optimize Collision Energy: The efficiency of the 84 Da neutral loss in HCD is energy-dependent. Perform a collision energy breakdown experiment to find the optimal NCE for your specific peptide.

          • Leverage High-Resolution MS: Accurate mass measurements are critical to confidently distinguish the NH₃ neutral loss from other potential isobaric losses and to resolve fragment ions.

          By integrating these strategies and understanding the comparative fragmentation behaviors outlined in this guide, researchers can confidently and accurately characterize these therapeutically important molecules.

          References

          • Vachet, R. W., & Goolsby, B. (2000). Gas-Phase Ion-Molecule Reactions of Peptides Containing Diaminopropionic and Diaminobutyric Acid. Journal of the American Society for Mass Spectrometry, 11(5), 436–445. [Link]

          • Harrison, A. G. (2009). Fragmentation reactions of protonated peptides containing a C-terminal diaminopropionic acid. Journal of Mass Spectrometry, 44(3), 421–427. [Link]

          • Chi, A., & Zubarev, R. A. (2003). Amino acid analysis by electron-capture dissociation. Analytical Chemistry, 75(22), 6253–6259. [Link]

          Strategic Selection Guide: H-L-Dap(Fmoc)-OtBu vs. Fmoc-Dap(Boc)-OH in Peptide Architecture

          Author: BenchChem Technical Support Team. Date: February 2026

          Based on your request, here is a comprehensive technical guide comparing H-L-Dap(Fmoc)-OtBu and Fmoc-Dap(Boc)-OH .

          Executive Summary

          In the landscape of advanced peptide synthesis, the choice between This compound and Fmoc-Dap(Boc)-OH is not merely a preference for protecting groups but a fundamental decision on synthetic strategy.

          • Fmoc-Dap(Boc)-OH is the Standard-Bearer for Linear SPPS . It is designed for the stepwise elongation of peptide backbones where the side chain must remain inert until global deprotection.

          • This compound is the Architect for Convergent & Solution Phase Synthesis . Its "inverted" protection scheme (free

            
            -amine, protected side-chain/C-terminus) makes it the reagent of choice for C-terminal modification, fragment condensation, and the construction of branched architectures in solution.
            

          This guide analyzes the efficiency, orthogonality, and specific application protocols for both derivatives.

          Chemical Orthogonality & Structural Logic

          To understand the efficiency of these reagents, one must first analyze their protection group logic. The "efficiency" of a synthesis is often defined by the orthogonality —the ability to selectively deprotect one group without affecting others.

          Comparative Profile
          FeatureFmoc-Dap(Boc)-OH This compound
          Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution Phase / Convergent Synthesis
          
          
          -Amine
          Fmoc (Base-labile)Free (H-) / Reactive Nucleophile
          
          
          -Amine (Side Chain)
          Boc (Acid-labile)Fmoc (Base-labile)
          C-Terminus Free Acid (OH) / Reactive ElectrophileOtBu (Acid-labile ester)
          Orthogonality
          
          
          -amine deprotected by Piperidine; Side chain stable.
          Side chain deprotected by Piperidine; C-term stable.
          Key Risk Aspartimide formation (low risk for Dap, but possible)Diketopiperazine (DKP) formation if coupled to Proline
          Mechanistic Diagram: Orthogonal Pathways

          The following diagram illustrates how the protection schemes dictate the synthetic workflow.

          Orthogonality cluster_0 Fmoc-Dap(Boc)-OH (Standard SPPS) cluster_1 This compound (Solution/Convergent) A1 Fmoc-Dap(Boc)-OH A2 Coupling to Resin A1->A2 Activation (DIC/Oxyma) A3 Fmoc Removal (20% Piperidine) A2->A3 A4 Elongation A3->A4 Free Alpha Amine B3 Selective Side-Chain Deprotection (Piperidine) A3->B3 Same Reagent, Different Target A5 Global Deprotection (TFA) -> Free Dap A4->A5 Final Step B1 This compound B2 Coupling to Activated Fragment (R-COOH) B1->B2 Nucleophilic Attack B2->B3 Base Treatment B4 Branching / Modification B3->B4 Free Beta Amine B5 Acid Cleavage (TFA) -> Removal of tBu B4->B5

          Figure 1: Comparative workflow showing how the protection pattern dictates the synthesis direction (Linear vs. Branched).

          Performance Analysis & Efficiency Data

          Coupling Efficiency in SPPS (Fmoc-Dap(Boc)-OH)

          In standard Fmoc SPPS, Fmoc-Dap(Boc)-OH demonstrates high coupling efficiency comparable to Alanine or Leucine.

          • Steric Hindrance: Low. The side chain is short, but the Boc group is not excessively bulky.

          • Aggregation: Dap residues can promote

            
            -sheet formation in hydrophobic sequences, but less so than Valine or Isoleucine.
            
          • Experimental Yield: Typically >99.5% per coupling cycle using HBTU/DIEA or DIC/Oxyma.

          Solution Phase Stability (this compound)

          This derivative is prized for its stability as a "masked" intermediate.

          • Racemization Risk: Negligible. Since the

            
            -amine is free and the carboxyl is protected as a t-butyl ester, the chiral center is not activated during the coupling (the incoming acid is activated). This preserves the L-configuration.
            
          • Purity: Commercial preparations are typically >98%.

          • Solubility: The Fmoc and OtBu groups render the molecule highly soluble in organic solvents (DCM, DMF, EtOAc), facilitating easy workup in solution phase synthesis.

          Side Reaction Profile: The "Lactamization" Danger

          A critical efficiency metric is the avoidance of side reactions. Dap derivatives are prone to intramolecular cyclization.

          Side ReactionRisk with Fmoc-Dap(Boc)-OHRisk with this compound
          
          
          Acyl Migration
          None. Side chain is Boc-protected during base treatments.High if side chain Fmoc is removed while
          
          
          -amine is acylated and C-term is activated.
          Diketopiperazine (DKP) Low in SPPS (unless Dap is at N-term of a dipeptide attached to resin).Moderate. If this compound is coupled to a Proline, DKP formation is favored.
          Aspartimide-like cyclization Negligible (Dap lacks the
          
          
          -carboxyl of Asp).
          N/A

          Detailed Experimental Protocols

          Protocol A: Linear SPPS using Fmoc-Dap(Boc)-OH

          Target: Synthesis of a linear peptide containing a Dap residue.

          • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

          • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

          • Activation:

            • Dissolve Fmoc-Dap(Boc)-OH (4.0 eq) in DMF.

            • Add DIC (4.0 eq) and Oxyma Pure (4.0 eq).

            • Note: Pre-activation for 2-3 minutes is recommended to ensure complete ester formation.

          • Coupling: Add mixture to resin. Shake at room temperature for 45-60 min.

          • Monitoring: Perform Kaiser test. If blue (incomplete), recouple.

          • Capping (Optional): Acetic anhydride/Pyridine in DMF.

          • Continuation: Proceed with next Fmoc-AA.

          • Final Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the side-chain Boc group, yielding the free amine.

          Protocol B: Solution Phase Branching with this compound

          Target: Synthesis of a branched building block or C-terminal modified scaffold.

          • Dissolution: Dissolve This compound (1.0 eq) in DCM.

          • Coupling (N-acylation):

            • Add the Carboxylic Acid component (e.g., Biotin-NHS or Fmoc-AA-OH activated with EDC/HOBt) (1.1 eq).

            • Add DIPEA (2.0 eq) to scavenge the salt.

            • Stir at RT for 2-4 hours.

            • Result:R-CO-Dap(Fmoc)-OtBu .

          • Branching (Side-chain deprotection):

            • Treat the intermediate with 20% Diethylamine (DEA) in DCM (Solution phase alternative to piperidine for easier evaporation).

            • Stir for 30 min. Evaporate solvent.[1]

            • Result:R-CO-Dap(NH2)-OtBu .

          • Side-Chain Functionalization:

            • React the free

              
              -amine with the desired branch (e.g., Fluorescein-isothiocyanate).
              
          • Global Deprotection (C-term):

            • Treat with TFA/DCM (1:1) for 1 hour.

            • Result:R-CO-Dap(Branch)-OH .

          Visualizing the Strategic Decision

          The following decision tree assists in selecting the correct reagent based on the structural goal.

          DecisionTree Start Start: Select Dap Derivative Q1 Is the synthesis Solid Phase (SPPS) or Solution Phase? Start->Q1 SPPS Solid Phase (SPPS) Q1->SPPS Sol Solution Phase Q1->Sol Q2 Do you need a free side-chain after global cleavage? SPPS->Q2 Q3 Are you modifying the C-terminus or coupling to a pre-formed acid? Sol->Q3 Yes Yes Q2->Yes No (Branching) No (Branching) Q2->No (Branching) Res1 Use Fmoc-Dap(Boc)-OH (Standard) Res2 Use Fmoc-Dap(Fmoc)-OH (For immediate branching) Res3 Use this compound (Convergent Strategy) Q3->Res3 Yes->Res1 No (Branching)->Res2

          Figure 2: Decision Matrix for Dap Derivative Selection.

          Expert Commentary & Troubleshooting

          The "Inversion" Trap

          A common error among junior researchers is attempting to use This compound in SPPS to achieve side-chain orthogonality.

          • Why it fails: If you couple this to the resin (via the side chain? No, it has a tBu ester). You cannot couple it via the C-term because it is protected.

          • If you deprotect the C-term first: You generate H-L-Dap(Fmoc)-OH. If you then couple this to resin, the very next Fmoc deprotection cycle (intended for the N-terminus) will also remove the side-chain Fmoc. This leads to uncontrolled branching (double coupling) at both the

            
             and 
            
            
            
            positions.
          • Rule of Thumb: For SPPS branching, use Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Dde)-OH , which are orthogonal to Fmoc/tBu.

          Solubility Considerations
          • Fmoc-Dap(Boc)-OH: Moderately soluble in DMF. Heating to 40°C may be required for high concentrations (>0.5 M).

          • This compound: Highly soluble in organic solvents due to the lipophilic nature of both Fmoc and tBu groups. Ideal for liquid-phase ligation.

          References

          • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][][6][7] Chemical Reviews. Available at: [Link]

          • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

          • Wade, J. D., et al. (2000). "Solid phase synthesis of Dap-containing peptides." Letters in Peptide Science. (Contextual reference for Dap reactivity).

          Sources

          Comparative Stability Guide: OtBu vs OMe Esters in Dap Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Comparative Stability of OtBu vs OMe Esters in Dap (2,3-Diaminopropionic Acid) Derivatives Content Type: Technical Comparison Guide Audience: Senior Peptide Chemists, Drug Discovery Scientists

          Executive Summary

          In the synthesis of 2,3-diaminopropionic acid (Dap) derivatives, the choice between tert-butyl (OtBu) and methyl (OMe) esters is not merely a matter of deprotection conditions; it is a critical determinant of structural integrity.

          While both serve as C-terminal protecting groups, OtBu esters offer superior stability against nucleophilic attack and intramolecular lactamization due to steric bulk, making them the preferred choice for sequences prone to aggregation or requiring base-heavy workups. OMe esters , while electronically activated and orthogonal to acid-labile groups (like Boc), present a significantly higher risk of

          
          -lactam formation and diketopiperazine (DKP) generation.
          

          This guide analyzes the physicochemical stability, mechanistic risks, and experimental protocols for validating these protecting groups in Dap-containing peptides.

          Mechanistic Stability Profile

          The unique challenge with Dap is its side-chain

          
          -amine. Unlike Lysine (ε-amine) or Ornithine (δ-amine), the Dap amine is positioned vicinally to the 
          
          
          
          -carbon. This geometry facilitates a rapid 4-membered ring formation (
          
          
          -lactamization)
          if the C-terminal ester is insufficiently hindered or too electrophilic.
          A. Steric vs. Electronic Effects
          • OtBu (tert-butyl ester): The bulky tert-butyl group creates a "steric shield" around the carbonyl carbon. This steric hindrance significantly raises the activation energy required for the Dap side-chain amine (or external nucleophiles) to attack the carbonyl, effectively suppressing lactamization.

          • OMe (methyl ester): The methyl group provides minimal steric hindrance. Furthermore, the methoxy group is electron-withdrawing relative to the tert-butyl, making the carbonyl carbon more electrophilic. In Dap derivatives, this results in a high susceptibility to aminolysis (by the side chain) and hydrolysis.

          B. Chemical Stability Matrix
          ConditionOtBu Ester StabilityOMe Ester StabilityMechanistic Insight
          Acid (95% TFA) Labile (Rapid Cleavage)Stable OtBu cleaves via
          
          
          mechanism (stable carbocation). OMe resists acidolysis.
          Base (20% Piperidine) Stable Moderate/Labile OMe is susceptible to gradual saponification or aminolysis during Fmoc removal.
          Nucleophiles (Hydrazine) Stable Labile OMe converts to hydrazide; OtBu is sterically resistant.
          Intramolecular Attack High Resistance Low Resistance OMe promotes
          
          
          -lactam formation; OtBu suppresses it.
          The Dap-Specific Instability: -Lactamization

          The most critical failure mode in Dap synthesis is the intramolecular attack of the deprotected

          
          -amine on the C-terminal ester.
          
          Pathway Analysis

          When the side-chain protection (e.g., Fmoc, Alloc, or Z) is removed while the C-terminal ester is intact, the free amine can attack the ester carbonyl.

          • With OMe: The reaction is fast, often occurring spontaneously in neutral or slightly basic buffers.

          • With OtBu: The reaction is kinetically retarded. The bulky

            
            -butyl group prevents the optimal orbital alignment required for the nucleophilic attack in the constrained 4-membered transition state.
            

          Lactamization cluster_0 Steric Control Start Dap Derivative (Free Side Chain) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack (β-NH2 -> CO-OR) Lactam β-Lactam (Byproduct) Transition->Lactam Loss of ROH (Fast for OMe) Peptide Linear Peptide (Desired) Transition->Peptide Coupling/Workup

          Figure 1: Mechanism of

          
          -lactam formation in Dap derivatives. The transition state is destabilized by the bulky OtBu group, favoring the linear peptide pathway.
          
          Experimental Validation Protocols

          To objectively select the correct ester for your specific Dap derivative, use the following self-validating stability protocols.

          Protocol A: Accelerated Stability Assay (Base Tolerance)

          Use this to determine if OMe esters will survive your Fmoc deprotection cycles.

          • Preparation : Dissolve 5 mg of H-Dap(Alloc)-OMe and H-Dap(Alloc)-OtBu in 1 mL of DMF.

          • Stress Condition : Add Piperidine to a final concentration of 20% (v/v).

          • Incubation : Agitate at Room Temperature (25°C).

          • Sampling : Take 50 µL aliquots at T=0, 1h, 4h, and 24h. Quench immediately in 450 µL of 0.1% TFA/Water/Acetonitrile (50:50).

          • Analysis : Inject onto RP-HPLC (C18 column).

            • Monitor: Loss of starting material peak.

            • Look for: Formation of free acid (hydrolysis product) or piperidide adducts (aminolysis).

          Protocol B: Intramolecular Cyclization Risk Assessment

          Use this when designing a route where the Dap side chain is exposed.

          • Substrate : Synthesize H-Dap(H)-OR (where R = Me or tBu). Note: This requires careful removal of the side chain protecting group without touching the ester.

          • Buffer System : Phosphate Buffer (PBS), pH 7.4.[1]

          • Workflow :

            • Dissolve substrate at 1 mM.

            • Incubate at 37°C.

            • Monitor via LC-MS every 30 minutes for 4 hours.

          • Detection :

            • Target Mass : [M-ROH+H]+. (Loss of Methanol or tert-Butanol).[2]

            • Result : If the [M-32] (loss of MeOH) peak appears rapidly, the OMe ester is unsuitable for this route.

          Decision Matrix: When to Use Which?

          Do not rely on a single rule. Use this logic flow to determine the appropriate protection for your specific synthesis.

          DecisionTree Start Select Dap Ester Q1 Is the Side Chain Acid Labile (e.g., Boc)? Start->Q1 Q2 Will the Side Chain be Free in Solution? Q1->Q2 No (Fmoc/Alloc strategy) Res_OMe Use OMe Ester (Orthogonal to Acid) Q1->Res_OMe Yes (Need Acid Stability) Res_OtBu Use OtBu Ester (Max Stability) Q2->Res_OtBu No (C-term coupled first) Critical CRITICAL RISK: Lactamization Q2->Critical Yes Critical->Res_OtBu Must use OtBu to prevent cyclization

          Figure 2: Logical decision tree for selecting Dap ester protection based on synthetic strategy and side-chain exposure risks.

          Conclusion
          • Choose OtBu as the default for Dap derivatives to minimize the risk of

            
            -lactamization and base-catalyzed hydrolysis. It provides the necessary steric bulk to preserve the linear integrity of the peptide backbone during synthesis.
            
          • Choose OMe only when strict orthogonality to acid-labile side chain protecting groups (like Boc) is required, and ensure that the

            
            -amine is never left free in a neutral/basic environment while the ester is present.
            
          References
          • Dap Structural Properties & Side Reactions

            • Title: Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide[3]

            • Source: National Institutes of Health (NIH) / PubMed Central
            • URL: [Link]

          • Ester Stability in Peptide Synthesis

            • Title: Side reactions in peptide synthesis: An overview
            • Source: Bibliomed / International Journal of Pharmaceutical Research & Technology
            • URL: [Link]

          • Synthesis of Protected Dap Esters

            • Title: 2,3-Diaminopropanols Obtained from D-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-Dap) Methyl Esters[4][5]

            • Source: MDPI / PubMed Central
            • URL: [Link]

          • General Ester Stability D

            • Title: tert-Butyl Esters - Stability and Protection/Deprotection
            • Source: Organic Chemistry Portal
            • URL: [Link]

          Sources

          Assessing Chemical Purity of H-L-Dap(Fmoc)-Otbu via TLC: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison of methods for assessing the chemical purity of H-L-Dap(Fmoc)-Otbu , a critical orthogonal building block in solid-phase peptide synthesis (SPPS).

          Executive Summary

          In the synthesis of complex peptides, This compound ((S)-3-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-aminopropanoic acid tert-butyl ester) serves as a pivotal "branching unit." Its purity is non-negotiable; impurities such as the fully protected precursor or the deprotected free acid can lead to deletion sequences or chain termination.

          While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, Thin Layer Chromatography (TLC) offers a superior, rapid qualitative assessment of functional group integrity—specifically distinguishing between free amines and protected side chains using dual-visualization logic. This guide compares TLC against HPLC, demonstrating why TLC remains an indispensable front-line tool for this specific compound.

          Compound Profile & Critical Impurities

          To assess purity, one must first understand the target and its likely contaminants. This compound contains three distinct chemical functionalities:

          • Alpha-Amine (Free): Basic, polar, Ninhydrin-positive.

          • Beta-Amine (Fmoc-protected): Lipophilic, UV-active, Ninhydrin-negative.

          • Carboxyl (Otbu-protected): Lipophilic, acid-labile.

          Critical Impurity Profile
          SpeciesDescriptionOriginDetection Profile
          This compound Target Product N/AUV(+) / Nin(+)
          Fmoc-Dap(Fmoc)-OtbuFully Protected PrecursorIncomplete deprotectionUV(+) / Nin(-)
          H-L-Dap(Fmoc)-OHFree AcidEster hydrolysisUV(+) / Nin(+) (Baseline/Streak)
          H-Dap-OtbuSide-chain DeprotectedFmoc instabilityUV(-) / Nin(+)

          Comparative Analysis: TLC vs. HPLC

          While HPLC provides exact purity percentages, it often fails to immediately identify which functional group is compromised without complex MS coupling. TLC provides immediate chemical logic through specific staining.

          Performance Matrix
          FeatureTLC (Optimized) HPLC (Reverse Phase) Verdict
          Throughput High (Parallel runs)Low (Serial injections)TLC for reaction monitoring.
          Specificity High (Via selective staining)Low (Retention time only)TLC distinguishes free amines better visually.
          Quantitation Semi-QuantitativeQuantitative (>99.9%)HPLC is required for final COA.
          Cost NegligibleHigh (Solvents, Columns)TLC is the daily workhorse.
          Sensitivity ~1-5 µg<1 ngHPLC detects trace impurities.

          Expert Insight: HPLC is necessary for final release criteria, but TLC is superior for in-process control (IPC). For this compound, the ability to see a spot that is UV-active but Ninhydrin-negative instantly flags the presence of the fully protected impurity, a distinction that might be lost in a crowded HPLC chromatogram without MS data.

          Optimized TLC Protocol

          Standard TLC conditions often fail for this compound because the free alpha-amine interacts with the acidic silica, causing "streaking." The following protocol utilizes a basic modifier to ensure tight, defined spots.

          Materials
          • Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

          • Mobile Phase (Eluent): Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).

            • Ratio: 90 : 10 : 1 (v/v/v).

            • Rationale: MeOH provides polarity; TEA neutralizes silica acidity to prevent amine streaking.

          • Visualization Reagents:

            • UV Lamp (254 nm): Detects the Fmoc chromophore.

            • Ninhydrin Stain: Detects free primary amines (Ruhemann’s Purple).[1]

          Step-by-Step Methodology
          • Chamber Equilibration: Pour the mobile phase into the TLC chamber to a depth of 0.5 cm. Add a filter paper wick and seal. Allow to equilibrate for 15 minutes. Saturation is critical for reproducible Rf values.

          • Sample Preparation: Dissolve ~5 mg of this compound in 1 mL of DCM/MeOH (1:1).

          • Spotting: Apply 1-2 µL of the sample solution to the baseline (1 cm from bottom). Spot the starting material (if available) as a reference.

          • Development: Run the plate until the solvent front reaches 1 cm from the top.

          • Drying: Dry the plate completely under a stream of warm air. Residual TEA can interfere with Ninhydrin; ensure it is evaporated.

          • Dual Visualization (The "Fingerprint" Check):

            • Step A (UV): Circle all UV-active spots under 254 nm light.

            • Step B (Stain): Dip the plate in Ninhydrin solution and heat at 110°C for 1-2 minutes until spots appear.

          Data Interpretation & Visualization

          Logic Flow for Impurity Identification

          The power of this method lies in the overlay of UV and Ninhydrin data. Use the diagram below to interpret your plate.

          ImpurityLogic Start Analyze Spot CheckUV Is the spot UV Active (254nm)? Start->CheckUV CheckNin Is the spot Ninhydrin Positive (Purple)? CheckUV->CheckNin Yes (Has Fmoc) CheckNin2 Is the spot Ninhydrin Positive? CheckUV->CheckNin2 No (No Fmoc) Target Target: this compound (Fmoc present, Free Amine present) CheckNin->Target Yes (Has Free Amine) Impurity_Full Impurity: Fmoc-Dap(Fmoc)-Otbu (Fully Protected) CheckNin->Impurity_Full No (Blocked Amine) Impurity_NoFmoc Impurity: H-Dap-Otbu (Fmoc Lost) CheckNin2->Impurity_NoFmoc Yes (Has Free Amine) Impurity_NonUV Non-UV Impurity (Salts/Solvents) CheckNin2->Impurity_NonUV No

          Figure 1: Decision tree for identifying this compound and common impurities based on dual-visualization TLC.

          Expected Rf Values (DCM/MeOH/TEA 90:10:1)

          Note: Exact Rf values vary by humidity and silica batch. Use relative positioning.

          CompoundRelative PolarityEstimated RfVisual Signature
          Fmoc-Dap(Fmoc)-Otbu Non-Polar0.8 - 0.9UV(+) / Nin(-)
          This compound Medium 0.4 - 0.6 UV(+) / Nin(+)
          H-L-Dap(Fmoc)-OH Polar (Acidic)0.0 - 0.2UV(+) / Nin(+) (Streaks)

          Experimental Workflow Diagram

          The following diagram outlines the optimized workflow to ensure reproducibility.

          TLCWorkflow Prep Sample Prep 5mg/mL in DCM/MeOH Spot Spotting Use capillary Avoid overloading Prep->Spot Elute Elution DCM:MeOH:TEA (90:10:1) Spot->Elute Dry Drying Remove TEA (Critical for Ninhydrin) Elute->Dry Viz Dual Visualization 1. UV 254nm 2. Ninhydrin Dip Dry->Viz Result Purity Assessment Viz->Result Analyze

          Figure 2: Optimized TLC workflow for this compound analysis.

          Troubleshooting Common Issues

          • Issue: Spot streaks from the origin.

            • Cause: The free alpha-amine is interacting with silanol groups.

            • Solution: Increase TEA concentration to 2% or switch to ammonia-saturated chloroform/methanol systems [1].

          • Issue: Entire plate turns purple upon heating.

            • Cause: Atmospheric ammonia or residual TEA on the plate.

            • Solution: Ensure the plate is thoroughly dried with hot air before dipping in Ninhydrin.

          • Issue: "Ghost" UV spots.

            • Cause: Decomposition of Fmoc group (dibenzofulvene formation) if the sample was left in basic solution (TEA) for too long.

            • Solution: Prepare samples immediately before spotting; do not store in basic solvents [2].

          References

          • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Describes general protocols for basic amino acids and the necessity of base modifiers).
          • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

          • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. (Foundational reference for Ninhydrin detection logic). Link

          • Merck KGaA. (n.d.). Thin Layer Chromatography: A guide to the technique. (General reference for silica gel 60 F254 properties). Link

          Sources

          Reference Standards for H-L-Dap(Fmoc)-OtBu: A Comparative Quality Control Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Reference standards for H-L-Dap(fmoc)-otbu quality control

          Executive Summary: The "Hidden" Risks in Branched Peptide Synthesis

          In the expanding landscape of peptide therapeutics, This compound (N-beta-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester) has emerged as a critical "branching unit." Unlike standard amino acids, this orthogonally protected derivative allows for site-specific modification at the

          
          -amine while preserving the side chain (
          
          
          
          -amine) and C-terminus.

          However, its utility is its vulnerability. The coexistence of a free primary amine and an Fmoc-protected amine creates a risk of Fmoc migration and auto-degradation , leading to impurities that standard HPLC often misses.

          This guide objectively compares the performance of Certified Reference Standards (CRS) versus standard commercial grades, and evaluates the analytical methodologies required to validate them. It argues that for GMP applications, qNMR and Chiral HPLC are not optional add-ons but mandatory requirements.

          Product Specification & Critical Quality Attributes (CQAs)

          To establish a valid reference standard, the material must meet rigorous criteria that exceed typical "Certificate of Analysis" (CoA) data.

          The Structural Challenge

          The molecule contains three distinct functional zones:

          • 
            -Amine (Free):  The reactive site for chain elongation.
            
          • 
            -Amine (Fmoc):  The "masked" site for later branching.
            
          • C-Terminus (OtBu): Acid-labile protection.

          Critical Impurity Profile:

          • Regioisomer: H-Dap(

            
            -Fmoc)-OtBu. (Fmoc on the wrong nitrogen).
            
          • Di-Fmoc: Fmoc-Dap(Fmoc)-OtBu.

          • Enantiomer: H-D-Dap(Fmoc)-OtBu.

          • Degradant: Dibenzofulvene (from premature Fmoc cleavage).

          Comparison of Material Grades
          FeatureCommercial "Tech" Grade Certified Reference Standard (CRS) Impact on Synthesis
          Assay Method HPLC Area % (Relative)qNMR (Absolute wt%) HPLC overestimates purity by ignoring salts/solvents. qNMR prevents stoichiometry errors.
          Chiral Purity Often "Optical Rotation" onlyChiral HPLC (>99.5% ee) Optical rotation is insensitive to <2% D-isomer; Chiral HPLC detects trace racemization.
          Identity Mass Spec (MS)1H/13C NMR + 2D COSY MS cannot distinguish Regioisomers (same mass). NMR is required.[1]
          Salt Form Often Free Base (Unstable)Hydrochloride (•HCl) Free base promotes Fmoc migration; HCl salt locks the structure.

          Comparative Analysis of Analytical Methodologies

          Assay: qNMR vs. HPLC-UV

          The Verdict: qNMR is superior for Reference Standard assignment.

          • HPLC-UV Limitation: Relies on the assumption that all impurities have the same extinction coefficient as the main peak. For Fmoc-Dap derivatives, the highly chromophoric Fmoc group dominates, potentially masking non-chromophoric impurities (like t-butyl cations or salts).

          • qNMR Advantage: It is a primary ratio method. By using an internal standard (e.g., Maleic Acid or TCNB), it measures the absolute number of moles of the analyte, independent of UV response.

          Identity: Distinguishing Regioisomers

          The most insidious impurity is the

          
          -Fmoc isomer.
          
          • Mechanism: In the free base form, the

            
            -amine can attack the carbamate of the 
            
            
            
            -Fmoc, leading to an intramolecular transfer.
          • Detection:

            • H-L-Dap(

              
              -Fmoc)-OtBu (Target):  The 
              
              
              
              -proton (
              
              
              3.5 ppm) appears as a triplet or dd (coupled to
              
              
              -CH2). The
              
              
              -NH signal is a triplet (coupled to
              
              
              -CH2).
            • H-L-Dap(

              
              -Fmoc)-OtBu (Impurity):  The 
              
              
              
              -proton shifts downfield (
              
              
              4.0-4.2 ppm) due to the carbamate anisotropy. The
              
              
              -NH appears as a doublet.
          Chiral Purity: Polarimetry vs. Chiral HPLC

          The Verdict: Polarimetry is obsolete for high-precision QC.

          • Data Support: A sample with 2% D-isomer might show

            
             vs. a lit value of 
            
            
            
            . This deviation is often within experimental error.
          • Chiral HPLC: Can detect 0.1% D-isomer.

          Experimental Protocols

          Protocol A: Absolute Assay by 1H-qNMR

          This protocol establishes the "Assigned Purity" of the Reference Standard.

          Reagents:

          • Solvent: DMSO-

            
             (99.9% D).
            
          • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), accurately weighed.

          • Delay (d1): 60 seconds (must be

            
            ).
            

          Procedure:

          • Weigh exactly ~10 mg of this compound and ~5 mg of IS into the same vial.

          • Dissolve in 0.6 mL DMSO-

            
            .
            
          • Acquire 1H-NMR (16 scans minimum, 90° pulse).

          • Integration:

            • Integrate the IS singlet (6.1 ppm, 3H).

            • Integrate the Fmoc aromatic protons (7.3-7.9 ppm, 8H) OR the t-Butyl singlet (1.4 ppm, 9H).

          • Calculation:

            
            
            
          Protocol B: Chiral HPLC Separation

          Method adapted for Fmoc-amino acid derivatives.

          • Column: Chiralpak IC (Immobilized Cellulose derivative), 4.6 x 250 mm, 5 µm.

          • Mobile Phase: n-Heptane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

            • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the free amine.

          • Flow Rate: 1.0 mL/min.

          • Temperature: 25°C.

          • Detection: UV @ 265 nm (Fmoc absorption).

          • Expected Retention:

            • L-Isomer: ~8-10 min.

            • D-Isomer: ~12-14 min (Selectivity

              
              ).
              

          Visualization of QC Workflows

          The "Regio-Stability" Trap

          This diagram illustrates why the Salt Form is critical for the Reference Standard.

          StabilityPath Target H-L-Dap(β-Fmoc)-OtBu (Target Structure) Inter Cyclic Intermediate (Transition State) Target->Inter Free Amine Attack (pH > 7) Salt H-L-Dap(β-Fmoc)-OtBu • HCl (Stable Salt Form) Target->Salt Acidification (HCl) Impurity H-L-Dap(α-Fmoc)-OtBu (Regioisomer Impurity) Inter->Impurity Fmoc Migration Salt->Target Neutralization

          Caption: The free base form is susceptible to intramolecular Fmoc migration. Conversion to the HCl salt blocks the nucleophilic alpha-amine, ensuring stability.

          Reference Standard Qualification Workflow

          A logical decision tree for releasing a batch as a "Reference Standard."

          QCWorkflow Start Crude Synthesis This compound Purify Prep HPLC Purification (TFA Buffer) Start->Purify SaltSwitch Salt Exchange (TFA -> HCl) Purify->SaltSwitch Test_ID Identity Test (1H-NMR + MS) SaltSwitch->Test_ID Dec_Regio Regioisomer < 0.5%? Test_ID->Dec_Regio Test_Chiral Chiral Purity (Chiral HPLC) Dec_Chiral ee > 99.5%? Test_Chiral->Dec_Chiral Test_Assay qNMR Assay (Absolute Content) Final Release as Reference Standard Test_Assay->Final Dec_Regio->Test_Chiral Yes Reject Reject / Reprocess Dec_Regio->Reject No Dec_Chiral->Test_Assay Yes Dec_Chiral->Reject No

          Caption: The qualification workflow prioritizes regio-isomer detection and chiral purity before final assay assignment.

          References

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

          • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

          • Daicel Chiral Technologies. (2024). Chiral Separation Strategies for Fmoc-Amino Acids using Immobilized Polysaccharide Columns.

          • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.29: Liquid Chromatography.

          • Sigma-Aldrich. Product Specification: Fmoc-Dap derivatives.

          Sources

          Safety Operating Guide

          Operational Guide: Safe Disposal and Handling of H-L-Dap(Fmoc)-OtBu

          Author: BenchChem Technical Support Team. Date: February 2026

          
          -Free Fmoc-Diaminopropionic Acid Derivatives
          
          Executive Summary & Immediate Action

          Compound: H-L-Dap(Fmoc)-OtBu (L-2,3-diaminopropionic acid,

          
          -Fmoc protected, 
          
          
          
          -free amine, tert-butyl ester). Hazard Classification: Irritant / Harmful .[1] (H302, H315, H319, H335). Critical Disposal Directive:
          • Do NOT dispose of down the drain.

          • Do NOT mix solid reagent with acidic waste (TFA) or basic waste (Piperidine) in the primary accumulation container.

          • Segregate as Solid Hazardous Waste (Organic) .

          Technical Hazard Assessment

          To ensure safety, one must understand the chemical behavior of the compound in the waste stream. This is not merely "trash"; it is a reactive chemical building block.

          2.1 Chemical Reactivity Profile
          • Nucleophilic Character (

            
            -Amine):  The "H-" prefix indicates a free 
            
            
            
            -amine. This is a nucleophile. If disposed of in a waste container containing activated esters (e.g., unquenched HATU, EDC, or NHS esters), it will react exothermically to form amides, potentially pressurizing the container.
          • Acid Sensitivity (-OtBu): The tert-butyl ester is acid-labile. Exposure to strong acids (like TFA waste) releases isobutylene gas and the free acid, changing the solubility profile and potentially precipitating solids that clog waste lines.

          • Base Sensitivity (Fmoc): The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. Contact with secondary amines (e.g., Piperidine, Morpholine) in a "Basic Organic" waste stream will cleave the Fmoc group, releasing dibenzofulvene (DBF) . DBF is reactive and can polymerize into a thick sludge, complicating waste incineration.

          2.2 Physical Properties for Disposal
          PropertyCharacteristicDisposal Implication
          Physical State White to off-white powder/solidMust be double-bagged to prevent dust generation.
          Solubility Soluble in DCM, DMF, DMSOCompatible with non-aqueous organic waste streams if dissolved.
          Stability Hygroscopic (often stored as HCl salt)Keep containers tightly sealed until disposal to prevent clumping.
          Step-by-Step Disposal Protocols
          Protocol A: Disposal of Expired/Excess Solid Reagent

          Use this for pure this compound that is no longer usable.

          • PPE Required: Nitrile gloves, safety glasses, lab coat, N95 dust mask (if outside fume hood).

          • Primary Containment: Keep the chemical in its original glass/plastic vial if possible. Ensure the cap is tight.

          • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

          • Labeling: Affix a hazardous waste tag.

            • Chemical Name: "Solid Waste: this compound"

            • Hazards: Irritant, Toxic.[2]

          • Accumulation: Deposit into the Solid Hazardous Waste Drum .

            • Note: Do not dump loose powder into the drum.

          Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

          Use this for waste streams generated during peptide synthesis containing this compound.

          • Segregation Logic:

            • Scenario 1 (Coupling): If dissolved in DMF/NMP with coupling reagents (DIC, HATU), dispose in Non-Halogenated Organic Waste .

            • Scenario 2 (Washing): If dissolved in DCM (Dichloromethane), dispose in Halogenated Organic Waste .

          • Quenching (Critical): If the solution contains activated coupling reagents, allow the reaction to stand for at least 1 hour or add a small amount of water/alcohol to quench reactive species before adding to the main waste carboy to prevent pressurization.

          Protocol C: Empty Container Management (RCRA Compliant)

          Use this for the original bottle after the chemical is used up.

          • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Methanol).

          • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.

          • Defacement: Cross out the original label or remove it entirely. Mark the bottle as "EMPTY."

          • Final Step: Place the clean, dry bottle in the glass recycling bin or regular trash (depending on local institutional policy).

          Decision Logic & Workflow Visualization

          The following diagram illustrates the decision matrix for handling this compound waste streams.

          DisposalWorkflow Start Waste Material: This compound StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder (Expired Stock) StateCheck->Solid Liquid Liquid Solution (Reaction Mix) StateCheck->Liquid Empty Empty Container StateCheck->Empty Bag Double Bag in Polyethylene Solid->Bag SolventCheck Check Solvent Type Liquid->SolventCheck Rinse Triple Rinse (Acetone/MeOH) Empty->Rinse SolidBin Solid Hazardous Waste Drum Bag->SolidBin Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (DMF, DMSO, Methanol) SolventCheck->NonHalo No Halogens Rinse->NonHalo Dispose Rinsate Deface Deface Label & Mark 'EMPTY' Rinse->Deface Trash Glass Recycling / Regular Trash Deface->Trash

          Figure 1: Decision matrix for the segregation and disposal of this compound based on physical state and solvent composition.

          Regulatory & Compliance Context
          United States (RCRA/EPA)[3][4]
          • Status: While this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS name under 40 CFR 261.33, it falls under the characteristic of Ignitable (if in solvent) or Toxic (based on general amino acid derivative profiles).

          • Satellite Accumulation: Waste must be stored in a closed container at or near the point of generation.[5] Labels must be visible and legible.

          European Union (REACH/CLP)
          • EWC Codes:

            • Solids: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

            • Solvents: 14 06 03* (other solvents and solvent mixtures).

          Emergency Procedures (Spill Response)

          In the event of a spill of solid this compound:

          • Evacuate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area.

          • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use an N95 respirator if outside a hood.

          • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

          • Cleanup:

            • Sweep up carefully (do not dry sweep dust).

            • Clean the area with soap and water.[6][7]

            • Place all cleanup materials (towels, gloves) into a Solid Hazardous Waste bag.

          References
          • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

          • National Institutes of Health (NIH). (2024). Waste Disposal Guidelines for Laboratories.[5][8] Retrieved from [Link]

          • PubChem. (2024). Compound Summary: Fmoc-amino acid derivatives (General Hazard Profile). Retrieved from [Link]

          Sources

          Personal protective equipment for handling H-L-Dap(fmoc)-otbu

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Safety Summary

          Chemical Identity:

          
          -Fmoc-L-2,3-diaminopropionic acid tert-butyl ester (H-L-Dap(Fmoc)-OtBu)
          Primary Hazard Class:  Irritant (Skin/Eye/Respiratory). Potential Sensitizer.
          Operational Context:  This reagent contains a free 
          
          
          
          -amine, making it basic and nucleophilic. Unlike fully protected amino acids (e.g., Fmoc-Dap(Boc)-OH), this species is chemically active and sensitive to atmospheric
          
          
          and moisture.

          The "Why" Behind the Protocol: Standard lab safety often treats all amino acid derivatives as "low risk." This is a fallacy in high-precision drug development. This compound presents two specific challenges:

          • Electrostatic Scattering: The bulky Fmoc group creates significant static charge in the dry powder, leading to "flying" particles that bypass standard airflow containment, risking inhalation and cross-contamination.

          • Chemical Instability: The free amine (H-) is prone to carbamate formation if exposed to air, degrading purity before the experiment begins.

          Personal Protective Equipment (PPE) Matrix

          Do not default to generic "lab safety." Use this matrix to select PPE based on the specific operational state of the reagent.

          Protection ZoneSolid State Handling (Weighing/Aliquot)Solution State Handling (Dissolved in DMF/DCM)Rationale & Causality
          Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil, Extended Cuff)Single Glove (Chemical Resistant) Nitrile (minimum 5 mil)Why? The Fmoc moiety is highly lipophilic and can permeate thin latex. Double gloving prevents skin absorption and protects the reagent from skin oils (RNases/proteases).
          Eye Protection Chemical Safety Goggles (Indirect Vent)Safety Glasses (with Side Shields)Why? Fine powders scatter unpredictably due to static. Goggles seal the eyes from dust entry; glasses are insufficient for "flying" static powders.
          Respiratory Fume Hood Required (Sash at 18")Fume Hood Required Why? Inhalation of diamino-acid derivatives can cause respiratory sensitization. If hood work is impossible, an N95/P100 respirator is mandatory.
          Body Defense Lab Coat (High-Neck/Snap) Material: Cotton or NomexLab Coat + Chemical Apron (If handling >100mL)Why? Synthetic fabrics accumulate static, exacerbating powder scattering. Cotton dissipates charge.

          Operational Protocol: The "Zero-Exposure" Workflow

          This protocol is designed to validate itself. If you see powder outside the weigh boat, the protocol has failed.

          Phase A: Static Control & Weighing
          • The Problem: Fmoc-protected amino acids are notorious for static buildup.

          • The Fix:

            • Equilibration: Remove the bottle from 2-8°C storage and let it warm to room temperature inside a desiccator for 30 minutes before opening. This prevents condensation on the cold powder (hydrolysis risk).

            • Ionization: Use an anti-static gun (e.g., Zerostat) or a grounded ionizer fan directed at the balance. This is the single most effective step to prevent powder scattering.

            • Draft Shielding: Close all balance doors. Do not weigh in an open-front hood with high face velocity (100 fpm) without a draft shield, as turbulence will aerosolize the powder.

          Phase B: Solubilization
          • Solvent Choice: DMF (Dimethylformamide) or NMP are standard.

          • Technique:

            • Add the solvent to the vessel first (if possible), then add the powder. This reduces the "puff" of dust displaced by liquid addition.

            • If adding solvent to powder, run the liquid down the side of the vessel wall to wet the powder gradually.

          Emergency Response & Disposal Logic

          Spill Management
          • Dry Spill (Powder):

            • Do NOT use a wet paper towel immediately (creates a sticky paste).

            • Action: Cover with a solvent-dampened pad (DCM or Acetone) to "wet" the powder without scattering it, then wipe up.

          • Wet Spill (Solution):

            • Action: Absorb with vermiculite or polypropylene pads. Treat as halogenated waste if DCM was used.

          Disposal Streams
          Waste TypeClassificationDisposal Code (Typical)Notes
          Solid Waste Hazardous Organic SolidRCRA P/U List (Check Local) Do not trash. Even trace amounts can sensitize cleaning staff.
          Liquid Waste Organic Solvent WasteD001 (Ignitable) / F003 Segregate Halogenated (DCM) from Non-Halogenated (DMF).
          Contaminated PPE Solid Hazardous WasteN/A Gloves and weigh boats go here.

          Visualized Decision Framework

          The following diagram outlines the logical flow for Safety Assessment and PPE selection.

          PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Dry Reagent Liquid Solution (Dissolved) State_Check->Liquid In Solvent Static_Risk Risk: Static Scattering & Inhalation Solid->Static_Risk Splash_Risk Risk: Skin Absorption & Splash Liquid->Splash_Risk PPE_Solid PPE Protocol A: 1. Goggles (Seal) 2. Anti-Static Gun 3. Double Nitrile Gloves Static_Risk->PPE_Solid PPE_Liquid PPE Protocol B: 1. Safety Glasses 2. Single Nitrile Glove 3. Fume Hood Splash_Risk->PPE_Liquid Action_Weigh Action: Weighing PPE_Solid->Action_Weigh Action_Mix Action: Solubilization PPE_Liquid->Action_Mix Action_Weigh->Action_Mix Dissolve

          Caption: Operational decision tree for selecting appropriate PPE based on the physical state of the this compound reagent.

          References

          • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R, 2011. [Link]

          • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

          • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. (Provides context on stability and reactivity of Fmoc/OtBu orthogonal protection). [Link]

          ×

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          Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.